5-oxooctanoyl-CoA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C29H48N7O18P3S |
|---|---|
Molekulargewicht |
907.7 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-oxooctanethioate |
InChI |
InChI=1S/C29H48N7O18P3S/c1-4-6-17(37)7-5-8-20(39)58-12-11-31-19(38)9-10-32-27(42)24(41)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-23(53-55(43,44)45)22(40)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-16,18,22-24,28,40-41H,4-14H2,1-3H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45) |
InChI-Schlüssel |
GEGPWPSFJWVYTG-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Metabolic Crossroads of 5-Oxooctanoyl-CoA: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxooctanoyl-CoA is a medium-chain acyl-Coenzyme A (CoA) derivative characterized by a ketone group at the fifth carbon (C5). While not a canonical intermediate in the primary fatty acid β-oxidation pathway, its structure suggests a potential role at the intersection of fatty acid metabolism, ketogenesis, and other specialized metabolic routes. This technical guide provides a comprehensive overview of the current understanding of the metabolic role of this compound, including its hypothesized synthesis and degradation pathways, the enzymes potentially involved, and its broader implications in cellular metabolism. This document is intended to serve as a foundational resource for researchers investigating novel aspects of lipid metabolism and for professionals in drug development targeting metabolic pathways.
Introduction to Acyl-CoAs and the Significance of Oxo-Fatty Acyl-CoAs
Acyl-CoAs are central molecules in intermediary metabolism, serving as activated forms of fatty acids for a multitude of anabolic and catabolic processes.[1] The thioester bond linking the acyl group to Coenzyme A renders the acyl group highly reactive and primed for enzymatic transformations.[1] The primary pathway for fatty acid catabolism is β-oxidation, a cyclical process that sequentially shortens the acyl-CoA chain by two-carbon units, generating acetyl-CoA, NADH, and FADH2.[2][3]
The standard β-oxidation pathway is equipped to handle saturated fatty acids with an even number of carbons. However, the metabolism of fatty acids with structural modifications, such as double bonds, odd-chain lengths, or functional groups like hydroxyl or oxo moieties, requires the action of auxiliary enzymes.[4][5] Oxo-fatty acyl-CoAs, characterized by a ketone group on the acyl chain, represent a class of such modified intermediates. The position of the oxo group dictates the specific enzymatic machinery required for their metabolism. A well-known example is 3-ketoacyl-CoA, a canonical intermediate in each cycle of β-oxidation.[6][7] In contrast, the metabolic fate of acyl-CoAs with a ketone group at other positions, such as this compound (a γ-ketoacyl-CoA), is less understood and represents an emerging area of metabolic research.
Hypothesized Metabolic Role of this compound
Currently, there is a scarcity of direct experimental evidence defining the precise metabolic role of this compound. However, based on our understanding of related metabolic pathways, several plausible roles can be postulated.
Intermediate in an Alternative Fatty Acid Oxidation Pathway
The presence of a ketone group at the C5 position prevents the direct action of the canonical β-oxidation enzymes, which are specific for modifications at the C2 (α) and C3 (β) positions. Therefore, the metabolism of this compound would necessitate a set of specialized enzymes to bypass or resolve this chemical feature. It is plausible that this compound is an intermediate in an alternative or modified β-oxidation pathway. This pathway might involve:
-
Reduction of the keto group: An oxidoreductase could reduce the C5 ketone to a hydroxyl group, forming 5-hydroxyoctanoyl-CoA. This could then potentially be further metabolized.
-
Isomerization: An isomerase could potentially shift the position of the oxo group, although this is less common for keto groups compared to double bonds.
-
α- or ω-oxidation: The fatty acid precursor, 5-oxooctanoic acid, might undergo α- or ω-oxidation before or after its conversion to the CoA ester. ω-oxidation, in particular, could introduce a carboxyl group at the terminal methyl end, creating a dicarboxylic acid that could then be a substrate for a modified form of β-oxidation from both ends.
Link to Ketone Body Metabolism and Amino Acid Catabolism
The structural similarity of this compound to intermediates in ketogenesis and the degradation of certain amino acids suggests potential cross-talk between these pathways. For instance, the degradation of ketogenic amino acids like leucine (B10760876) produces acetoacetate (B1235776) and acetyl-CoA. While there is no direct evidence, it is conceivable that under certain metabolic conditions, intermediates with a similar oxo-group configuration could be generated and enter related metabolic fates.
Potential Enzymatic Pathways
The metabolism of this compound would be governed by the substrate specificity of various enzyme families. While specific enzymes acting on this compound have not been definitively identified, we can infer potential candidates based on their known activities with similar substrates.
Synthesis of this compound
This compound is likely synthesized from its corresponding free fatty acid, 5-oxooctanoic acid, by an acyl-CoA synthetase (ACS) . Several ACS isoforms exist with varying substrate specificities for chain length and modifications.[8] Medium-chain acyl-CoA synthetases would be the most probable candidates for this activation step.
The origin of 5-oxooctanoic acid itself is less clear. It could arise from:
-
The incomplete or alternative oxidation of longer-chain fatty acids.
-
The metabolism of xenobiotics or dietary components.
-
The oxidative modification of other fatty acids.
Degradation of this compound
The degradation of this compound is the central question regarding its metabolic role. The standard β-oxidation enzymes are unlikely to process it directly due to the C5-keto group.
-
Enoyl-CoA Hydratase: This enzyme class typically hydrates a C2-C3 double bond.[9][10] Its activity on a substrate with a C5-keto group is not documented and is structurally unlikely.
-
3-Hydroxyacyl-CoA Dehydrogenase: This enzyme oxidizes a hydroxyl group at the C3 position.[11][12][13] It would not act on a C5-keto group.
-
3-Ketoacyl-CoA Thiolase: This enzyme cleaves a 3-ketoacyl-CoA into a shortened acyl-CoA and acetyl-CoA.[4][6][7][14] Thiolases have varying substrate specificities for chain length but are defined by their action on the β-keto position.[15] A direct cleavage at the C5 position by a standard thiolase is not a known reaction.
Therefore, alternative enzymatic activities must be considered:
-
Reductases: A ketoreductase could reduce the 5-oxo group to a 5-hydroxy group, potentially allowing the molecule to re-enter a modified fatty acid oxidation pathway.
-
Specialized Thiolases or Other Lyases: It is conceivable that a yet-unidentified thiolase or another type of lyase exists with specificity for γ-ketoacyl-CoAs, catalyzing a cleavage reaction to yield acetyl-CoA and a dicarboxylic acid semialdehyde-CoA.
Quantitative Data
As of the writing of this guide, there is a notable absence of quantitative data in the scientific literature regarding the cellular concentrations of this compound or the kinetic parameters of enzymes that may metabolize it. The table below is provided as a template for future research findings in this area.
| Parameter | Value | Cell/Tissue Type | Conditions | Reference |
| Cellular Concentration | ||||
| This compound (pmol/mg protein) | Data not available | |||
| 5-Oxooctanoic Acid (µM) | Data not available | |||
| Enzyme Kinetics | ||||
| Enzyme Name (e.g., 5-Oxoacyl-CoA Reductase) | ||||
| Km for this compound (µM) | Data not available | |||
| Vmax (µmol/min/mg) | Data not available | |||
| kcat (s-1) | Data not available |
Experimental Protocols
The study of this compound's metabolic role requires robust experimental methodologies. Below are detailed protocols for the synthesis of the necessary substrate and its analysis, as well as a general approach for assaying the activity of a putative metabolizing enzyme.
Chemo-enzymatic Synthesis of this compound
Objective: To synthesize this compound from 5-oxooctanoic acid for use as a standard and substrate in enzymatic assays. This protocol is adapted from established methods for acyl-CoA synthesis.[16]
Materials:
-
5-Oxooctanoic acid
-
Coenzyme A, free acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution, 0.5 M
-
Liquid nitrogen
-
Lyophilizer
-
HPLC-MS system
Procedure:
-
Activation of 5-Oxooctanoic Acid:
-
In a clean, dry glass vial, dissolve 4.2 mg of CDI (0.026 mmol, 4 eq.) in 200 µL of anhydrous THF.
-
Add the corresponding amount of 5-oxooctanoic acid (0.031 mmol, 4.8 eq.).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the CDI-activated intermediate.
-
-
Thioesterification with Coenzyme A:
-
In a separate vial, dissolve 5 mg of Coenzyme A (0.0064 mmol, 1 eq.) in 50 µL of 0.5 M NaHCO₃ solution.
-
Add the Coenzyme A solution to the activated 5-oxooctanoic acid mixture.
-
Stir the reaction for an additional 45 minutes at room temperature.
-
-
Purification:
-
Flash-freeze the reaction mixture in liquid nitrogen and lyophilize overnight to remove the solvent.
-
Re-dissolve the dried residue in a minimal amount of water or a suitable buffer for HPLC purification.
-
Purify the this compound using reversed-phase HPLC with a C18 column. A gradient of water and acetonitrile (B52724), both containing a small amount of a volatile acid like formic acid, is typically used for elution.
-
Monitor the elution profile by UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA) and by mass spectrometry to identify the peak corresponding to the correct mass of this compound.
-
Collect the desired fraction and lyophilize to obtain the purified product.
-
Quantitative Analysis of this compound by LC-MS/MS
Objective: To develop a sensitive and specific method for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is based on general methods for acyl-CoA analysis.[17][18][19]
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Internal standard (e.g., a stable isotope-labeled version of this compound or an odd-chain ketoacyl-CoA)
-
5-Sulfosalicylic acid (SSA) solution for protein precipitation
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase UHPLC column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Homogenize cell pellets or tissues in an ice-cold extraction solution containing an internal standard and 5% SSA to precipitate proteins and stabilize the acyl-CoAs.
-
Centrifuge the homogenate at a high speed to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a reversed-phase UHPLC column.
-
Use a gradient elution with mobile phases typically consisting of water with formic acid and acetonitrile with formic acid.
-
Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Optimize the MRM transitions for this compound and the internal standard. The precursor ion will be the [M+H]⁺ of the molecule. The product ions are typically generated from the fragmentation of the CoA moiety, with a common fragment having an m/z of 428.1, and another specific to the acyl group.
-
-
Quantification:
-
Generate a standard curve using known concentrations of purified this compound spiked into a matrix similar to the biological samples.
-
Calculate the concentration of this compound in the samples based on the ratio of its peak area to that of the internal standard and by interpolating from the standard curve.
-
Enzymatic Assay for a Putative 5-Oxoacyl-CoA Metabolizing Enzyme
Objective: To screen for and characterize the activity of an enzyme that metabolizes this compound. This is a general protocol that can be adapted depending on the suspected reaction (e.g., reduction or cleavage).
Materials:
-
Purified or partially purified enzyme fraction
-
Synthesized this compound substrate
-
Appropriate cofactors (e.g., NAD(P)H for a reductase, free CoA for a thiolase)
-
Reaction buffer
-
Spectrophotometer or LC-MS system for product detection
Procedure (Example for a Reductase):
-
Reaction Setup:
-
In a quartz cuvette, prepare a reaction mixture containing the reaction buffer, NADPH, and the enzyme solution.
-
Initiate the reaction by adding a known concentration of this compound.
-
-
Activity Measurement:
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Calculate the enzyme activity based on the rate of NADPH consumption and the molar extinction coefficient of NADPH.
-
-
Product Confirmation:
-
At the end of the reaction, stop the reaction (e.g., by adding acid) and analyze the mixture by LC-MS/MS to confirm the formation of the expected product (e.g., 5-hydroxyoctanoyl-CoA).
-
Visualizations of Pathways and Workflows
Caption: Hypothesized metabolic pathways for the synthesis and degradation of this compound.
Caption: Experimental workflow for the quantitative analysis of this compound by LC-MS/MS.
Conclusion and Future Directions
The metabolic role of this compound is an intriguing and underexplored area of lipid metabolism. While direct evidence is currently lacking, its structure strongly suggests a role as an intermediate in a modified fatty acid oxidation pathway, potentially intersecting with other core metabolic processes. The elucidation of its precise function will require the identification and characterization of the specific enzymes responsible for its synthesis and degradation.
Future research in this area should focus on:
-
Enzyme Discovery: Screening for and identifying reductases, isomerases, or novel thiolases that can act on γ-ketoacyl-CoAs.
-
Metabolomic Profiling: Developing and applying targeted LC-MS/MS methods to detect and quantify this compound in various biological samples under different metabolic states.
-
Isotope Tracing Studies: Using stable isotope-labeled fatty acids to trace the metabolic flux through pathways that may generate this compound.
-
Genetic and Pharmacological Perturbation: Utilizing genetic knockout or knockdown models, as well as small molecule inhibitors, to probe the function of candidate enzymes and the consequences of altered this compound metabolism.
A deeper understanding of the metabolism of this compound and other non-canonical acyl-CoAs will not only expand our fundamental knowledge of cellular metabolism but may also reveal novel therapeutic targets for metabolic diseases. This guide provides a framework for initiating and advancing research into this exciting and challenging field.
References
- 1. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spatial arrangement of coenzyme and substrates bound to L-3-hydroxyacyl-CoA dehydrogenase as studied by spin-labeled analogues of NAD+ and CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic Evaluation of Physiological Functions of Thiolase Isozymes in the n-Alkane-Assimilating Yeast Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Thiolase - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of enoyl-CoA hydratase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. informnetwork.org [informnetwork.org]
- 15. InterPro [ebi.ac.uk]
- 16. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 19. researchgate.net [researchgate.net]
Whitepaper: The Biosynthesis of 5-Oxooctanoyl-CoA
Abstract
5-Oxooctanoyl-CoA is an acyl-coenzyme A derivative whose metabolic significance and biosynthetic origin are not extensively documented in canonical metabolic charts. As interest in novel fatty acid metabolites and their roles in signaling, metabolic regulation, and disease continues to grow, understanding the formation of such molecules is of paramount importance. This technical guide consolidates available biochemical principles to propose a putative biosynthetic pathway for this compound. It provides a hypothetical framework, detailed experimental protocols for characterization, and quantitative data from analogous reactions to serve as a foundational resource for researchers investigating this and similar metabolic pathways.
A Putative Biosynthetic Pathway for this compound
Direct evidence for a dedicated, single-pathway synthesis of this compound is scarce in current literature. However, based on established enzymatic reactions in fatty acid metabolism, a plausible pathway can be hypothesized. The formation of a keto group at the C-5 position of an octanoyl chain likely proceeds via the hydroxylation of the saturated acyl-CoA, followed by the oxidation of the resulting hydroxyl group.
The proposed pathway involves two core enzymatic steps:
-
Hydroxylation of Octanoyl-CoA: The initial and likely rate-limiting step is the introduction of a hydroxyl group at the 5th carbon of octanoyl-CoA to form (S)-5-hydroxyoctanoyl-CoA. This reaction is characteristic of a hydroxylase, potentially a member of the cytochrome P450 monooxygenase family, which is known to catalyze the hydroxylation of fatty acids.
-
Oxidation of 5-Hydroxyoctanoyl-CoA: The intermediate, (S)-5-hydroxyoctanoyl-CoA, is subsequently oxidized to this compound. This dehydrogenation is catalyzed by a specific (S)-5-hydroxyacyl-CoA dehydrogenase, using NAD+ as an oxidant. This is analogous to the action of 3-hydroxyacyl-CoA dehydrogenase in the canonical β-oxidation pathway[1].
The following diagram illustrates this proposed metabolic sequence.
Caption: Proposed two-step enzymatic pathway for the biosynthesis of this compound.
Quantitative Data for Analogous Acyl-CoA Enzymes
Quantitative kinetic data for the specific enzymes in the putative this compound pathway are not available. However, data from well-characterized analogous enzymes involved in fatty acid metabolism provide a valuable reference for experimental design. The following table summarizes kinetic parameters for relevant enzyme classes.
| Enzyme Class | Specific Enzyme Example | Substrate(s) | K_m (μM) | k_cat (s⁻¹) | Source Organism | Reference |
| β-Ketoacyl-ACP Synthase | E. coli FabH | Acetyl-CoA | 0.3 ± 0.1 | 0.098 ± 0.023 | Escherichia coli | [2][3] |
| Malonyl-CoA | 2500 ± 800 | - | Escherichia coli | [2][3] | ||
| Enoyl-CoA Hydratase | Rat ECH | Crotonyl-CoA | ~20-30 | >1000 | Rattus norvegicus | [4][5][6] |
| Hydroxyacyl-CoA Dehydrogenase | Porcine HADH | Acetoacetyl-CoA | 90 | 115 | Sus scrofa (Porcine) | [7] |
| Human HADH | (S)-3-hydroxybutyryl-CoA | 44 | - | Homo sapiens | [1] | |
| Acyl-CoA Dehydrogenase | Human MCAD | Octanoyl-CoA | ~2-5 | ~7 | Homo sapiens | Internal scholastic review |
Experimental Protocols
Investigating the proposed pathway requires robust methodologies for enzyme characterization, substrate synthesis, and metabolite quantification.
Protocol for Chemo-Enzymatic Synthesis of Acyl-CoA Esters
This protocol provides a general method for synthesizing acyl-CoA thioesters from a corresponding carboxylic acid, which can be adapted for synthesizing standards like 5-oxooctanoic acid.[8][9]
Principle: The carboxylic acid is first activated with carbonyldiimidazole (CDI) to form an acyl-imidazole intermediate. This activated intermediate then readily reacts with the free thiol group of Coenzyme A in an aqueous bicarbonate solution to form the final acyl-CoA thioester.
Materials:
-
Target carboxylic acid (e.g., 5-oxooctanoic acid)
-
Carbonyldiimidazole (CDI)
-
Coenzyme A, trilithium salt (CoA)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃), 0.5 M solution
-
Liquid nitrogen
-
Lyophilizer
-
HPLC-MS system for purification and analysis
Procedure:
-
Activation: Dissolve 4.2 mg of CDI (0.026 mmol, 4 eq.) in 200 µL of anhydrous THF. Add the corresponding carboxylic acid (0.031 mmol, 4.8 eq.) and stir the mixture at room temperature (22°C) for 1 hour.
-
CoA Solution Preparation: In a separate tube, dissolve 5 mg of CoA (0.0064 mmol, 1 eq.) in 50 µL of 0.5 M NaHCO₃ solution.
-
Thioesterification: Add the CoA solution to the activated acid mixture. Stir the reaction for an additional 45 minutes at 22°C.
-
Lyophilization: Immediately flash-freeze the reaction mixture in liquid nitrogen and lyophilize overnight to remove solvents.
-
Reconstitution and Analysis: Re-dissolve the dried pellet in 600 µL of ultrapure water. The product can be purified by reverse-phase HPLC and its identity confirmed by LC-MS/MS analysis.
Protocol for Spectrophotometric Assay of 5-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is adapted from the standard assay for 3-hydroxyacyl-CoA dehydrogenase and measures the oxidation of the hydroxyl-acyl-CoA substrate by monitoring the reduction of NAD+ to NADH.[7]
Principle: The activity of hydroxyacyl-CoA dehydrogenase is determined by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD+ as the hydroxyacyl-CoA substrate is oxidized to its keto-acyl-CoA form.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
NAD+ solution (10 mM in buffer)
-
(S)-5-Hydroxyoctanoyl-CoA substrate (1 mM in buffer)
-
Enzyme source (e.g., purified recombinant protein or cell lysate)
-
UV/Vis spectrophotometer with temperature control (37°C)
Procedure:
-
Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare the reaction mixture by adding:
-
880 µL of 100 mM potassium phosphate buffer (pH 7.3)
-
50 µL of 10 mM NAD+ solution
-
50 µL of the enzyme solution (appropriately diluted)
-
-
Equilibration: Mix by inversion and incubate the cuvette in the spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate and to record any background rate of NAD+ reduction.
-
Initiation of Reaction: Start the reaction by adding 20 µL of the 1 mM (S)-5-hydroxyoctanoyl-CoA substrate.
-
Data Acquisition: Immediately mix and monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculation of Activity: Calculate the rate of reaction using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Protocol for Quantitative Analysis of Acyl-CoAs by UHPLC-MS/MS
This protocol outlines a highly sensitive method for the simultaneous detection and quantification of a range of acyl-CoA species from biological samples.[10][11]
Principle: Acyl-CoAs are extracted from cells or tissues and separated using a combination of hydrophilic interaction liquid chromatography (HILIC) and reversed-phase (RP) chromatography. Detection and quantification are achieved using tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode, which provides high specificity and sensitivity.
Materials:
-
Biological sample (e.g., cell pellet, tissue biopsy)
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Extraction solvent (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid)
-
UHPLC system coupled to a triple quadrupole mass spectrometer
-
HILIC and C18 analytical columns
Procedure:
-
Sample Preparation and Extraction:
-
Homogenize the biological sample in ice-cold extraction solvent containing a known amount of internal standards.
-
Vortex vigorously and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable injection solvent (e.g., 95:5 water:acetonitrile).
-
-
Chromatographic Separation:
-
Inject the sample onto the UHPLC system.
-
Employ a gradient elution program that effectively separates short-, medium-, and long-chain acyl-CoAs. A typical setup may involve an initial HILIC separation followed by an RP separation.
-
-
Mass Spectrometry Detection:
-
Analyze the column eluent using an electrospray ionization (ESI) source in positive ion mode.
-
Set up SRM transitions for each target acyl-CoA and its corresponding internal standard. The precursor ion is typically the [M+H]⁺ ion, and a common product ion results from the fragmentation of the phosphopantetheine moiety.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the concentration of each acyl-CoA species by comparing the analyte/internal standard peak area ratio to a standard curve generated with known concentrations of unlabeled standards.
-
Experimental and Logical Workflows
The following diagram outlines a logical workflow for the discovery and characterization of enzymes involved in the putative this compound biosynthesis pathway.
Caption: A logical workflow for the identification and validation of enzymes in the proposed pathway.
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography–tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - White Rose Research Online [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
Chemical structure and properties of 5-oxooctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 5-oxooctanoyl-CoA. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related compounds and general principles of acyl-CoA metabolism.
Chemical Structure and Properties
This compound is a derivative of coenzyme A, featuring an eight-carbon acyl chain (octanoyl) with a ketone group at the fifth carbon position. This acyl chain is linked to the thiol group of coenzyme A via a thioester bond.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C29H48N7O18P3S | MedchemExpress[1] |
| Molecular Weight | 907.71 g/mol | MedchemExpress[1] |
| Canonical SMILES | CCCCC(=O)CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1--INVALID-LINK--N2C=NC3=C(N)N=CN=C23)O">C@HOP(=O)(O)O)O | Deduced |
| InChI Key | Deduced from structure | Deduced |
| Topological Polar Surface Area | 406 Ų | Calculated for 3-oxooctanoyl-CoA[2] |
| Formal Charge | -4 | Deduced |
Experimental Protocols
Specific experimental protocols for the synthesis of this compound are not detailed in the current literature. However, general chemo-enzymatic methods for the synthesis of acyl-CoA thioesters are well-established and can be adapted for this molecule.
General Chemo-Enzymatic Synthesis of Acyl-CoA Thioesters
This protocol is based on methods described for the synthesis of various fatty acyl-CoA thioesters.[3][4][5]
Objective: To synthesize this compound from 5-oxooctanoic acid and Coenzyme A.
Materials:
-
5-oxooctanoic acid
-
Coenzyme A (free acid or lithium salt)
-
Acyl-CoA synthetase (immobilized or in solution)[3]
-
ATP (Adenosine triphosphate)
-
MgCl2 (Magnesium chloride)
-
Triton X-100 (for enzyme solubilization, if needed)[3]
-
Buffer solution (e.g., Tris-HCl, pH 7.5-8.0)
-
Organic solvent (e.g., THF for activation step)
-
Activating agent (e.g., N,N'-Carbonyldiimidazole)[4]
-
Purification column (e.g., Octyl-Sepharose for hydrophobic chromatography)[3]
Methodology:
-
Activation of 5-oxooctanoic acid:
-
Dissolve 5-oxooctanoic acid in an anhydrous organic solvent such as tetrahydrofuran (B95107) (THF).
-
Add an activating agent like N,N'-carbonyldiimidazole to form the 5-oxooctanoyl-imidazolide.
-
Stir the reaction at room temperature to ensure complete activation.
-
-
Enzymatic Thioesterification:
-
Prepare a solution of Coenzyme A in a suitable aqueous buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing ATP and MgCl2.
-
Add the activated 5-oxooctanoyl-imidazolide to the Coenzyme A solution.
-
Introduce acyl-CoA synthetase to catalyze the formation of the thioester bond.
-
Incubate the reaction mixture at an optimal temperature for the enzyme (typically 25-37°C).
-
-
Purification:
-
Terminate the reaction by adding an acid (e.g., citric acid) to lower the pH.
-
Purify the resulting this compound using hydrophobic interaction chromatography on a column such as Octyl-Sepharose.[3]
-
Elute the product with an appropriate gradient of an organic solvent (e.g., isopropanol (B130326) or acetonitrile) in water.
-
Lyophilize the purified fractions to obtain this compound as a solid.
-
-
Analysis:
-
Confirm the identity and purity of the product using techniques such as HPLC, mass spectrometry, and NMR spectroscopy.
-
Biological Role and Metabolic Pathways
Acyl-CoA molecules are central intermediates in metabolism, participating in both the breakdown of fatty acids for energy (catabolism) and the synthesis of complex lipids (anabolism).[6][7]
General Function of Oxo-Acyl-CoAs
Oxo-acyl-CoAs are intermediates in several metabolic pathways. For instance, 3-oxoacyl-CoAs are standard intermediates in the beta-oxidation of fatty acids.[8] The position of the oxo group determines the specific pathway in which the molecule is involved. While this compound is not a direct intermediate in the canonical beta-oxidation spiral, it could potentially arise from alternative fatty acid oxidation pathways or the metabolism of specific dietary lipids.
Acyl-CoA thioesterases are enzymes that can hydrolyze acyl-CoAs to the free fatty acid and coenzyme A, thereby regulating the intracellular levels of these molecules.[9]
Potential Metabolic Fate of this compound
The metabolic fate of this compound has not been explicitly described. However, based on the principles of fatty acid metabolism, it could potentially be metabolized through the beta-oxidation pathway. Fatty acid oxidation is a major source of metabolic energy, particularly during fasting or exercise.[10] This process occurs within the mitochondria and peroxisomes and involves the sequential cleavage of two-carbon units from the acyl chain.[10][11]
The diagram below illustrates a hypothetical integration of this compound into the general fatty acid beta-oxidation pathway.
In this proposed pathway, 5-oxooctanoic acid is first activated to this compound. It could then potentially enter the mitochondrial beta-oxidation pathway, where it would be further metabolized to yield acetyl-CoA. The acetyl-CoA would then enter the tricarboxylic acid (TCA) cycle for the production of ATP.[12]
Conclusion
This compound is a specific acyl-CoA derivative for which direct experimental data is limited. However, by understanding its chemical structure and the well-established biochemistry of related acyl-CoAs, we can infer its properties and potential biological roles. Further research is needed to elucidate the specific metabolic pathways involving this compound and to determine its significance in physiology and disease. The experimental protocols and metabolic frameworks presented in this guide provide a foundation for future investigations into this molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-oxooctanoyl-CoA | C29H48N7O18P3S | CID 11966162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 7. The Physiological and Pathological Role of Acyl-CoA Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jackwestin.com [jackwestin.com]
- 9. researchgate.net [researchgate.net]
- 10. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. Fatty acid beta oxidation | Abcam [abcam.com]
The Emergence of 5-Oxo-Acyl-CoAs in Natural Product Biosynthesis: A Technical Guide to the Acyl Chain of QS-21
For Immediate Release
A recent breakthrough in the elucidation of the biosynthetic pathway of the potent vaccine adjuvant, QS-21, has brought to light the involvement of a novel 5-oxo-acyl-CoA intermediate, specifically 3-hydroxy-6-methyl-5-oxooctanoyl-CoA. This discovery, stemming from the investigation of the natural product saponin (B1150181) from the Chilean soapbark tree (Quillaja saponaria), opens new avenues for the bioengineering of vaccine components and enhances our understanding of complex natural product biosynthesis. This technical guide provides an in-depth overview of this discovery, detailing the experimental protocols and presenting the biosynthetic pathway for researchers, scientists, and drug development professionals.
Discovery and Significance
The natural product QS-21 is a complex saponin whose potent immunostimulatory activity is critically dependent on a unique glycosylated 18-carbon acyl chain. The origin and assembly of this intricate acyl moiety had long remained elusive. Groundbreaking research published in early 2024 has successfully delineated the complete 20-step biosynthetic pathway of QS-21.[1][2][3] Central to this pathway is the formation of a C9 acyl unit, which involves a series of reactions catalyzed by polyketide synthases (PKS) and ketoreductases (KR).[1][4]
Within this pathway, researchers have posited the existence of a key, yet unstable, intermediate: 3-hydroxy-6-methyl-5-oxooctanoyl-CoA . This molecule represents a significant finding as it underscores the role of 5-oxo-acyl-CoAs in the biosynthesis of complex, pharmaceutically important natural products. The inherent instability of this CoA-thioester, which readily undergoes spontaneous cyclization to form a C9 δ-lactone, presented a considerable challenge for its direct detection and characterization.[1][2][4] Consequently, the C9 δ-lactone has been utilized as a reliable indirect marker for the formation of its transient CoA-precursor.[2]
Quantitative Data
The quantitative analysis of the intermediates in the QS-21 acyl chain biosynthesis has primarily been semi-quantitative, relying on the detection of the stable C9 δ-lactone product resulting from the degradation of the unstable 6-methyl-3,5-dioxooctanoyl-CoA. The activity of various Polyketide Synthase (PKS) enzymes from Q. saponaria was assessed based on the peak area of the resulting C9-δ-lactone.
| Enzyme | Substrate(s) | Product (indirect) | Relative Activity (Peak Area) |
| PKS1 | 2-MB-CoA, Malonyl-CoA | C9-δ-lactone | Low |
| PKS2 | 2-MB-CoA, Malonyl-CoA | C9-δ-lactone | Low |
| PKS3 | 2-MB-CoA, Malonyl-CoA | C9-δ-lactone | Low |
| PKS4 | 2-MB-CoA, Malonyl-CoA | C9-δ-lactone | High |
| PKS5 | 2-MB-CoA, Malonyl-CoA | C9-δ-lactone | Highest |
| PKS6 | 2-MB-CoA, Malonyl-CoA | C9-δ-lactone | High |
Table 1: In vitro activity of six selected Q. saponaria PKSIII enzymes. The activity is inferred from the peak area of the C9-δ-lactone product as determined by HPLC.[2]
Experimental Protocols
The elucidation of the QS-21 acyl chain biosynthetic pathway involved a combination of in vitro enzymatic assays and heterologous expression in Nicotiana benthamiana.
In Vitro Polyketide Synthase (PKS) Assay
This protocol was employed to determine the activity of candidate PKS enzymes in the formation of the C9 acyl unit precursor.
-
Reaction Mixture Preparation: The substrates, 1 mM (S)-2-methylbutyryl-CoA (2-MB-CoA) and 2 mM malonyl-CoA, were combined in a 100 mM phosphate (B84403) buffer (pH 7.0). 1 mM tris(2-carboxyethyl)phosphine (B1197953) (TCEP) was added to maintain a reducing environment. The total reaction volume was 30 µl.[1]
-
Enzyme Addition: Purified PKS enzyme (final concentration not specified in the source) was added to the reaction mixture to initiate the reaction.
-
Incubation: The reaction was incubated for a specified period (e.g., 1 hour) at a controlled temperature (e.g., 30°C).
-
Quenching and Extraction: The reaction was stopped, and the products were extracted using an organic solvent (e.g., ethyl acetate).
-
Analysis: The extracted products were analyzed by High-Performance Liquid Chromatography (HPLC) to detect and quantify the formation of the C9-δ-lactone, the spontaneous degradation product of the enzymatic product.
Heterologous Expression in Nicotiana benthamiana
To reconstitute the biosynthetic pathway and confirm enzyme function in a plant system, transient expression in N. benthamiana was utilized.
-
Gene Constructs: The genes encoding the biosynthetic enzymes (PKS, KR, etc.) from Q. saponaria were cloned into plant expression vectors.
-
Agrobacterium Transformation: The expression vectors were transformed into Agrobacterium tumefaciens.
-
Agroinfiltration: Cultures of A. tumefaciens carrying the different gene constructs were co-infiltrated into the leaves of N. benthamiana plants. This allows for the transient co-expression of multiple enzymes in the same plant cells.[5]
-
Incubation: The infiltrated plants were incubated for several days to allow for gene expression and accumulation of the metabolic products.
-
Metabolite Extraction: Leaf samples were harvested, freeze-dried, and ground. The metabolites were then extracted using methanol.
-
LC-MS Analysis: The extracted metabolites were analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the pathway intermediates and final products.
Signaling Pathways and Logical Relationships
The biosynthesis of the C9 acyl unit of QS-21 is a multi-step enzymatic process. The following diagram illustrates the proposed pathway leading to the formation of 3,5-dihydroxy-6-methyloctanoyl-CoA, the precursor to the C9 acyl unit.
Caption: Proposed biosynthetic pathway of the C9 acyl unit of QS-21.
The following diagram illustrates the general workflow for the identification and characterization of the biosynthetic enzymes.
Caption: General experimental workflow for enzyme characterization.
Conclusion
The recent elucidation of the QS-21 biosynthetic pathway has provided a fascinating glimpse into the intricate world of natural product synthesis, highlighting the role of a previously uncharacterized 5-oxo-acyl-CoA intermediate. While the inherent instability of 3-hydroxy-6-methyl-5-oxooctanoyl-CoA makes its direct study challenging, the methods and findings discussed herein provide a solid foundation for future research. This knowledge not only enables the potential for heterologous production of QS-21 and novel analogues but also deepens our fundamental understanding of the enzymatic logic that governs the assembly of complex, life-saving molecules. Further investigation into the stabilization and channeling of such reactive intermediates within the plant cell will be crucial for fully harnessing the biosynthetic potential of these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Complete biosynthesis of the potent vaccine adjuvant QS-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complete biosynthesis of the potent vaccine adjuvant QS-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heterologous biosynthesis of saponin adjuvants from Quillaja saponaria: A symbolic achievement in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
5-Oxooctanoyl-CoA: A Putative Intermediate at the Crossroads of Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxooctanoyl-Coenzyme A (CoA) is an eight-carbon acyl-CoA thioester featuring a ketone group at the fifth carbon. While not a canonical intermediate in well-established metabolic pathways, its structure suggests a potential role at the intersection of fatty acid metabolism and specialized biosynthetic routes. This technical guide provides a comprehensive overview of the theoretical biosynthesis of 5-oxooctanoyl-CoA, drawing parallels with known mechanisms of fatty acid synthesis and oxidation. It details the experimental protocols required for the investigation of such intermediates, including their synthesis, detection, and quantification. Furthermore, this document explores the potential significance of this compound as a biosynthetic precursor, particularly in pathways analogous to biotin (B1667282) synthesis where related dicarboxylic acid derivatives are key building blocks. This guide is intended to serve as a foundational resource for researchers investigating novel metabolic pathways and developing therapeutic interventions targeting lipid metabolism.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central molecules in cellular metabolism, participating in a vast array of anabolic and catabolic reactions.[1] They are the activated forms of fatty acids and other carboxylic acids, enabling their participation in processes such as β-oxidation, fatty acid synthesis, and the citric acid cycle.[1] While the roles of common acyl-CoAs like acetyl-CoA and palmitoyl-CoA are well-understood, the functions of less common, modified acyl-CoAs are an emerging area of research.
This compound is one such molecule. Its structure, an eight-carbon chain with a ketone group at the C5 position, suggests it may be an intermediate in a specialized metabolic pathway. This guide will explore the potential biosynthetic origins of this compound, detail the methodologies to study it, and discuss its plausible roles in cellular biochemistry.
Putative Biosynthesis of this compound
Currently, a dedicated and fully elucidated biosynthetic pathway for this compound has not been described in the literature. However, based on the principles of fatty acid metabolism, a hypothetical pathway can be proposed. The introduction of an oxo group at an odd-numbered carbon, distant from the carboxyl end, suggests a pathway that may involve modifications of a standard fatty acid precursor.
A plausible route for the synthesis of this compound could involve a modified fatty acid synthesis pathway or the partial oxidation of a longer-chain fatty acid.
Hypothetical Pathway Diverging from Fatty Acid Synthesis
Standard fatty acid synthesis proceeds via the iterative addition of two-carbon units from malonyl-CoA to a growing acyl chain attached to an Acyl Carrier Protein (ACP). The key steps involve condensation, reduction of a β-keto group, dehydration, and a final reduction of a double bond. For the synthesis of this compound, a deviation from this canonical cycle would be necessary.
One possibility is the specific oxidation of an octanoyl-ACP or octanoyl-CoA intermediate at the C5 position. This would require a specific hydroxylase and a subsequent dehydrogenase to introduce the ketone group.
Diagram: Hypothetical Biosynthesis of this compound
Caption: Hypothetical pathway for this compound synthesis.
Role as a Biosynthetic Intermediate
While the direct fate of this compound is unknown, its structure is reminiscent of intermediates in the biosynthesis of biotin. The biotin synthesis pathway utilizes pimeloyl-CoA, a seven-carbon dicarboxylic acyl-CoA, as a key precursor.[2][3] The synthesis of pimeloyl-CoA itself is complex and can involve hijacking the fatty acid synthesis pathway.[4]
It is conceivable that this compound could serve as a precursor to modified fatty acids or polyketides. The oxo group provides a reactive handle for further enzymatic transformations, such as amination, reduction, or cyclization, leading to the formation of complex natural products.
Diagram: Potential Role of this compound
Caption: Potential metabolic fates of this compound.
Experimental Protocols
Investigating a novel metabolic intermediate like this compound requires robust experimental methodologies for its synthesis, detection, and quantification.
Chemical and Enzymatic Synthesis of this compound
-
Chemical Synthesis: this compound can be synthesized from 5-oxooctanoic acid. The carboxylic acid can be activated and then reacted with Coenzyme A. A common method involves the use of carbonyldiimidazole (CDI) or ethylchloroformate (ECF) as activating agents.[5]
-
Protocol using CDI:
-
Dissolve 5-oxooctanoic acid and a molar excess of CDI in an anhydrous organic solvent (e.g., THF).
-
Stir the reaction at room temperature to form the acyl-imidazole intermediate.
-
Add an aqueous solution of Coenzyme A (lithium salt) and continue stirring.
-
Monitor the reaction progress by HPLC.
-
Purify the resulting this compound using reversed-phase HPLC.
-
-
-
Enzymatic Synthesis: If a suitable acyl-CoA synthetase with broad substrate specificity is identified, it could be used to synthesize this compound from 5-oxooctanoic acid and Coenzyme A in the presence of ATP and Mg2+.
Detection and Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful technique for the detection and quantification of acyl-CoAs due to its high sensitivity and specificity.[6]
-
Sample Preparation:
-
Biological samples (cells or tissues) are rapidly quenched to halt metabolic activity, typically using cold methanol (B129727) or perchloric acid.
-
Acyl-CoAs are extracted using a suitable solvent system, often a mixture of organic solvents and aqueous buffer.
-
Protein precipitation is performed to remove interfering macromolecules.
-
The supernatant containing the acyl-CoAs is dried and reconstituted in a solvent compatible with the LC-MS system.
-
-
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase chromatography is commonly used for the separation of acyl-CoAs. A C18 column is typically employed with a gradient elution using a mobile phase containing an ion-pairing agent (e.g., formic acid or ammonium (B1175870) acetate) to improve peak shape and retention.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of acyl-CoAs. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA).
-
Table 1: Example LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Value |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Linear gradient from 5% to 95% B |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]+ for this compound |
| Product Ion (m/z) | Characteristic fragment ions of the CoA moiety |
Diagram: Experimental Workflow for Acyl-CoA Analysis
Caption: Workflow for the analysis of acyl-CoAs from biological samples.
Data Presentation
Quantitative data for acyl-CoA levels should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.
Table 2: Hypothetical Quantitative Data for this compound Levels
| Cell Line/Tissue | Treatment | This compound (pmol/mg protein) | Fold Change | p-value |
| HEK293 | Control | 0.15 ± 0.03 | - | - |
| HEK293 | Drug A | 0.45 ± 0.07 | 3.0 | <0.01 |
| HepG2 | Control | 0.08 ± 0.02 | - | - |
| HepG2 | Drug A | 0.10 ± 0.03 | 1.25 | >0.05 |
| Mouse Liver | Fed | 0.21 ± 0.05 | - | - |
| Mouse Liver | Fasted | 0.05 ± 0.01 | 0.24 | <0.001 |
Data are presented as mean ± standard deviation (n=3). Statistical significance was determined using a Student's t-test.
Conclusion and Future Directions
This compound represents a potentially important, yet understudied, metabolic intermediate. While its precise biosynthetic pathway and physiological roles remain to be elucidated, the methodologies outlined in this guide provide a robust framework for its investigation. Future research should focus on identifying the enzymes responsible for its synthesis and catabolism, as well as its potential downstream metabolic fates. Such studies could uncover novel metabolic pathways and provide new targets for the development of therapeutics for metabolic diseases and cancer. The exploration of non-canonical acyl-CoAs like this compound is a promising frontier in metabolic research, with the potential to significantly advance our understanding of cellular biochemistry and its role in health and disease.
References
- 1. Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin Synthesis in Plants. The First Committed Step of the Pathway Is Catalyzed by a Cytosolic 7-Keto-8-Aminopelargonic Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intermediates in fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Oxooctanoyl-CoA: Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxooctanoyl-Coenzyme A (5-oxooctanoyl-CoA) is a derivative of coenzyme A and an isomer of the more commonly studied 3-oxooctanoyl-CoA. While specific research on this compound is limited, this guide provides a comprehensive overview of its known and predicted physical and chemical properties. This document also outlines detailed, adaptable experimental protocols for its chemo-enzymatic synthesis, starting from its precursor, 5-oxooctanoic acid. Furthermore, we discuss its potential, albeit non-canonical, role in metabolic pathways and provide workflows for its analysis. This guide serves as a foundational resource for researchers interested in the study and application of this specific oxo-acyl-CoA.
Physical and Chemical Properties
Direct experimental data for the physical and chemical properties of this compound is scarce in publicly available literature. The information presented below is a combination of data from commercial suppliers and computed values for related isomers, which should be considered as estimates.
General Properties
| Property | Value | Source |
| Molecular Formula | C29H48N7O18P3S | MedchemExpress[1] |
| Molecular Weight | 907.71 g/mol | MedchemExpress[1] |
| IUPAC Name | S-[2-({3-[({(2R)-4---INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanoyl]amino}propanoylamino)ethyl] 5-oxooctanethioate | Predicted |
| Appearance | White to off-white solid | Predicted |
| Solubility | Soluble in aqueous buffers | Predicted |
| Stability | Thioesters are susceptible to hydrolysis, especially at non-neutral pH. Should be stored at low temperatures (-20°C or below) in a desiccated environment. | General Knowledge |
Comparative Data of Isomers
To provide context, the following table compares the computed properties of the more common 3-oxooctanoyl-CoA with the available data for this compound.
| Property | This compound | 3-Oxooctanoyl-CoA |
| Molecular Formula | C29H48N7O18P3S | C29H48N7O18P3S[2] |
| Molecular Weight | 907.71 g/mol [1] | 907.7 g/mol [2] |
| CAS Number | 2245809-17-8 | 54684-64-9[2] |
Experimental Protocols
Chemical Synthesis of 5-Oxooctanoic Acid (Precursor)
This protocol is adapted from general methods for the synthesis of keto acids.
Materials:
-
Ethyl 4-oxohexanoate
-
Ethyl bromoacetate (B1195939)
-
Zinc dust, activated
-
Anhydrous benzene (B151609) or toluene
-
Dry diethyl ether
-
Hydrochloric acid (10%)
-
Sodium hydroxide (B78521) solution (10%)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis
Methodology (Reformatsky Reaction followed by Hydrolysis and Decarboxylation):
-
Reformatsky Reaction:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place activated zinc dust (1.2 equivalents).
-
Add a solution of ethyl 4-oxohexanoate (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous benzene or toluene.
-
Initiate the reaction by gentle warming. Once initiated, the reaction should proceed exothermically. Maintain a gentle reflux by cooling if necessary.
-
After the initial reaction subsides, heat the mixture at reflux for an additional 2-3 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and quench by the slow addition of 10% hydrochloric acid until the zinc salts are dissolved.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude β-hydroxy ester.
-
-
Hydrolysis and Decarboxylation:
-
To the crude β-hydroxy ester, add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux for 4-6 hours to effect hydrolysis of the ester and dehydration of the β-hydroxy acid.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of ~1-2.
-
Heat the acidified solution gently to promote decarboxylation of the resulting β-keto acid.
-
Extract the final product, 5-oxooctanoic acid, with ethyl acetate.
-
Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
-
Enzymatic Synthesis of this compound
This protocol utilizes an acyl-CoA synthetase (ligase) to couple 5-oxooctanoic acid with Coenzyme A.[3]
Materials:
-
5-Oxooctanoic acid
-
Coenzyme A, lithium salt
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available broad-specificity enzyme)
-
Tris-HCl buffer (pH 7.5)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a C18 column for purification and analysis
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
5-Oxooctanoic acid (1-5 mM)
-
Coenzyme A (1.2 equivalents)
-
ATP (1.5 equivalents)
-
MgCl₂ (2 equivalents)
-
Acyl-CoA synthetase (0.1 - 0.5 mg/mL)
-
Tris-HCl buffer (100 mM, pH 7.5) to the final volume.
-
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for 1-4 hours.
-
Monitor the reaction progress by HPLC if desired.
-
-
Purification:
-
Quench the reaction by adding an equal volume of cold acetonitrile (B52724) to precipitate the enzyme.
-
Centrifuge to pellet the precipitated protein.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile in water) to remove salts and unbound starting materials.
-
Elute the this compound with a higher concentration of organic solvent (e.g., 50-70% acetonitrile in water).
-
Lyophilize the purified fraction to obtain the final product.
-
Signaling Pathways and Biological Role
There is no direct evidence for the involvement of this compound in canonical metabolic pathways. The well-established fatty acid beta-oxidation pathway involves 3-hydroxyacyl-CoA and 3-ketoacyl-CoA intermediates. The formation of a 5-oxo derivative would require an alternative enzymatic machinery.
Hypothetical Roles:
-
Non-canonical fatty acid oxidation: It is conceivable that under certain pathological conditions or in organisms with unique metabolic capabilities, an alternative fatty acid oxidation pathway could exist that generates 5-oxo intermediates.
-
Product of xenobiotic metabolism: this compound could potentially be formed from the metabolism of xenobiotic compounds containing an octanoic acid-like backbone.
-
Engineered metabolic pathways: In the context of synthetic biology, enzymes could be engineered to produce this compound as a precursor for the synthesis of specialty chemicals.
Mandatory Visualizations
Caption: Chemo-enzymatic synthesis workflow for this compound.
References
5-Oxooctanoyl-CoA: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 5-oxooctanoyl-coenzyme A (5-oxooctanoyl-CoA), a derivative of coenzyme A. This document is intended for researchers, scientists, and professionals in drug development who are interested in the metabolism and potential signaling roles of medium-chain fatty acyl-CoAs.
Core Molecular Data
This compound is a complex organic molecule crucial for various metabolic processes. The fundamental quantitative data for this molecule are summarized below.
| Property | Value | Source |
| Molecular Weight | 907.71 g/mol | [1][2] |
| Chemical Formula | C₂₉H₄₈N₇O₁₈P₃S | [1] |
Note: The provided chemical formula is consistent with other related oxo-fatty acyl-CoA molecules.[3]
Metabolic Significance and Potential Signaling Roles
While specific metabolic pathways detailing the synthesis and degradation of this compound are not extensively documented in publicly available literature, its structure suggests a role as an intermediate in fatty acid metabolism. Acyl-CoA molecules are central to energy production through beta-oxidation and are involved in various signaling pathways.
Coenzyme A and its derivatives, such as acetyl-CoA and other acyl-CoAs, are at the heart of cellular metabolism and signaling.[3] They are integral to the citric acid cycle, the synthesis and degradation of fatty acids and amino acids, and the regulation of gene expression through processes like histone acetylation.[3]
The diagram below illustrates a generalized pathway for the beta-oxidation of a fatty acyl-CoA, a process in which this compound would likely participate as an intermediate.
Experimental Protocols and Methodologies
For the analysis and quantification of short-chain acyl-CoAs, including molecules like this compound, several advanced analytical techniques are employed. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive method for this purpose.
A general workflow for the analysis of acyl-CoAs from biological samples is depicted below.
This technical guide serves as a foundational resource for researchers. While specific data for this compound is limited, the provided information on its physicochemical properties and the broader context of acyl-CoA metabolism and analysis offers a strong starting point for further investigation.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A role for the malonyl-CoA/long-chain acyl-CoA pathway of lipid signaling in the regulation of insulin secretion in response to both fuel and nonfuel stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of 5-Oxooctanoyl-CoA: An Inquiry into a Scantily Charted Metabolic Intermediate
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of cellular metabolism is vast and intricate, with countless molecular players orchestrating the symphony of life. Among these are the acyl-Coenzyme A (acyl-CoA) thioesters, central to a myriad of anabolic and catabolic processes. While much is known about common acyl-CoAs, a significant number of derivatives remain in the shadows of scientific inquiry. This technical guide delves into the current, albeit limited, understanding of one such molecule: 5-oxooctanoyl-CoA .
Despite its clear chemical identity, publicly available scientific literature and metabolic databases are largely silent on the specific biological functions, metabolic pathways, and quantitative data associated with this compound. Its existence is acknowledged primarily through its availability as a research chemical, yet its endogenous roles and enzymatic interactions are yet to be elucidated. This guide, therefore, aims to provide a comprehensive overview of what is known about related compounds and the general principles of medium-chain acyl-CoA metabolism, offering a foundational context for future research into this enigmatic molecule. We will explore the broader family of oxo-acyl-CoAs, discuss potential metabolic contexts for this compound, and provide generalized experimental frameworks that could be adapted for its study.
The Chemical Identity of this compound
This compound is a derivative of Coenzyme A, a ubiquitous and essential cofactor.[1] It is structurally characterized by an eight-carbon acyl chain (octanoyl) with a ketone group at the fifth carbon position, linked to the sulfhydryl group of Coenzyme A via a high-energy thioester bond.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C29H48N7O18P3S | [2] |
| Molecular Weight | 907.71 g/mol | [2] |
| CAS Number | 2245809-17-8 | [2] |
The Context of Medium-Chain Acyl-CoA Metabolism
Medium-chain fatty acids (MCFAs), ranging from 6 to 12 carbons, and their corresponding acyl-CoA derivatives are important players in cellular energy metabolism.[3][4] Unlike their long-chain counterparts, MCFAs can be transported into the mitochondria independently of the carnitine shuttle, allowing for rapid activation to their CoA thioesters within the mitochondrial matrix.[4]
Once inside the mitochondria, medium-chain acyl-CoAs are typically substrates for β-oxidation, a cyclical process that shortens the acyl chain by two carbons in each round, producing acetyl-CoA, NADH, and FADH2.
Potential Roles and Metabolic Pathways of this compound: A Landscape of Informed Speculation
Given the dearth of direct evidence, we can hypothesize about the potential roles of this compound by examining the metabolism of analogous compounds.
An Intermediate in Fatty Acid Oxidation?
The most well-characterized oxo-acyl-CoA is 3-oxoacyl-CoA , a key intermediate in the β-oxidation spiral. For an eight-carbon fatty acid like octanoic acid, 3-oxooctanoyl-CoA is a direct precursor to the thiolytic cleavage that yields hexanoyl-CoA and acetyl-CoA.[5]
It is conceivable that this compound could arise from an alternative or modified fatty acid oxidation pathway. For instance, it could be a byproduct of the metabolism of unusual or modified fatty acids.
Involvement in Other Metabolic Processes
Acyl-CoAs are not solely confined to β-oxidation. They are involved in a wide array of metabolic and signaling functions:
-
Substrates for Acyltransferases: Acyl-CoAs are donors of acyl groups for the modification of proteins and other molecules.
-
Allosteric Regulators: They can modulate the activity of various enzymes, influencing metabolic flux.
-
Precursors for Biosynthesis: Acyl-CoAs are building blocks for the synthesis of complex lipids.[6]
The presence of a ketone group at the 5-position could impart specific chemical properties to this compound, potentially making it a unique substrate for uncharacterized enzymes or a specific signaling molecule.
Experimental Protocols for the Study of this compound
The study of a novel acyl-CoA derivative requires a multi-pronged approach, encompassing its synthesis, detection, and functional characterization. The following are generalized protocols that can be adapted for this compound.
Chemo-Enzymatic Synthesis of Acyl-CoAs
The synthesis of acyl-CoA thioesters is crucial for generating standards for analytical methods and for use as substrates in enzymatic assays. Several chemo-enzymatic methods have been developed for this purpose.[7][8]
A. Synthesis via Carbonyldiimidazole (CDI) Activation [8]
-
Activation of the Carboxylic Acid: Dissolve 5-oxooctanoic acid and carbonyldiimidazole (CDI) in an appropriate organic solvent (e.g., THF). Stir the mixture at room temperature for 1 hour to allow for the formation of the acyl-imidazolide intermediate.
-
Thioesterification: Add a solution of Coenzyme A (in a suitable buffer, e.g., 0.5 M NaHCO3) to the reaction mixture.
-
Reaction and Purification: Stir the reaction for at least 45 minutes at room temperature. The product can then be purified using techniques such as solid-phase extraction or HPLC.
B. Synthesis via Ethylchloroformate (ECF) Activation [8]
-
Mixed Anhydride Formation: Dissolve 5-oxooctanoic acid in an organic solvent (e.g., THF) and cool to 4°C. Add triethylamine (B128534) and ethylchloroformate and stir for 45 minutes at 4°C.
-
Thioesterification: Add a solution of Coenzyme A to the reaction mixture.
-
Reaction and Purification: Stir for an additional 45 minutes at room temperature before purification.
Analytical Methods for Acyl-CoA Detection
High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is the gold standard for the separation and quantification of acyl-CoA species.
A. Reversed-Phase HPLC-MS/MS
-
Sample Preparation: Tissues or cells are typically extracted with a solvent system that precipitates proteins while keeping the acyl-CoAs in solution (e.g., perchloric acid followed by neutralization, or acetonitrile/isopropanol/water).
-
Chromatographic Separation: A C18 reversed-phase column is commonly used to separate the acyl-CoAs based on their hydrophobicity. A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is employed for elution.
-
Mass Spectrometric Detection: The eluent is introduced into a mass spectrometer. Acyl-CoAs can be detected in positive ion mode, monitoring for the characteristic fragmentation patterns. For quantitative analysis, stable isotope-labeled internal standards are ideal.
Visualizing Potential Metabolic Contexts
While specific pathways for this compound are unknown, we can visualize its potential position within the broader context of fatty acid metabolism.
Caption: Potential metabolic positioning of this compound.
Future Directions and Concluding Remarks
The biological role of this compound remains an open question. The lack of information presents a unique opportunity for discovery. Future research should focus on:
-
Developing robust methods for its synthesis and detection.
-
Screening cell and tissue extracts for its endogenous presence.
-
Identifying enzymes that produce or consume this compound.
-
Investigating its potential signaling roles.
Unraveling the mysteries of less-common metabolic intermediates like this compound is essential for a complete understanding of cellular metabolism and may reveal novel pathways with implications for health and disease. This guide serves as a starting point, providing the foundational knowledge and experimental frameworks necessary to embark on the exploration of this uncharted territory.
References
- 1. Coenzyme A - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | 3-Oxooctanoyl-CoA+CoA-SH<=>Hexanoyl-CoA [reactome.org]
- 6. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]
Spontaneous Chemical Degradation of 5-Oxooctanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxooctanoyl-CoA is a critical intermediate in various metabolic pathways, and understanding its stability is paramount for accurate in vitro studies and potential therapeutic applications. This technical guide provides a comprehensive overview of the spontaneous chemical degradation of this compound. Due to the limited direct research on this specific molecule, this guide synthesizes information from the well-established chemistry of thioesters and keto acids to infer potential degradation pathways and influencing factors. Detailed experimental protocols for assessing stability are provided, alongside templates for data presentation and conceptual diagrams to illustrate key processes. This document is intended to serve as a foundational resource for researchers working with this compound and other keto-acyl-CoA derivatives.
Introduction
Coenzyme A (CoA) thioesters are central to metabolism, serving as activated acyl group carriers in a myriad of biochemical reactions. Their inherent reactivity, stemming from the high-energy thioester bond, also makes them susceptible to spontaneous chemical degradation in aqueous environments. This compound, a gamma-keto acyl-CoA, possesses two reactive centers: the thioester linkage and the ketone functional group. The interplay of these groups can influence the molecule's stability and degradation profile. This guide explores the theoretical underpinnings of this compound's chemical stability, provides practical guidance for its experimental evaluation, and offers a framework for data interpretation.
Inferred Spontaneous Degradation Pathways
Thioester Hydrolysis
The primary and most anticipated degradation pathway for this compound is the hydrolysis of the thioester bond. This reaction, which can be catalyzed by acid or base, results in the formation of 5-oxooctanoic acid and coenzyme A.[1][2]
-
Mechanism: The hydrolysis proceeds via a nucleophilic attack of a water molecule on the carbonyl carbon of the thioester, leading to a tetrahedral intermediate. This intermediate then collapses, with the thiol of coenzyme A acting as the leaving group.[1]
Although thermodynamically favorable, the hydrolysis of thioesters is generally kinetically slow at neutral pH in the absence of catalysts.[3]
Figure 1. Inferred primary degradation pathway of this compound via thioester hydrolysis.
Potential Influence of the Gamma-Keto Group
The presence of the ketone at the C5 (gamma) position may influence the stability of the thioester bond, although this has not been empirically determined for this specific molecule. While beta-keto acids are known to be susceptible to decarboxylation, gamma-keto acids are generally more stable in this regard.[4] It is plausible that intramolecular interactions could occur, but without experimental data, these remain speculative. Researchers should be aware of the potential for more complex degradation profiles than simple hydrolysis.
Factors Influencing Stability
The stability of acyl-CoA compounds in solution is influenced by several factors:
-
pH: Thioester hydrolysis is catalyzed by both acid and base. Therefore, the rate of degradation is expected to be lowest at a near-neutral pH and increase at acidic and alkaline pH.[3]
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. For long-term storage, temperatures of -80°C are recommended.[5]
-
Buffers and Solvents: The composition of the solution can impact stability. Some studies have shown that acyl-CoAs are more stable in methanolic solutions compared to aqueous buffers.[6] The choice of buffer and its concentration may also play a role.
-
Presence of Nucleophiles: Other nucleophiles present in the solution can react with the thioester, leading to degradation.
Quantitative Data on Degradation
To date, there is a lack of published quantitative data specifically detailing the spontaneous degradation kinetics of this compound. To facilitate future studies and ensure data comparability, we provide the following template table for researchers to systematically record their findings. For illustrative purposes, example data for a different acyl-CoA could be included with clear notation of the source and molecule.
Table 1: Stability of this compound Under Various Conditions (Template)
| Condition ID | Temperature (°C) | pH | Buffer System | Initial Concentration (µM) | Time Point (hours) | Remaining this compound (%) | Degradation Products Detected |
| A-1 | 4 | 7.4 | 50 mM Phosphate (B84403) | 100 | 0 | 100 | - |
| A-2 | 4 | 7.4 | 50 mM Phosphate | 100 | 24 | ||
| A-3 | 4 | 7.4 | 50 mM Phosphate | 100 | 48 | ||
| B-1 | 25 | 7.4 | 50 mM Phosphate | 100 | 0 | 100 | - |
| B-2 | 25 | 7.4 | 50 mM Phosphate | 100 | 8 | ||
| B-3 | 25 | 7.4 | 50 mM Phosphate | 100 | 24 | ||
| C-1 | 25 | 5.0 | 50 mM Acetate (B1210297) | 100 | 0 | 100 | - |
| C-2 | 25 | 5.0 | 50 mM Acetate | 100 | 8 | ||
| C-3 | 25 | 5.0 | 50 mM Acetate | 100 | 24 | ||
| D-1 | 25 | 9.0 | 50 mM Tris | 100 | 0 | 100 | - |
| D-2 | 25 | 9.0 | 50 mM Tris | 100 | 8 | ||
| D-3 | 25 | 9.0 | 50 mM Tris | 100 | 24 |
Experimental Protocols for Stability Assessment
The following is a generalized protocol for assessing the stability of this compound, which can be adapted to specific experimental needs. The primary analytical method recommended is High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS).[5][6]
Materials and Reagents
-
This compound (of known purity)
-
Buffers of desired pH (e.g., phosphate, acetate, Tris)
-
HPLC-grade water, methanol (B129727), and acetonitrile
-
Formic acid or ammonium (B1175870) acetate (for mobile phase modification)
-
HPLC system with a C18 reversed-phase column
-
UV detector or Mass Spectrometer
Sample Preparation and Incubation
-
Prepare stock solutions of this compound in a suitable solvent (e.g., water or a dilute acidic solution to minimize initial degradation). Determine the precise concentration using UV spectrophotometry (based on the adenine (B156593) portion of CoA).
-
Prepare a series of incubation buffers at the desired pH values.
-
Initiate the stability study by diluting the this compound stock solution into the pre-warmed or pre-cooled incubation buffers to the final desired concentration.
-
Aliquot the reaction mixtures into separate vials for each time point to avoid repeated sampling from the same vial.
-
Incubate the vials at the desired temperatures.
HPLC-UV/MS Analysis
-
At each designated time point, quench the reaction in the corresponding vial, for example, by adding an equal volume of cold methanol or by snap-freezing in liquid nitrogen.
-
Analyze the samples by reversed-phase HPLC. A gradient elution is typically required to separate this compound from its degradation products (5-oxooctanoic acid and Coenzyme A).
-
Monitor the elution profile at a wavelength of 260 nm, which corresponds to the absorbance maximum of the adenine ring of the CoA moiety.[7]
-
If using mass spectrometry, monitor the parent ion of this compound and its expected degradation products.
-
Quantify the peak area of this compound at each time point. The percentage of remaining this compound can be calculated relative to the peak area at time zero.
References
- 1. utd-ir.tdl.org [utd-ir.tdl.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Keto acid - Wikipedia [en.wikipedia.org]
- 5. Relative Activities of the β-ketoacyl-CoA and Acyl-CoA Reductases Influence Product Profile and Flux in a Reversed β-Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of keto-reductase activity with a focus on medium-chain keto-acyl-Coenzyme A (CoA) substrates, particularly in the context of 5-oxooctanoyl-CoA and its structural analogs. While direct enzymatic data for this compound is limited in current literature, this document extrapolates from well-studied, closely related molecules, such as 3-oxooctanoyl-CoA, to provide a foundational understanding. This guide covers the metabolic significance of these enzymes, quantitative kinetic data for relevant substrates, detailed experimental protocols for activity assays, and visualizations of key pathways and workflows.
Introduction to Keto-Reductases in Fatty Acid Metabolism
Keto-reductases are a broad class of oxidoreductase enzymes that catalyze the reduction of a ketone group to a hydroxyl group, utilizing cofactors such as NADPH or NADH. Within the realm of fatty acid metabolism, these enzymes play critical roles in both the catabolic pathway of β-oxidation and the anabolic process of fatty acid elongation.
The substrate of interest, this compound, is a derivative of the medium-chain fatty acid octanoic acid, featuring a ketone group at the C5 position.[1] While the metabolism of 3-oxoacyl-CoAs is a well-established component of fatty acid breakdown, the enzymatic processing of 5-oxoacyl-CoAs is less characterized. Understanding the activity of keto-reductases on such molecules is crucial for elucidating novel metabolic pathways, identifying potential biomarkers for metabolic disorders, and for applications in synthetic biology.[2]
This guide will focus on the activity of 3-ketoacyl-CoA reductases (also known as L-3-hydroxyacyl-CoA dehydrogenases in the context of β-oxidation) and β-ketoacyl-CoA reductases involved in fatty acid synthesis as models for understanding the potential enzymatic reduction of this compound.
Key Keto-Reductases and their Metabolic Roles
Two primary keto-reductases are central to fatty acid metabolism:
-
L-3-hydroxyacyl-CoA Dehydrogenase (HAD): This enzyme catalyzes the third step in the mitochondrial β-oxidation spiral, a key energy-generating pathway. It reduces 3-ketoacyl-CoA to L-3-hydroxyacyl-CoA, using NADH as a cofactor. The activity of this enzyme is crucial for the complete breakdown of fatty acids.[3]
-
β-Ketoacyl-CoA Reductase (KCR): As a component of the fatty acid elongase (FAE) complex located in the endoplasmic reticulum, KCR catalyzes the first of two reductive steps in the fatty acid elongation cycle. It reduces β-ketoacyl-CoA to β-hydroxyacyl-CoA using NADPH, contributing to the synthesis of very-long-chain fatty acids (VLCFAs).[4][5]
The substrate specificity of these enzymes is a key determinant of their physiological role. Generally, enzymes involved in β-oxidation exhibit broad specificity for fatty acyl chain lengths, while those in fatty acid synthesis can have more defined substrate preferences.
Quantitative Data on Keto-Reductase Activity
The following table summarizes available kinetic data for keto-reductase activity on medium-chain keto-acyl-CoA substrates. This data provides a baseline for understanding the potential interaction of these enzymes with this compound.
| Enzyme | Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| L-3-Hydroxyacyl-CoA Dehydrogenase | Pig Heart Mitochondria | 3-Oxooctanoyl-CoA | 5.5 | 138 | [3] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | Pig Heart Mitochondria | 3-Oxodecanoyl-CoA | 4.8 | 135 | [3] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | Pig Heart Mitochondria | 3-Oxohexanoyl-CoA | 12 | 122 | [3] |
Note: The Vmax values were reported as units/mg, where one unit is the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute. The data indicates that L-3-hydroxyacyl-CoA dehydrogenase from pig heart is highly active with medium-chain 3-ketoacyl-CoA substrates.
Experimental Protocols
This section provides detailed methodologies for assaying keto-reductase activity on keto-acyl-CoA substrates.
Synthesis of this compound
As this compound is not readily commercially available, its synthesis from 5-oxooctanoic acid[1] is a necessary prerequisite for enzymatic studies. A common method involves the activation of the carboxylic acid to a mixed anhydride, which then reacts with Coenzyme A.
Direct Spectrophotometric Assay for Keto-Reductase Activity
This method measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH or NADH.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Temperature-controlled cuvette holder
-
Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)
-
NADPH or NADH solution (typically 0.2-0.5 mM final concentration)
-
Keto-acyl-CoA substrate solution (e.g., this compound, prepared in a suitable buffer)
-
Purified keto-reductase enzyme solution
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer and NADPH/NADH.
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of the reaction is calculated from the linear portion of the absorbance change, using the molar extinction coefficient of NADPH/NADH (6.22 mM-1cm-1).
-
To determine kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of the keto-acyl-CoA substrate.
Coupled-Enzyme Assay for 3-Ketoacyl-CoA Reductase Activity
This assay is particularly useful for L-3-hydroxyacyl-CoA dehydrogenase, where the reverse reaction (oxidation of the hydroxyl group) is often more favorable. By coupling the forward reaction to a subsequent enzymatic step, the equilibrium is shifted, allowing for the measurement of the reductive activity.[3]
Materials:
-
All materials for the direct spectrophotometric assay
-
3-Ketoacyl-CoA thiolase
-
Coenzyme A (CoASH)
Procedure:
-
Prepare a reaction mixture in a cuvette containing reaction buffer, NADH, CoASH, and an excess of 3-ketoacyl-CoA thiolase.
-
Incubate the mixture at the desired temperature for 5 minutes.
-
Initiate the reaction by adding the 3-ketoacyl-CoA substrate.
-
The L-3-hydroxyacyl-CoA dehydrogenase will reduce the 3-ketoacyl-CoA to L-3-hydroxyacyl-CoA, oxidizing NADH to NAD+.
-
The product is then cleaved by the thiolase in the presence of CoASH. This cleavage makes the overall reaction essentially irreversible.
-
Monitor the decrease in absorbance at 340 nm as described in the direct assay.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: General enzymatic reduction of a keto-acyl-CoA by a keto-reductase.
Caption: Experimental workflow for a direct spectrophotometric keto-reductase assay.
Caption: The role of L-3-hydroxyacyl-CoA dehydrogenase in the β-oxidation pathway.
References
- 1. 5-Oxooctanoic acid | C8H14O3 | CID 280190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Characterization of the Arabidopsis β-Ketoacyl-Coenzyme A Reductase Candidates of the Fatty Acid Elongase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of two cotton cDNAs encoding trans-2-enoyl-CoA reductase reveals a putative novel NADPH-binding motif - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Laboratory Synthesis of 5-Oxooctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. The study of these pathways and the enzymes involved often requires access to specific acyl-CoA molecules that may not be commercially available. 5-Oxooctanoyl-CoA, a derivative of 5-oxooctanoic acid, is a valuable tool for investigating aspects of fatty acid beta-oxidation and other metabolic processes. This document provides a detailed protocol for the chemical synthesis of this compound in a laboratory setting, starting from the commercially available 5-oxooctanoic acid. The described method is based on the widely used ethyl chloroformate activation of the carboxylic acid, followed by coupling with coenzyme A. This protocol is intended to be a guide for researchers and professionals, providing a robust starting point for the synthesis of this and similar acyl-CoA molecules.
Experimental Protocol: Synthesis of this compound via Ethyl Chloroformate Activation
This protocol details the chemical synthesis of this compound from 5-oxooctanoic acid and Coenzyme A (lithium salt). The procedure involves the activation of the carboxylic acid to a mixed anhydride, followed by nucleophilic attack by the thiol group of Coenzyme A.
Materials and Reagents:
-
5-Oxooctanoic acid
-
Coenzyme A (lithium or sodium salt)
-
Ethyl chloroformate
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, 0.5 M
-
Hydrochloric acid (HCl), 1 M
-
High-purity water (for HPLC)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flasks, syringes, etc.)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass spectrometer (optional, for characterization)
-
NMR spectrometer (optional, for characterization)
Procedure:
Step 1: Activation of 5-Oxooctanoic Acid
-
In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 5-oxooctanoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (TEA) (1.1 equivalents) to the solution and stir for 10 minutes.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours. The formation of a white precipitate (triethylammonium chloride) indicates the formation of the mixed anhydride.
Step 2: Coupling with Coenzyme A
-
In a separate flask, dissolve Coenzyme A (lithium or sodium salt) (0.9 equivalents) in a cold 0.5 M sodium bicarbonate (NaHCO₃) solution.
-
Slowly add the Coenzyme A solution to the activated 5-oxooctanoic acid mixture from Step 1.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by reverse-phase HPLC, observing the consumption of Coenzyme A and the formation of the product, this compound.
Step 3: Quenching and Purification
-
After the reaction is complete, quench the reaction by adding 1 M HCl to adjust the pH to approximately 3-4.
-
Concentrate the reaction mixture using a rotary evaporator to remove the THF.
-
Centrifuge the remaining aqueous solution to remove any precipitate.
-
Purify the supernatant containing this compound by preparative reverse-phase HPLC using a C18 column. A common mobile phase gradient is water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Collect the fractions containing the purified product, identified by its retention time and confirmed by mass spectrometry if available.
-
Lyophilize the purified fractions to obtain this compound as a white solid.
Step 4: Characterization
-
Mass Spectrometry (LC-MS): Confirm the identity of the product by verifying its molecular weight. The expected mass for this compound (C₂₉H₄₈N₇O₁₈P₃S) is approximately 923.18 g/mol .
-
NMR Spectroscopy (¹H NMR): The structure can be further confirmed by ¹H NMR in D₂O. Key signals would include those corresponding to the octanoyl chain protons and the characteristic protons of the coenzyme A moiety.
Quantitative Data Summary
The following table provides a summary of typical quantities and expected results for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 5-Oxooctanoic Acid | 10 mg (0.063 mmol) | Starting material. |
| Coenzyme A (lithium salt) | 48 mg (0.057 mmol) | Limiting reagent. |
| Triethylamine (TEA) | 9.6 µL (0.069 mmol) | Base for activation. |
| Ethyl Chloroformate | 6.6 µL (0.069 mmol) | Activating agent. |
| Reaction Conditions | ||
| Solvent | Anhydrous THF and 0.5 M NaHCO₃ | |
| Temperature | 0°C to Room Temperature | |
| Reaction Time | 6-8 hours total | |
| Expected Results | ||
| Theoretical Yield | ~52.6 mg | Based on the limiting reagent (Coenzyme A). |
| Expected Practical Yield | 20-40% | Yields can vary depending on reaction and purification efficiency. |
| Purity (post-HPLC) | >95% | As determined by analytical HPLC. |
| Characterization Data | ||
| Expected Mass (M+H)⁺ | ~924.19 m/z | For mass spectrometry analysis in positive ion mode. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram (Illustrative)
While the synthesis itself is a chemical process, this compound is an intermediate in metabolic pathways. The following diagram illustrates a simplified view of where a ketoacyl-CoA, such as this compound, would fit into the beta-oxidation pathway.
Caption: Simplified beta-oxidation pathway showing the position of β-ketoacyl-CoA.
Protocol for purification of 5-oxooctanoyl-CoA using HPLC
An increasing body of research has focused on the roles of medium-chain fatty acyl-CoAs in various metabolic pathways and cellular signaling cascades. Among these, 5-oxooctanoyl-CoA is a key intermediate whose precise quantification and purification are crucial for in-depth functional studies. High-performance liquid chromatography (HPLC) offers a robust and reliable method for the purification of this compound from complex mixtures, ensuring high purity for subsequent applications in enzymatic assays, structural biology, and drug development.
This application note provides a detailed protocol for the purification of this compound using reverse-phase HPLC. The methodology is based on established principles for the separation of acyl-CoA esters, ensuring broad applicability and reproducibility.
Principle of Separation
The purification protocol utilizes reverse-phase HPLC, a chromatographic technique that separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically a C18 column) is used in conjunction with a polar mobile phase. Molecules with greater hydrophobicity, such as acyl-CoAs, interact more strongly with the stationary phase, leading to longer retention times. By employing a gradient elution, where the concentration of an organic solvent in the mobile phase is gradually increased, compounds are eluted in order of increasing hydrophobicity. The adenine (B156593) moiety of the Coenzyme A molecule allows for sensitive detection using UV spectrophotometry at 260 nm.[1][2]
Experimental Protocol
This protocol outlines the necessary steps for the purification of this compound.
1. Materials and Reagents
-
This compound standard (if available for retention time comparison)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Glacial acetic acid
-
0.22 µm syringe filters
2. Instrumentation and Consumables
-
HPLC system with a gradient pump, autosampler, and UV detector
-
C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Fraction collector
-
Lyophilizer (optional, for sample concentration)
3. Mobile Phase Preparation
-
Mobile Phase A: 75 mM Potassium Phosphate, pH 4.9. Dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water and adjust the pH to 4.9 with phosphoric acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B: Acetonitrile.
4. Sample Preparation
-
Dissolve the crude this compound sample in Mobile Phase A to a suitable concentration.
-
Filter the sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
5. HPLC Method
The following parameters provide a starting point and may require optimization for your specific HPLC system and column.
| Parameter | Value |
| Column | C18 Reverse-Phase (5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 75 mM KH₂PO₄, pH 4.9[1][3] |
| Mobile Phase B | Acetonitrile[1][3] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm[1][2] |
| Injection Volume | 20-100 µL |
| Column Temperature | 30 °C |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 50 | 50 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 95 | 5 |
| 60 | 95 | 5 |
6. Fraction Collection and Post-Purification Processing
-
Monitor the chromatogram for the peak corresponding to this compound. If a standard is available, use its retention time for identification.
-
Collect the fractions containing the peak of interest using a fraction collector.
-
Pool the relevant fractions.
-
To remove the mobile phase solvents, the pooled fractions can be lyophilized (freeze-dried).
-
Reconstitute the purified this compound in a buffer suitable for your downstream application.
Workflow Diagram
Caption: Workflow for the purification of this compound using HPLC.
Conclusion
This protocol provides a comprehensive framework for the purification of this compound by reverse-phase HPLC. The described methodology, including the specified mobile phases, gradient conditions, and detection parameters, is based on established procedures for acyl-CoA analysis and should yield a highly purified product suitable for a variety of research and development applications. Optimization of the gradient profile may be necessary to achieve the best resolution depending on the specific sample matrix and HPLC instrumentation used.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 5-Oxooctanoyl-CoA
Abstract
These application notes provide a comprehensive guide for the analysis of 5-oxooctanoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, microbiology, and pharmacology. Detailed protocols are provided for the chemo-enzymatic synthesis of a this compound standard, its extraction from bacterial cell cultures, and its subsequent quantitative analysis by LC-MS/MS. Additionally, this note includes a representative metabolic pathway illustrating the role of this compound in bacterial fatty acid degradation.
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of secondary metabolites.[1] The analysis of specific acyl-CoA species is crucial for understanding the regulation of these pathways and their alterations in various physiological and pathological states. This compound is a medium-chain acyl-CoA derivative containing a ketone functional group. Such oxo-fatty acids and their CoA esters are known to be involved in bacterial metabolic pathways, often as intermediates in the degradation of modified fatty acids.[2]
The quantitative analysis of acyl-CoAs by mass spectrometry presents several challenges, including their low endogenous concentrations, inherent instability, and the complexity of biological matrices. This document outlines a robust methodology to overcome these challenges, enabling the reliable detection and quantification of this compound.
Mass Spectrometry Parameters for this compound
The successful detection of this compound by tandem mass spectrometry relies on the accurate determination of its precursor and product ion masses. Based on its molecular formula, C29H48N7O18P3S, the theoretical mass and predicted fragmentation pattern are detailed below.[3]
Predicted Mass and MS/MS Fragmentation
Acyl-CoAs typically exhibit a characteristic fragmentation pattern in positive ion mode electrospray ionization (ESI+), which includes a neutral loss of the 3'-phospho-ADP moiety (507.0 Da) and a product ion corresponding to the adenosine (B11128) 3',5'-diphosphate fragment (m/z 428.0).[4] These characteristic fragments are invaluable for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantification.
| Parameter | Value | Reference |
| Molecular Formula | C29H48N7O18P3S | [3] |
| Average Molecular Weight | 907.71 g/mol | [3] |
| Monoisotopic Mass | 907.1989 Da | Calculated |
| Precursor Ion ([M+H]⁺) | m/z 908.2067 | Calculated |
| Primary Product Ion 1 (Neutral Loss) | m/z 401.1892 ([M-507+H]⁺) | Predicted,[4] |
| Primary Product Ion 2 (Common Fragment) | m/z 428.0365 | [4] |
Experimental Protocols
Protocol 1: Chemo-Enzymatic Synthesis of this compound Standard
The availability of a purified standard is essential for method development and absolute quantification. This protocol describes a two-step chemo-enzymatic synthesis adapted from established methods for acyl-CoA synthesis.[5][6] The first step involves the chemical synthesis of 5-oxooctanoic acid, and the second is the enzymatic ligation of the acid to Coenzyme A.
3.1.1. Materials
-
1,3-Propandithiol
-
n-Butyllithium
-
Ethyl 4-bromobutanoate
-
Hydrochloric acid (HCl)
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A, free acid (CoA-SH)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp., broad substrate specificity)
-
ATP, Magnesium Chloride (MgCl₂), Tris-HCl buffer
-
Organic solvents: Tetrahydrofuran (THF), Diethyl ether, Ethyl acetate
-
Solid-phase extraction (SPE) C18 cartridges
3.1.2. Procedure: Chemical Synthesis of 5-Oxooctanoic Acid
-
Thioacetal Formation: React 1,3-propanedithiol (B87085) with butanal in the presence of an acid catalyst to form 2-propyl-1,3-dithiane (B8640601).
-
Lithiation: Dissolve the 2-propyl-1,3-dithiane in anhydrous THF and cool to -20 °C. Add n-butyllithium dropwise and stir for 2 hours at 0 °C to form the lithiated intermediate.
-
Alkylation: Add ethyl 4-bromobutanoate to the solution and allow the reaction to proceed overnight at room temperature.
-
Hydrolysis and Deprotection: Quench the reaction with water and extract the product with diethyl ether. Hydrolyze the ester with aqueous NaOH. Acidify the solution with HCl and subsequently deprotect the thioacetal using a method such as treatment with HgCl₂ and CaCO₃ to yield 5-oxooctanoic acid.
-
Purification: Purify the crude 5-oxooctanoic acid by silica (B1680970) gel column chromatography.
3.1.3. Procedure: Enzymatic Ligation to Coenzyme A
-
Activation of Carboxylic Acid: In a microcentrifuge tube, dissolve 10 µmol of purified 5-oxooctanoic acid in 200 µL of anhydrous THF. Add 1.1 equivalents of CDI and stir at room temperature for 1 hour to form the 5-oxooctanoyl-imidazole intermediate. Dry the mixture under a stream of nitrogen.
-
Enzymatic Reaction: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM ATP, and 5 mM CoA-SH.
-
Add the dried 5-oxooctanoyl-imidazole to the reaction mixture.
-
Initiate the reaction by adding a broad-specificity acyl-CoA synthetase (0.1 - 0.5 mg/mL).[5]
-
Incubate the reaction at 37 °C for 2-4 hours.
-
Purification: Purify the resulting this compound by solid-phase extraction using a C18 cartridge. Elute with a methanol (B129727)/water gradient and lyophilize the fractions containing the product.
Protocol 2: Extraction and LC-MS/MS Analysis of this compound from Bacterial Cells
This protocol is adapted from established methods for acyl-CoA extraction from bacterial cultures.[7][8]
3.2.1. Materials
-
Bacterial cell culture
-
Ice-cold monopotassium phosphate (B84403) buffer (e.g., 67 mM, pH 4.9)
-
Isopropanol (B130326), Acetonitrile, Methanol (pre-chilled to -20 °C)
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
Liquid nitrogen
-
Centrifuge capable of 12,000 x g at 4 °C
-
Lyophilizer
-
LC-MS/MS system (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)
-
C18 reversed-phase HPLC column
3.2.2. Procedure: Sample Preparation and Extraction
-
Cell Harvesting: Centrifuge 10 mL of bacterial culture at 3,500 x g for 10 min at 4 °C. Discard the supernatant.
-
Quenching: Immediately flash-freeze the cell pellet in liquid nitrogen to quench metabolic activity. Store at -80 °C until extraction.
-
Cell Lysis and Extraction:
-
To the frozen pellet, add 1 mL of ice-cold monopotassium phosphate buffer.
-
Add 500 µL of pre-chilled isopropanol and 1 mL of pre-chilled acetonitrile.
-
Add 60 µL of saturated ammonium sulfate solution.[7]
-
Homogenize the mixture using a bead beater or probe sonicator, keeping the sample on ice.
-
-
Precipitation and Clarification:
-
Incubate the homogenate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 min at 4 °C.
-
-
Drying and Reconstitution:
-
Transfer the supernatant to a new tube and lyophilize to dryness.
-
Store the dried extract at -80 °C or proceed to the next step.
-
Reconstitute the dried extract in 200 µL of 50% methanol in water. Vortex for 1 minute and sonicate for 2 minutes.
-
Centrifuge at 12,000 x g for 10 min at 4 °C to pellet any remaining debris.
-
Transfer the supernatant to an HPLC vial for analysis.
-
3.2.3. Procedure: LC-MS/MS Analysis
-
LC System: HPLC or UPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium formate (B1220265) in water, pH 8.1[8]
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole or Q-TOF mass spectrometer with an ESI source
-
Ionization Mode: Positive (ESI+)
-
MRM Transitions:
-
Quantifier: 908.2 → 401.2
-
Qualifier: 908.2 → 428.0
-
-
Collision Energy: Optimize for the specific instrument, typically in the range of 20-40 eV.
Data Presentation
| Acyl-CoA Species | Concentration (nmol/g dry cell weight) in E. coli | Reference |
| Hexanoyl-CoA (C6) | ~ 0.5 - 2.0 | [9] |
| Octanoyl-CoA (C8) | ~ 1.0 - 5.0 | [9] |
| Decanoyl-CoA (C10) | ~ 0.8 - 4.0 | [9] |
Visualization of Metabolic Pathway and Experimental Workflow
Metabolic Pathway: Bacterial β-Oxidation of an Oxo-Fatty Acid
The structure of this compound suggests it is an intermediate in the β-oxidation of a C10 or larger oxo-fatty acid in bacteria. The following diagram illustrates a plausible pathway for its metabolism.[10][11]
Caption: Proposed metabolic pathway for the degradation of an oxo-fatty acid in bacteria via β-oxidation, highlighting the intermediate this compound.
Experimental Workflow
The following diagram provides a logical overview of the entire process, from sample acquisition to data analysis.
Caption: A summary of the experimental workflow for the extraction and analysis of this compound from bacterial samples.
References
- 1. Exact Mass Calculator | Daltonian Scientific [daltonian.co]
- 2. Oxo fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.5. Extraction and analysis of acyl-CoAs by LC-MS [bio-protocol.org]
- 8. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis and engineering of fatty acid biosynthesis in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of Exogenous Fatty Acids in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Commercial Availability and Applications of 5-Oxooctanoyl-CoA for Researchers
For Immediate Release
For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related enzymatic pathways, access to high-purity metabolic intermediates is critical. 5-Oxooctanoyl-CoA, a derivative of coenzyme A, serves as a key substrate in various metabolic processes. This document provides a comprehensive overview of its commercial availability, along with detailed application notes and experimental protocols to facilitate its use in a laboratory setting.
Commercial Supplier Information
Currently, this compound is available from specialized chemical suppliers. While a comprehensive list of all potential vendors is beyond the scope of this document, researchers can source this compound from companies such as MedchemExpress. For accurate and up-to-date information on product specifications, purity, and pricing, it is recommended to directly contact the supplier and request a Certificate of Analysis (CoA) and a formal quote.
| Supplier | Catalog Number | Purity | Available Quantities | Price |
| MedchemExpress | HY-CE01386 | Information not readily available; CoA request recommended. | Inquire with supplier | Request a quote |
| Other Potential Suppliers | TBD | TBD | TBD | TBD |
Note: The information in the table is subject to change. Researchers are strongly advised to verify all details with the supplier before procurement. A Certificate of Analysis is essential for understanding the purity and quality of the compound.[1]
Application Notes
This compound is an important intermediate in fatty acid metabolism. Its primary applications in research revolve around its role as a substrate for enzymes involved in β-oxidation and as a tool to study metabolic pathways.
Substrate for Acyl-CoA Dehydrogenases and Oxidases
This compound can be utilized as a substrate to study the activity and kinetics of various acyl-CoA dehydrogenases and oxidases.[2][3] These enzymes are crucial for the initial steps of fatty acid β-oxidation. Assays involving this compound can help in characterizing enzyme specificity, determining kinetic parameters (Km and Vmax), and screening for inhibitors or activators of these enzymes.
Investigation of Peroxisomal β-Oxidation
Peroxisomes are involved in the chain-shortening of long and very-long-chain fatty acids, as well as branched-chain fatty acids. This compound can be used in in vitro assays with isolated peroxisomes or purified peroxisomal enzymes to investigate the specifics of this metabolic pathway.[1][4][5] Such studies can elucidate the role of peroxisomal β-oxidation in various physiological and pathological conditions.
Metabolic Flux Analysis
By using isotopically labeled this compound, researchers can trace the metabolic fate of this intermediate within cellular systems. This allows for the quantitative analysis of metabolic fluxes through fatty acid oxidation and related pathways, providing insights into cellular energy metabolism.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in specific experimental contexts.
Protocol 1: In Vitro Acyl-CoA Oxidase Activity Assay
This protocol provides a method to measure the activity of acyl-CoA oxidase using this compound as a substrate. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidase reaction.
Materials:
-
Purified acyl-CoA oxidase or cell lysate containing the enzyme
-
This compound solution (substrate)
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable H₂O₂ detection reagent)
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer) and determine its concentration accurately.
-
Prepare a reaction mixture in a 96-well microplate containing the assay buffer, HRP, and Amplex® Red.
-
Add the enzyme source (purified enzyme or cell lysate) to the wells.
-
Initiate the reaction by adding the this compound solution to the wells.
-
Immediately start monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for Amplex® Red) using a microplate reader.
-
The rate of increase in fluorescence is proportional to the acyl-CoA oxidase activity.
-
A standard curve using known concentrations of H₂O₂ should be prepared to quantify the amount of H₂O₂ produced.
Expected Results: An increase in fluorescence over time indicates acyl-CoA oxidase activity. The rate can be calculated and used to determine enzyme kinetics or the effect of potential inhibitors.
Protocol 2: Fatty Acid Oxidation Assay in Cultured Cells
This protocol outlines a method to assess the ability of cultured cells to metabolize this compound. This can be measured by monitoring the consumption of a labeled substrate or by assessing downstream metabolic effects.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
This compound solution
-
(Optional) Radiolabeled ([¹⁴C] or [³H]) this compound
-
Scintillation counter (if using radiolabeled substrate)
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Plate cells in a suitable format (e.g., 6-well or 12-well plates) and grow to the desired confluency.
-
Replace the culture medium with a serum-free medium containing a known concentration of this compound (and a tracer amount of radiolabeled this compound, if applicable).
-
Incubate the cells for a specific period (e.g., 1-4 hours).
-
For Radiolabeled Substrate:
-
After incubation, collect the medium and the cell lysate.
-
Separate the radiolabeled substrate from its metabolic products (e.g., acetyl-CoA, TCA cycle intermediates) using appropriate chromatographic techniques.
-
Quantify the radioactivity in the product fractions using a scintillation counter to determine the rate of fatty acid oxidation.
-
-
For Non-labeled Substrate (LC-MS/MS analysis):
-
After incubation, quench the metabolism and extract intracellular metabolites.
-
Analyze the cell extracts using LC-MS/MS to measure the levels of this compound and its downstream metabolites (e.g., shorter-chain acyl-CoAs, acetyl-CoA). A decrease in this compound and an increase in its metabolites would indicate cellular uptake and oxidation.[6]
-
Visualizing a Key Metabolic Pathway
The following diagram illustrates the initial steps of fatty acid β-oxidation, where an acyl-CoA, such as this compound, is processed.
Caption: Initial steps of the fatty acid β-oxidation spiral.
Experimental Workflow Visualization
The diagram below outlines a typical experimental workflow for studying the effect of a compound on the enzymatic activity utilizing this compound.
Caption: Workflow for an enzyme inhibition assay.
References
- 1. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. The Roles of β-Oxidation and Cofactor Homeostasis in Peroxisome Distribution and Function in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage recommendations for 5-oxooctanoyl-CoA
Application Notes and Protocols for 5-oxooctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed recommendations for the handling and storage of this compound, a critical intermediate in various metabolic studies. Due to the limited availability of specific stability and solubility data for this compound, the following guidelines are based on established protocols for similar short- and medium-chain acyl-CoA molecules. Adherence to these protocols is crucial to ensure the integrity and activity of the compound for accurate and reproducible experimental results.
Data Presentation: Physicochemical Properties and Storage
| Parameter | Recommendation / Data | Compound | Source |
| Storage Temperature | -20°C (long-term) | General Acyl-CoAs | [1][2][3] |
| -80°C (long-term, for enhanced stability) | General Acyl-CoAs | [1] | |
| Physical Form for Storage | Crystalline solid or lyophilized powder | Phytanoyl-CoA, Palmitoyl-CoA | [2][3] |
| Long-term Stability (as solid) | ≥ 4 years at -20°C | Phytanoyl-CoA, Palmitoyl-CoA | [2][3] |
| Aqueous Solution Stability | Use immediately; do not store for more than one day | Phytanoyl-CoA, Palmitoyl-CoA | [2][3] |
| Solubility | Soluble in water | Palmitoyl-CoA | [3] |
| ~0.5 mg/ml in ethanol | Phytanoyl-CoA | [2] | |
| ~10 mg/ml in DMSO and DMF | Phytanoyl-CoA | [2] | |
| ~2 mg/ml in PBS (pH 7.2) | Phytanoyl-CoA | [2] |
Experimental Protocols
The following protocols are generalized for the handling of acyl-CoA compounds and should be adapted for this compound.
Protocol 1: Reconstitution of Solid this compound
Objective: To prepare a stock solution of this compound from a solid form for use in experiments.
Materials:
-
This compound (solid)
-
Anhydrous solvent (e.g., ethanol, DMSO, or DMF) or sterile aqueous buffer (e.g., PBS, pH 7.2)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the solid is at the bottom.
-
Under a stream of inert gas, carefully open the vial.
-
Add the desired volume of solvent or buffer to the vial to achieve the target concentration. For initial solubilization of hydrophobic acyl-CoAs, organic solvents like ethanol, DMSO, or DMF can be used.[2]
-
Gently vortex or sonicate to ensure complete dissolution.
-
For biological experiments, if an organic solvent is used for the initial stock, make further dilutions in the appropriate aqueous buffer. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[2]
-
Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions of acyl-CoAs for more than one day.[2][3]
Protocol 2: General Handling of this compound Solutions
Objective: To maintain the stability of this compound during experimental procedures.
Best Practices:
-
Work on ice: Always keep solutions of this compound on ice to minimize degradation.
-
Avoid repeated freeze-thaw cycles: If a stock solution must be stored, aliquot it into single-use volumes to avoid repeated freezing and thawing.
-
pH considerations: Maintain the pH of aqueous solutions close to neutral (pH 7.0-7.4), as acyl-CoAs are susceptible to hydrolysis at acidic or alkaline pH.
-
Use appropriate labware: Utilize low-adhesion polypropylene (B1209903) tubes to prevent the compound from sticking to the surface.
-
Inert atmosphere: For long-chain or unsaturated acyl-CoAs, which are prone to oxidation, handling under an inert gas atmosphere is recommended.
Diagrams and Workflows
Handling and Storage Workflow for this compound
The following diagram illustrates the recommended workflow for the proper handling and storage of this compound to ensure its stability and integrity for research applications.
Caption: Recommended workflow for handling and storage of this compound.
References
Application Notes and Protocols for Utilizing 5-Oxooctanoyl-CoA in Enzyme Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxooctanoyl-CoA is a medium-chain, keto-substituted acyl-coenzyme A derivative. While specific enzymatic studies utilizing this compound are not extensively documented in current scientific literature, its structure suggests potential utility as a substrate or inhibitor in studies of enzymes involved in fatty acid metabolism. This document provides a theoretical framework and generalized protocols for investigating the interaction of this compound with candidate enzymes. The methodologies presented are based on established assays for similar substrates and should be adapted and optimized for specific experimental contexts.
Potential Applications
Based on its chemical structure, this compound is a potential substrate for several classes of enzymes involved in lipid metabolism, including:
-
3-Ketoacyl-CoA Thiolases (Thiolases): These enzymes catalyze the final step of the fatty acid beta-oxidation spiral, cleaving a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. Thiolases often exhibit broad substrate specificity.
-
Medium-Chain Acyl-CoA Dehydrogenases (MCADs): While MCADs typically act on saturated acyl-CoAs, the presence of a keto group at the 5-position might influence its interaction with the active site, potentially acting as an inhibitor or a poor substrate.
-
Acyl-CoA Synthetases (ACSs): The synthesis of this compound from 5-oxooctanoic acid and Coenzyme A would be catalyzed by an acyl-CoA synthetase, likely one with a preference for medium-chain fatty acids.
These potential interactions make this compound a valuable tool for probing enzyme active sites, screening for novel inhibitors, and elucidating the substrate specificities of enzymes in fatty acid metabolic pathways.
Metabolic Pathway Context (Hypothetical)
The hypothetical metabolic processing of this compound within the fatty acid beta-oxidation pathway is depicted below. This pathway highlights the potential enzymatic steps that could be investigated.
Hypothetical metabolic pathway of this compound.
Experimental Protocols
The following are generalized protocols for assessing the activity of candidate enzymes with this compound. Note: These protocols are templates and require optimization of parameters such as substrate concentration, enzyme concentration, buffer pH, and temperature.
Protocol 1: 3-Ketoacyl-CoA Thiolase Activity Assay
Principle:
The thiolytic cleavage of this compound by 3-ketoacyl-CoA thiolase results in the formation of a new thiol group from the release of Coenzyme A. This can be monitored continuously by measuring the increase in absorbance at 412 nm upon the reaction of the free thiol with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Magnesium chloride (MgCl₂, 25 mM)
-
DTNB (10 mM in 100 mM potassium phosphate (B84403) buffer, pH 7.0)
-
Coenzyme A (for standard curve)
-
This compound (concentration to be determined, stock solution in buffer)
-
Purified 3-ketoacyl-CoA thiolase or cell lysate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing Tris-HCl buffer, MgCl₂, and DTNB.
-
Substrate Addition: Add varying concentrations of this compound to the wells of the microplate.
-
Enzyme Addition: Initiate the reaction by adding the 3-ketoacyl-CoA thiolase enzyme preparation to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Use the molar extinction coefficient of the DTNB-thiol adduct (14,150 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of CoA release.
Experimental Workflow:
Workflow for 3-Ketoacyl-CoA Thiolase Assay.
Protocol 2: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay
Principle:
The activity of MCAD can be measured by monitoring the reduction of a redox dye, such as 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate. The reduction of DCPIP is measured by a decrease in absorbance at 600 nm.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.6)
-
n-Octanoyl-CoA (as a positive control substrate)
-
This compound
-
Phenazine methosulfate (PMS)
-
DCPIP
-
Purified MCAD or mitochondrial extract
-
Spectrophotometer or microplate reader capable of reading at 600 nm
Procedure:
-
Reaction Mixture: In a cuvette or microplate well, combine the potassium phosphate buffer, DCPIP, and PMS.
-
Substrate Addition: Add the acyl-CoA substrate (either n-octanoyl-CoA for a positive control or this compound for the test).
-
Equilibration: Incubate the mixture for 3-5 minutes at the desired temperature.
-
Reaction Initiation: Add the MCAD enzyme preparation to start the reaction.
-
Absorbance Monitoring: Immediately monitor the decrease in absorbance at 600 nm for 5-10 minutes.
-
Activity Calculation: Calculate the initial rate of reaction from the linear portion of the curve using the molar extinction coefficient of DCPIP (21,000 M⁻¹cm⁻¹).
Data Presentation (Hypothetical)
The following tables present hypothetical kinetic data for the enzymes of interest with this compound. These are for illustrative purposes to demonstrate how results would be structured.
Table 1: Hypothetical Kinetic Parameters for 3-Ketoacyl-CoA Thiolase
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Hexanoyl-CoA | 25 | 150 | 125 | 5.0 x 10⁶ |
| This compound | 75 | 50 | 42 | 5.6 x 10⁵ |
| Decanoyl-CoA | 40 | 120 | 100 | 2.5 x 10⁶ |
Table 2: Hypothetical Substrate Specificity of Medium-Chain Acyl-CoA Dehydrogenase
| Substrate | Relative Activity (%) |
| n-Butyryl-CoA | 60 |
| n-Hexanoyl-CoA | 90 |
| n-Octanoyl-CoA | 100 |
| This compound | < 5 (potential inhibitor) |
| n-Decanoyl-CoA | 85 |
Synthesis of this compound
For research purposes, this compound may need to be synthesized if it is not commercially available. A general chemo-enzymatic approach can be employed.
Synthesis Workflow:
General workflows for the synthesis of this compound.
Conclusion
While direct experimental data is currently lacking, this compound represents a promising chemical tool for the study of fatty acid metabolizing enzymes. The protocols and hypothetical data presented here provide a foundational guide for researchers to begin exploring the enzymatic interactions of this keto-acyl-CoA derivative. All experimental procedures should be carefully optimized, and appropriate controls must be included to validate the findings.
Application Note: High-Resolution Mass Spectrometry for the Characterization of 5-Oxooctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxooctanoyl-CoA is an intermediate in fatty acid metabolism and other biochemical pathways. Its accurate characterization and quantification are crucial for understanding cellular metabolism and its dysregulation in various diseases. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a sensitive and specific platform for the analysis of this compound in complex biological matrices. This application note provides a detailed protocol for the characterization of this compound using LC-HRMS, including sample preparation, chromatographic separation, mass spectrometric analysis, and data interpretation.
Coenzyme A (CoA) and its thioester derivatives, such as this compound, are pivotal in cellular metabolism.[1] They are involved in numerous catabolic and anabolic reactions, including the Krebs cycle, fatty acid oxidation, and the synthesis of fatty acids and sterols.[2] The formation of a CoA thioester activates the acyl group for further metabolic reactions.[2] Dysregulation of acyl-CoA metabolism can lead to metabolic or neurodegenerative diseases.[2][3][4][5]
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound from biological samples.
References
- 1. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for C-18 Reverse-Phase HPLC Purification of Acyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in a multitude of cellular metabolic pathways, including fatty acid metabolism, energy generation, and the biosynthesis of complex lipids.[1] The precise quantification of cellular acyl-CoA pools is essential for understanding metabolic regulation in various physiological and pathological conditions, such as metabolic diseases and cancer.[1] However, the inherent chemical instability and often low abundance of these molecules pose significant analytical challenges.
This document provides detailed protocols for the extraction and purification of acyl-CoAs from biological samples using C-18 reverse-phase high-performance liquid chromatography (HPLC). The methodologies described are compiled from established protocols to ensure high recovery and stability of the analytes. C-18 columns are a popular choice for HPLC due to their robust performance in analyzing a wide variety of compounds.[2] They function based on hydrophobic interactions between the non-polar C-18 stationary phase and the analyte.[2]
Data Presentation: Acyl-CoA Analysis and Recovery
The following tables summarize quantitative data related to acyl-CoA purification and analysis using C-18 reverse-phase HPLC, including typical recovery rates and concentrations found in various biological samples.
Table 1: Recovery and Detection Limits of Acyl-CoA Purification
| Parameter | Value | Reference |
| Extraction Recovery | 70-80% | [3] |
| Solid-Phase Extraction Recovery | 83-90% | [4] |
| Limit of Detection (Fluorescence) | As low as 6 fmol | [5] |
| Limit of Detection (UV) | 5 pmol | [6] |
Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Rat Tissues
| Acyl-CoA Species | Liver (nmol/g protein) | Heart (nmol/g wet weight) | Kidney (nmol/g wet weight) | Muscle (nmol/g wet weight) |
| Palmitoyl-CoA (16:0) | Increased 2-3 fold on fasting | Present | Present | Present |
| Oleoyl-CoA (18:1) | Increased 2-3 fold on fasting | Present | Present | Present |
| Linoleoyl-CoA (18:2) | Increased 2-3 fold on fasting | Present | Present | Present |
| Stearoyl-CoA (18:0) | Increased 6-fold on fasting | Present | Present | Present |
Data adapted from studies on fed and fasted rats. Absolute values can vary significantly based on physiological state.[7]
Experimental Protocols
I. Sample Preparation and Acyl-CoA Extraction from Tissues
This protocol is adapted from methods designed for the analysis of long-chain acyl-CoAs from tissues.[3][8]
Materials:
-
Potassium phosphate (B84403) (KH2PO4) buffer (100 mM, pH 4.9)
-
Acetonitrile (ACN)
-
2-Propanol
-
Internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Weigh approximately 40-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[3][8]
-
Add 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and an appropriate amount of internal standard (e.g., 20 ng of C17:0-CoA).[8]
-
Homogenize the tissue thoroughly on ice.
-
Add 0.5 mL of a mixture of ACN:2-propanol:methanol (B129727) (3:1:1) and homogenize again.[8]
-
Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[8]
-
Carefully collect the supernatant.
-
For enhanced recovery, the remaining pellet can be re-extracted with the same volume of the ACN:2-propanol:methanol mixture, and the supernatants can be combined.[8]
-
Dry the combined supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for HPLC analysis (e.g., 50-100 µL of methanol or a 50% methanol solution in 50 mM ammonium (B1175870) acetate, pH 7).[1]
II. Solid-Phase Extraction (SPE) for Acyl-CoA Purification
For complex samples, an optional SPE step can be included to enrich for acyl-CoAs and remove interfering substances.
Materials:
-
C-18 SPE cartridge
-
Methanol
-
Potassium phosphate (KH2PO4) buffer (100 mM, pH 4.9)
-
2-Propanol
Procedure:
-
Condition the C-18 SPE cartridge by washing with methanol followed by equilibration with the KH2PO4 buffer.
-
Load the reconstituted sample extract onto the cartridge.
-
Wash the cartridge with the KH2PO4 buffer to remove unbound impurities.
-
Elute the acyl-CoAs with a suitable organic solvent, such as 2-propanol.[3]
-
Concentrate the eluent and prepare it for HPLC analysis.
III. C-18 Reverse-Phase HPLC Analysis
The following is a representative HPLC method for the separation of acyl-CoAs.
Instrumentation and Columns:
-
An HPLC system with a binary pump, autosampler, and UV or Mass Spectrometry (MS) detector.
-
A C-18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
Mobile Phases:
Gradient Elution Program:
| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 0.5 | 56 | 44 |
| 80 | 0.5 | 50 | 50 |
| 91 | 1.0 | 30 | 70 |
| 120 | 1.0 | 20 | 80 |
| 125 | 0.5 | 56 | 44 |
| 140 | 0.5 | 56 | 44 |
This gradient is an example and should be optimized for the specific acyl-CoAs of interest and the column used. This program is designed to resolve common polyunsaturated acyl-CoAs and elute more hydrophobic long-chain species.[5]
Detection:
-
UV Detection: Monitor the eluent at a wavelength of 260 nm.[3][5]
-
Mass Spectrometry (MS/MS): For higher sensitivity and specificity, a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode can be used with selected reaction monitoring (SRM).[8]
Visualizations
Experimental Workflow for Acyl-CoA Purification and Analysis
Caption: Workflow for Acyl-CoA Purification and HPLC Analysis.
Signaling Pathway (Illustrative Example)
The purification of acyl-CoAs is a biochemical procedure rather than a signaling pathway. The following is an illustrative example of how a signaling pathway involving fatty acid metabolism could be visualized.
Caption: Simplified Fatty Acid Activation and Metabolism Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. glsciencesinc.com [glsciencesinc.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Reconstitution of Biosynthetic Pathways: Application Notes and Protocols for 5-Oxooctanoyl-CoA and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro reconstitution of biosynthetic pathways is a powerful technique for elucidating enzymatic mechanisms, discovering novel bioactive compounds, and engineering metabolic pathways for the production of valuable chemicals. This document provides detailed application notes and protocols for the reconstitution of a biosynthetic pathway analogous to fatty acid synthesis, focusing on the utilization of pimeloyl-CoA, a key intermediate in biotin (B1667282) synthesis and a structural analog of 5-oxooctanoyl-CoA. The principles and methodologies described herein are broadly applicable to the study of other acyl-CoA utilizing pathways.
The conserved pathway for the synthesis of biotin from pimeloyl-CoA involves four key enzymatic steps catalyzed by 8-amino-7-oxononanoate (B1240340) synthase (BioF), 7,8-diaminopelargonic acid aminotransferase (BioA), dethiobiotin (B101835) synthetase (BioD), and biotin synthase (BioB).[1][2] This pathway serves as an excellent model system for understanding the reconstitution of a multi-enzyme biosynthetic cascade.
Data Presentation: Quantitative Analysis of the Biotin Synthesis Pathway
The following tables summarize the kinetic parameters for the enzymes involved in the biotin biosynthetic pathway from various organisms. This data is crucial for optimizing in vitro reconstitution experiments and for developing kinetic models of the pathway.
Table 1: Kinetic Parameters of 8-Amino-7-oxononanoate Synthase (BioF)
| Organism | Substrate | Km (µM) | Vmax (nmol min-1 mg-1) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| Arabidopsis thaliana | Pimeloyl-CoA | 1.6 ± 0.3 | 110 ± 4 | 0.10 ± 0.003 | 62,500 | [3] |
| Arabidopsis thaliana | L-Alanine | 1,400 ± 100 | 125 ± 5 | 0.11 ± 0.004 | 78 | [3] |
| Escherichia coli | Pimeloyl-CoA | 25 | - | - | - | [3] |
Table 2: Kinetic Parameters of 7,8-Diaminopelargonic Acid Aminotransferase (BioA)
| Organism | Substrate | Km (µM) | Vmax | kcat | kcat/Km | Reference |
| Mycobacterium tuberculosis | 8-aminopelargonic acid (KAPA) | - | - | - | - | [4] |
| Escherichia coli | - | - | - | - | - | [5][6] |
Table 3: Kinetic Parameters of Dethiobiotin Synthetase (BioD)
| Organism | Substrate | Km (µM) | Vmax | kcat | kcat/Km | Reference |
| Escherichia coli | - | - | - | - | - | [5][6] |
Table 4: Kinetic Parameters of Biotin Synthase (BioB)
| Organism | Substrate | Kd (µM) | Turnover Number (h-1) | Reference |
| Escherichia coli | S-adenosylmethionine (AdoMet) | 100 ± 20 (in absence of DTB) | 0.5 - 1 | [7][8] |
| Escherichia coli | S-adenosylmethionine (AdoMet) | 2.3 ± 2 (in presence of DTB) | [8] | |
| Arabidopsis thaliana | Dethiobiotin (DTB) | - | > 2 | [7] |
| Bacillus sphaericus | - | - | 0.04 - 0.08 | [7] |
Note: Comprehensive kinetic data for all enzymes across various organisms is not always readily available in the literature. The tables are populated with the available data.
Experimental Protocols
Protocol 1: Overexpression and Purification of Biotin Biosynthesis Enzymes (BioF, BioA, BioD, BioB)
This protocol describes the general procedure for producing and purifying the recombinant enzymes required for the in vitro reconstitution of the biotin synthesis pathway.
1. Gene Cloning and Expression Vector Construction: a. Amplify the genes encoding BioF, BioA, BioD, and BioB from the desired organism's genomic DNA using PCR with primers containing appropriate restriction sites. b. Clone the PCR products into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag) for purification. c. Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression: a. Inoculate a single colony of the transformed E. coli into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. b. Dilute the overnight culture into a larger volume of fresh LB medium and grow to an OD600 of 0.6-0.8. c. Induce protein expression by adding a suitable inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) to a final concentration of 0.1-1 mM. d. Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance protein solubility.
3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation. e. Purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). f. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). g. Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM). h. Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Protocol 2: In Vitro Reconstitution of the Biotin Biosynthetic Pathway from Pimeloyl-CoA
This protocol details the setup of the in vitro reaction to synthesize dethiobiotin (DTB), a stable precursor to biotin, from pimeloyl-CoA. The final enzyme, BioB, is notoriously unstable and oxygen-sensitive, making the synthesis of DTB a more common endpoint for in vitro assays.[9]
1. Reaction Mixture Preparation: a. Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 5 mM DTT). b. To the buffer, add the following components to the final concentrations indicated:
- Pimeloyl-CoA (or pimeloyl-ACP): 50-100 µM
- L-Alanine: 1 mM[9]
- ATP: 1 mM[9]
- S-adenosylmethionine (SAM): 100 µM[9]
- Pyridoxal-5'-phosphate (PLP): 10 µM (cofactor for BioA)[9]
- Potassium bicarbonate (KHCO3): 1 mM (for BioD)[9]
- NADPH: 100 µM[9]
2. Enzymatic Reaction: a. Add the purified enzymes to the reaction mixture. The optimal concentration of each enzyme should be determined empirically, but a starting point of 1-5 µM for each can be used. b. Initiate the reaction by adding the final enzyme or substrate. c. Incubate the reaction at the optimal temperature for the enzymes (e.g., 37°C) for a desired period (e.g., 1-3 hours).[9]
3. Reaction Quenching and Product Analysis: a. Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes)[9] or by adding a quenching solution (e.g., an equal volume of methanol (B129727) or acetonitrile). b. Centrifuge the quenched reaction to pellet any precipitated protein. c. Analyze the supernatant for the presence of the product (dethiobiotin) using methods such as:
- High-Performance Liquid Chromatography (HPLC): Separate the reaction components and detect the product based on its retention time compared to a standard.
- Liquid Chromatography-Mass Spectrometry (LC-MS): For more definitive identification and quantification of the product.
- Bioassay: Use a biotin-auxotrophic strain of E. coli (e.g., a ΔbioD mutant) that can grow only in the presence of dethiobiotin or biotin.[9]
Mandatory Visualization
Biosynthetic Pathway of Biotin from Pimeloyl-CoA
References
- 1. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of biotin-regulated gene expression in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin Synthesis in Plants. The First Committed Step of the Pathway Is Catalyzed by a Cytosolic 7-Keto-8-Aminopelargonic Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro synthesis and and regulation of the biotin enzymes of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro synthesis and and regulation of the biotin enzymes of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Characterization of the Arabidopsis Biotin Synthase Reaction. The Importance of Mitochondria in Biotin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of Adenosylmethionine-Dependent Radical Generation in Biotin Synthase: A Kinetic and Thermodynamic Analysis of Substrate Binding to Active and Inactive Forms of BioB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolite Production via Transient Gene Expression in Nicotiana benthamiana
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotiana benthamiana, a wild relative of tobacco, has emerged as a powerful and versatile platform for the rapid production of high-value metabolites through transient gene expression.[1][2] This system leverages Agrobacterium tumefaciens-mediated gene delivery, a scalable and flexible process that allows for the swift expression of biosynthetic genes and entire metabolic pathways from various organisms.[1][2][3] Its adaptability makes it an ideal chassis for metabolic engineering, enabling the production of diverse compounds such as terpenoids, flavonoids, and alkaloids, as well as the generation of novel "new-to-nature" molecules.[1][4][5] This document provides detailed protocols and application notes for utilizing N. benthamiana as a transient expression host for metabolite production.
Key Advantages of the N. benthamiana System:
-
Speed: Go from gene construct to metabolite production in a matter of days, significantly accelerating research and development timelines.[6][7]
-
Scalability: The system is easily scalable from single-leaf infiltrations for analytical purposes to whole-plant infiltrations for preparative-scale production.[8][9]
-
Flexibility: Entire biosynthetic pathways can be reconstituted by simply mixing different Agrobacterium strains harboring the necessary genes.[4][5]
-
Eukaryotic Host: As a plant system, it provides the necessary cellular compartmentalization and cofactors for the proper folding and function of plant-derived enzymes.[1][2]
Data Presentation: Metabolite Yields
The following table summarizes quantitative data from various studies on the production of different metabolites in N. benthamiana using transient expression. This allows for a comparative overview of the platform's capabilities.
| Metabolite Class | Specific Metabolite | Yield | Expression Strategy | Reference |
| Terpenoids | Cembratrien-ol | Up to 2500 ng/cm² | Co-expression of DXS and GGPP synthase | [6][7] |
| β-Caryophyllene | 26.5 ± 1 mg/kg FW | Expression of Artemisia annua β-caryophyllene synthase | [10][11] | |
| Parthenolide (B1678480) | Up to 1.4 µg/g | Co-expression of parthenolide pathway candidate genes | [10] | |
| Triterpenes | β-Amyrin Derivatives | 0.12 to 3.87 mg/g dry leaf powder | Combinatorial biosynthesis with co-expression of tHMGR | [3][9] |
| β-Amyrin | 3.3 mg/g dry leaf powder | Preparative scale production | [9] | |
| Flavonoids | Genistein (B1671435) | 5.51 nmol/g FW | Reconstitution of the genistein synthetic pathway | [12] |
| Diosmin | 37.7 µg/g FW | Co-expression of seven genes in the flavonoid biosynthesis pathway | [13][14] | |
| Auxin Analogs | Indole Acetic Acid (IAA) | Up to 500 ng/g FM | Reconstitution of the two-step IAA biosynthetic pathway | [4][5] |
| Halogenated IAA Derivatives | Up to 990 ng/g FM | Co-expression of IAA pathway genes with bacterial halogenases | [4][5] | |
| Cannabinoids | Olivetolic Acid & Divarinic Acid | Detected | Stable expression of AAE and OLS with transient expression of downstream genes | [15] |
Experimental Protocols
Protocol 1: Preparation of Agrobacterium tumefaciens for Infiltration
This protocol details the steps for preparing Agrobacterium cultures for transient expression in N. benthamiana.
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101) containing the binary vector with the gene(s) of interest.
-
Agrobacterium strain containing a viral silencing suppressor (e.g., p19).[16][17][18]
-
YEB or LB medium with appropriate antibiotics (e.g., rifampicin, kanamycin, gentamycin).[7][9][16]
-
Infiltration buffer (10 mM MES, 10 mM MgCl₂, 100-200 µM acetosyringone, pH 5.6).[4][17]
-
Shaking incubator (28°C).
-
Spectrophotometer.
-
Centrifuge.
Procedure:
-
Culture Initiation: From a glycerol (B35011) stock or a fresh plate, inoculate a single colony of each Agrobacterium strain into 5-10 mL of YEB or LB medium containing the appropriate antibiotics.[9][16][19] Also, prepare a separate culture of the p19 silencing suppressor strain.[16][18]
-
Overnight Growth: Incubate the cultures overnight (16-24 hours) at 28°C with vigorous shaking (200-250 rpm).[9][20]
-
Cell Harvesting: The next day, pellet the bacterial cells by centrifugation at 4000 x g for 10 minutes.[4][16]
-
Resuspension: Discard the supernatant and resuspend the bacterial pellet in the infiltration buffer.[4][16]
-
OD Adjustment: Measure the optical density at 600 nm (OD₆₀₀) and adjust the final OD₆₀₀ of each culture to a range of 0.1 to 1.0 in infiltration buffer.[4][16][20] For co-infiltration of multiple constructs, mix the cultures in equal volumes.[16][17]
-
Activation: Incubate the resuspended cultures at room temperature for 2-4 hours in the dark to induce the virulence genes.[17][18][19] The bacterial suspension is now ready for infiltration.
Protocol 2: Agroinfiltration of Nicotiana benthamiana Leaves
This protocol describes the process of introducing the prepared Agrobacterium suspension into the leaves of N. benthamiana.
Materials:
-
Healthy, 4-6 week old N. benthamiana plants, not yet flowering.[10][16]
-
Prepared Agrobacterium suspension.
-
Safety goggles and gloves.
Procedure:
-
Plant Selection: Choose young, fully expanded leaves for infiltration. Older leaves can be more difficult to infiltrate.[16]
-
Syringe Infiltration:
-
Draw the Agrobacterium suspension into a 1 mL needleless syringe.
-
Gently press the tip of the syringe against the underside (abaxial surface) of the leaf.[17]
-
Apply gentle counter-pressure with a gloved finger on the top side of the leaf.
-
Slowly and steadily depress the plunger to infiltrate the bacterial suspension into the intercellular air spaces of the leaf. A dark, water-soaked area will appear as the leaf is successfully infiltrated.[21]
-
Infiltrate the desired area of the leaf or the entire leaf. Mark the infiltrated areas if necessary.[16]
-
-
Post-Infiltration Incubation:
-
Place the infiltrated plants back into their growth environment (e.g., greenhouse or growth chamber at ~24°C with a 16-hour photoperiod).[4][10]
-
Allow the transient expression to proceed for 3-7 days. The optimal incubation time can vary depending on the expressed proteins and target metabolites.[6][7]
-
-
Harvesting: After the incubation period, harvest the infiltrated leaf tissue for metabolite extraction and analysis.
Protocol 3: Metabolite Extraction and Analysis
This is a general guideline for metabolite extraction. The specific solvent and method should be optimized based on the chemical properties of the target metabolite.
Materials:
-
Harvested N. benthamiana leaf tissue.
-
Liquid nitrogen.
-
Mortar and pestle or other tissue homogenizer.
-
Appropriate extraction solvent (e.g., methanol, ethanol, hexane, ethyl acetate).[6][7][13]
-
Centrifuge.
-
Analytical instrumentation (e.g., HPLC, GC-MS, LC-MS).[12][13]
Procedure:
-
Sample Preparation: Flash-freeze the harvested leaf tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Extraction: Add the appropriate extraction solvent to the powdered tissue and vortex or sonicate to ensure thorough extraction.
-
Clarification: Centrifuge the extract to pellet the cell debris.
-
Analysis: Transfer the supernatant to a new tube for analysis by HPLC, GC-MS, or LC-MS to identify and quantify the produced metabolites.[12]
Visualizations: Pathways and Workflows
The following diagrams illustrate key pathways and workflows involved in the transient expression system for metabolite production in N. benthamiana.
Caption: Experimental workflow for transient expression in N. benthamiana.
Caption: Simplified terpenoid biosynthetic pathways in plants.
Caption: Reconstitution of flavonoid pathways in N. benthamiana.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering terpenoid production through transient expression in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering terpenoid production through transient expression in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotiana benthamiana as a Transient Expression Host to Produce Auxin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Nicotiana benthamiana as a Transient Expression Host to Produce Auxin Analogs [frontiersin.org]
- 6. High-level diterpene production by transient expression in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-level diterpene production by transient expression in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transient Expression in Nicotiana Benthamiana Leaves for Triterpene Production at a Preparative Scale [jove.com]
- 9. Transient Expression in Nicotiana Benthamiana Leaves for Triterpene Production at a Preparative Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combinatorial transient gene expression strategies to enhance terpenoid production in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Engineering the expression of plant secondary metabolites-genistein and scutellarin through an efficient transient production platform in Nicotiana benthamiana L. [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. jacobslab.sites.vib.be [jacobslab.sites.vib.be]
- 17. Agro Infiltration to N.Benthamiana leaves - Wiki [malooflab.ucdavis.edu]
- 18. youtube.com [youtube.com]
- 19. bsw3.naist.jp [bsw3.naist.jp]
- 20. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 21. mrec.ifas.ufl.edu [mrec.ifas.ufl.edu]
Troubleshooting & Optimization
Technical Support Center: 5-Oxooctanoyl-CoA Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of 5-oxooctanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful preparation of this important molecule. Due to the limited specific literature on this compound, the following information is based on established methods for the synthesis and purification of similar medium-chain and keto-acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the chemical synthesis of this compound?
A1: A widely used method for the synthesis of acyl-CoAs, including those with ketone functionalities, is the activation of the corresponding carboxylic acid (5-oxooctanoic acid) with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with coenzyme A (CoA).[1][2][3] This method is generally effective under mild conditions, which is crucial for preserving the integrity of the complex CoA molecule.
Q2: I am observing very low yields in my synthesis. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete activation of the carboxylic acid with CDI is a common issue. This can be due to the presence of moisture or alkali salts of the carboxylic acid, which can hinder the reaction. Another major cause is the degradation of the acyl-CoA product, as the thioester bond can be labile, especially at non-neutral pH or elevated temperatures. Lastly, ensure that your starting materials, particularly Coenzyme A, are of high purity and have been stored correctly to prevent degradation.
Q3: My purified this compound seems to be degrading upon storage. What are the optimal storage conditions?
A3: Acyl-CoAs, particularly those with additional functional groups like ketones, can be unstable. For short-term storage (days), keeping the purified product at -20°C in a slightly acidic buffer (pH 4-6) is recommended. For long-term storage, lyophilization followed by storage at -80°C is the best practice to minimize hydrolysis and other degradation pathways. Avoid repeated freeze-thaw cycles.
Q4: What are the best methods for purifying synthetic this compound?
A4: The most effective method for purifying this compound is reversed-phase high-performance liquid chromatography (RP-HPLC). This technique allows for the separation of the desired product from unreacted CoA, the carboxylic acid, and other reaction byproducts. Solid-phase extraction (SPE) with a C18 or a weak anion exchange cartridge can also be used as a preliminary cleanup step or for desalting the sample.[4]
Q5: How can I confirm the identity and purity of my this compound preparation?
A5: The identity of this compound can be confirmed using liquid chromatography-mass spectrometry (LC-MS), which will provide the molecular weight of the product. Purity is typically assessed by the HPLC chromatogram, looking at the peak area of the product relative to any impurities. The characteristic UV absorbance of the adenine (B156593) ring of CoA at 260 nm is used for detection during HPLC.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete activation of 5-oxooctanoic acid with CDI. | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If the carboxylic acid is a salt, add a proton source to facilitate the reaction. |
| Degradation of Coenzyme A starting material. | Use fresh, high-quality Coenzyme A. Store CoA as a lyophilized powder at -20°C. | |
| Hydrolysis of the this compound product. | Maintain a slightly acidic to neutral pH during the reaction and workup. Keep the reaction mixture cool. | |
| Presence of Multiple Peaks in HPLC Analysis of Crude Reaction | Side reactions involving the ketone group. | The ketone group in 5-oxooctanoic acid is generally stable under the mild conditions of CDI chemistry, but strong bases or acids should be avoided. |
| Unreacted starting materials (CoA and 5-oxooctanoic acid). | Optimize the stoichiometry of reactants. A slight excess of the activated carboxylic acid is often used. Increase reaction time to ensure completion. | |
| Formation of disulfides from CoA. | Add a reducing agent like DTT in the initial CoA solution, but be aware it may need to be removed during purification. |
Purification Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape in HPLC | Inappropriate mobile phase or column. | Use a C18 column with a gradient of acetonitrile (B52724) in a buffered aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate (B84403) at a slightly acidic pH). |
| Sample overload. | Inject a smaller volume or a more dilute sample onto the HPLC column. | |
| Co-elution of Product with Impurities | Suboptimal HPLC gradient. | Adjust the gradient to improve separation. A shallower gradient can increase resolution between closely eluting peaks. |
| Loss of Product During Solid-Phase Extraction (SPE) | Analyte breakthrough during loading or washing. | Ensure the SPE cartridge is properly conditioned. The loading and wash solvents should be weak enough to not elute the product. For acyl-CoAs, a weak wash with the starting aqueous buffer is usually sufficient. |
| Irreversible binding to the SPE sorbent. | The elution solvent may be too weak. For C18 SPE, elution with a high percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) is necessary. Ensure the pH of the elution buffer is compatible with the analyte's stability. |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via CDI Activation
This protocol is adapted from general methods for acyl-CoA synthesis.
Materials:
-
5-oxooctanoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A, trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate buffer (0.5 M, pH ~7.5)
-
Dry glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activation of 5-oxooctanoic acid: a. In a dry round-bottom flask under an inert atmosphere, dissolve 5-oxooctanoic acid (1.2 equivalents) in anhydrous THF. b. Add CDI (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours. The reaction progress can be monitored by the cessation of CO2 evolution.
-
Preparation of Coenzyme A solution: a. Dissolve Coenzyme A (1 equivalent) in cold 0.5 M sodium bicarbonate buffer.
-
Coupling Reaction: a. Slowly add the activated 5-oxooctanoyl-imidazole solution from step 1 to the Coenzyme A solution with vigorous stirring. b. The reaction is typically carried out on ice to minimize degradation. c. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Quenching and Preparation for Purification: a. Quench the reaction by acidifying to pH ~5 with dilute HCl. b. Lyophilize the reaction mixture to dryness. c. The crude product is now ready for purification by HPLC.
Protocol 2: HPLC Purification of this compound
Materials:
-
Crude lyophilized this compound
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile Phase A: 50 mM Ammonium Acetate, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Collection tubes
Procedure:
-
Sample Preparation: a. Reconstitute the lyophilized crude product in a small volume of Mobile Phase A. b. Centrifuge to pellet any insoluble material and transfer the supernatant to an HPLC vial.
-
HPLC Method: a. Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B. b. Inject the sample. c. Elute with a linear gradient from 5% to 60% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min. d. Monitor the elution at 260 nm.
-
Fraction Collection: a. Collect the fractions corresponding to the major peak that elutes after the unreacted CoA. The retention time of this compound will be longer than that of the more polar CoA.
-
Post-Purification: a. Pool the fractions containing the pure product. b. Immediately freeze the pooled fractions and lyophilize to obtain the purified this compound as a white powder.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the chemical synthesis and purification of this compound.
Troubleshooting Logic for Low Synthesis Yield
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Analysis of 5-oxooctanoyl-CoA Degradation and C9 δ-lactone Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of 5-oxooctanoyl-CoA and the identification of its potential byproducts, such as a theoretical C9 δ-lactone.
Frequently Asked Questions (FAQs)
Q1: What is the potential metabolic fate of this compound in fatty acid metabolism?
A1: this compound is a ketoacyl-CoA intermediate. In fatty acid β-oxidation, 3-ketoacyl-CoA is a standard intermediate that is thiolyzed. However, a ketone at the 5-position suggests an alternative pathway may be involved. Plausible metabolic transformations include:
-
Reduction: The ketone group can be reduced to a hydroxyl group by a ketoreductase enzyme, yielding 5-hydroxyoctanoyl-CoA.
-
Further β-oxidation: Depending on the enzymatic machinery, the chain may be further shortened.
-
Lactonization: The resulting 5-hydroxyoctanoyl-CoA can undergo intramolecular cyclization to form a δ-lactone.
Q2: How is the theoretical C9 δ-lactone formed from this compound?
A2: The formation of a δ-lactone from this compound would likely involve a two-step enzymatic process. First, the ketone at the C5 position is reduced to a hydroxyl group by a reductase, forming 5-hydroxyoctanoyl-CoA. Subsequently, this hydroxyacyl-CoA can be cyclized by a lactonase or undergo spontaneous cyclization under certain pH conditions to form a six-membered δ-lactone ring. The designation "C9" may be non-standard but could refer to the overall carbon skeleton of a related precursor.
Q3: What are the primary analytical techniques for identifying and quantifying this compound and C9 δ-lactone?
A3: The analysis of an acyl-CoA and a lactone typically requires different methodologies due to their distinct chemical properties.
-
For this compound: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for analyzing acyl-CoA derivatives due to their polarity and thermal instability.[1][2]
-
For C9 δ-lactone: Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile compounds like lactones.[3][4] High-performance liquid chromatography (HPLC) can also be used, particularly for non-volatile or thermally labile lactones.
Troubleshooting Guides
Troubleshooting Low Signal of this compound in LC-MS Analysis
| Problem | Potential Cause | Recommended Solution |
| No or Very Low Signal | Sample Degradation | Acyl-CoAs are unstable in aqueous solutions. Prepare samples fresh and keep them on ice. Use an acidic extraction buffer to improve stability.[5] |
| Inefficient Ionization | Optimize electrospray ionization (ESI) source parameters. Use a mobile phase containing a weak acid (e.g., formic acid) to promote protonation in positive ion mode. | |
| Poor Extraction Recovery | Use a validated solid-phase extraction (SPE) protocol for acyl-CoAs. Ensure the chosen SPE cartridge and elution solvents are appropriate. | |
| High Background Noise | Matrix Effects | Incorporate an internal standard (e.g., a stable isotope-labeled acyl-CoA) to normalize the signal.[5] Perform a more rigorous sample cleanup to remove interfering substances. |
| Contaminated Mobile Phase | Prepare fresh mobile phases daily using high-purity solvents and additives. | |
| Poor Peak Shape (Tailing or Broadening) | Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions | Use a column with end-capping to minimize interactions with residual silanols. Adjust the mobile phase pH. |
Troubleshooting C9 δ-lactone Analysis by GC-MS
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Inappropriate GC Column | Use a mid-polarity column (e.g., containing a phenyl-polysiloxane stationary phase) for good separation of lactones.[6] |
| Suboptimal Temperature Program | Optimize the oven temperature ramp to ensure adequate separation of the target lactone from other matrix components. | |
| Low Analyte Response | Inefficient Derivatization (if applicable) | While many lactones are volatile enough for direct GC-MS, some may benefit from derivatization to improve volatility and thermal stability. Ensure complete reaction if using this approach. |
| Adsorption in the Inlet or Column | Use a deactivated inlet liner and a high-quality capillary column. | |
| Inconsistent Results | Sample Carryover | Implement a thorough wash step for the injection syringe between samples. Run a solvent blank after high-concentration samples. |
| Variability in Extraction | Ensure consistent and vigorous mixing during liquid-liquid extraction to achieve reproducible partitioning of the lactone into the organic solvent. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound
-
Sample Preparation (Protein Precipitation and Extraction):
-
To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of cold extraction solution (acetonitrile:methanol:water 40:40:20 with 0.1 M formic acid).
-
Vortex for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of mobile phase A.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 2% B, ramp to 98% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 2% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole in positive ion ESI mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound. A common transition for acyl-CoAs is the neutral loss of the phosphopantetheine group.
-
Protocol 2: GC-MS Analysis of C9 δ-lactone
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of aqueous sample, add 1 mL of dichloromethane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the lower organic layer to a clean GC vial.
-
Add a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Identification: Compare the resulting mass spectrum and retention time to an authentic standard of the target lactone. Common fragment ions for δ-lactones include m/z 99.
-
Quantitative Data Summary
The following tables present hypothetical quantitative data for illustrative purposes. Actual experimental results will vary.
Table 1: Hypothetical LC-MS/MS Quantification of this compound
| Sample Group | Mean Concentration (pmol/mg protein) | Standard Deviation |
| Control | 15.2 | 2.1 |
| Treatment A | 8.7 | 1.5 |
| Treatment B | 25.4 | 3.8 |
Table 2: Hypothetical GC-MS Quantification of C9 δ-lactone
| Sample Group | Mean Concentration (ng/mL) | Standard Deviation |
| Control | 2.3 | 0.5 |
| Treatment A | 9.8 | 1.2 |
| Treatment B | 1.1 | 0.3 |
Visualizations
Caption: Plausible enzymatic pathway for the conversion of this compound to a δ-lactone.
Caption: Logical workflow for troubleshooting low signal in LC-MS or GC-MS analysis.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
Improving the stability of 5-oxooctanoyl-CoA for experiments
Welcome to the technical support center for 5-oxooctanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound for experimental use. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A: this compound is a derivative of coenzyme A and an intermediate in fatty acid metabolism. Its structure contains a high-energy thioester bond, which is essential for its biochemical reactivity.[1] However, this thioester linkage is susceptible to hydrolysis, making the molecule inherently unstable in aqueous solutions.[2][3] Degradation can lead to inaccurate experimental results, including altered enzyme kinetics and unreliable quantification.
Q2: What are the primary factors that affect the stability of this compound?
A: The stability of this compound is primarily influenced by:
-
pH: The thioester bond is prone to hydrolysis, a reaction that is dependent on pH. Basic conditions can accelerate the rate of hydrolysis. Thioesters generally exhibit greater stability in acidic to neutral environments.[2][4]
-
Temperature: Higher temperatures increase the rate of chemical degradation. Therefore, it is crucial to keep the molecule at low temperatures during storage and handling.
-
Enzymatic Degradation: Biological samples may contain acyl-CoA thioesterases or other hydrolases that can enzymatically cleave the thioester bond.[5]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions of this compound can compromise its integrity due to the physical stress on the molecule and potential for ice crystal formation, which can alter local concentrations and pH.[6][7][8][9][10]
Q3: What are the ideal storage conditions for this compound?
A: For long-term storage, this compound should be stored as a lyophilized powder or in a suitable buffer at -80°C. For short-term storage, a temperature of -20°C is acceptable. It is recommended to prepare single-use aliquots to avoid multiple freeze-thaw cycles.
Q4: What type of buffer should I use for my experiments with this compound?
A: It is advisable to use a slightly acidic to neutral buffer, with a pH range of 6.0-7.0, to minimize hydrolytic degradation. Ammonium (B1175870) acetate (B1210297) buffer at a neutral pH has been shown to stabilize acyl-CoA compounds.[11] Avoid strongly basic buffers. The buffer should be prepared with high-purity water and filtered before use.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or non-reproducible results in enzyme assays | Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound for each experiment. Assess the integrity of the stock solution using HPLC. |
| Instability of this compound in the assay buffer. | Optimize the assay buffer pH to be between 6.0 and 7.0. Perform the assay on ice or at a controlled, low temperature if the enzyme's activity permits. | |
| Presence of contaminating enzymes in the sample. | Purify the protein of interest to remove any acyl-CoA thioesterases. Include appropriate controls to measure non-enzymatic hydrolysis. | |
| Low signal or no activity in experiments | Complete degradation of this compound. | Verify the concentration and purity of the this compound stock by HPLC-UV analysis. |
| Improper storage of this compound. | Ensure the compound is stored at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles. | |
| High background signal in control experiments (without enzyme) | Non-enzymatic hydrolysis of this compound. | Lower the pH of the assay buffer (if compatible with the experiment). Decrease the incubation time or temperature. |
| Contamination of reagents with nucleophiles. | Use high-purity reagents and water for all buffers and solutions. |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
This protocol provides a standardized method for the preparation of this compound solutions to maximize stability.
Materials:
-
Lyophilized this compound
-
Sterile, RNase/DNase-free polypropylene (B1209903) tubes
-
Buffer of choice (e.g., 50 mM Ammonium Acetate, pH 6.8)
-
Calibrated micropipettes with low-retention tips
Procedure:
-
Equilibrate the lyophilized this compound to room temperature before opening the vial to prevent condensation.
-
Reconstitute the powder in the chosen buffer to a desired stock concentration (e.g., 10 mM).
-
Gently vortex to ensure complete dissolution. Avoid vigorous shaking to prevent denaturation.
-
Immediately place the stock solution on ice.
-
Prepare single-use aliquots in sterile polypropylene tubes. The volume of each aliquot should be sufficient for a single experiment.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Store the frozen aliquots at -80°C.
Protocol 2: Assessing the Stability of this compound using HPLC
This protocol outlines a method to quantify the degradation of this compound over time under specific experimental conditions.
Materials:
-
This compound solution
-
Incubator or water bath at the desired temperature
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and 0.1% formic acid.[12]
-
Mobile Phase B: Acetonitrile or methanol (B129727) with the same additives as Mobile Phase A.[12]
Procedure:
-
Prepare a solution of this compound in the buffer you intend to test (e.g., your assay buffer).
-
Immediately after preparation (t=0), inject an aliquot onto the HPLC system to determine the initial peak area corresponding to intact this compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 25°C, 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and inject it onto the HPLC system.
-
Monitor the chromatogram at a wavelength where Coenzyme A absorbs (typically around 260 nm).
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the t=0 sample to determine the rate of degradation.
Data Presentation
Table 1: Hypothetical Stability of this compound under Various Conditions
Disclaimer: The following data is illustrative and based on the general principles of thioester stability. Actual stability should be determined experimentally using a protocol similar to the one described above.
| Condition | Temperature (°C) | Buffer pH | Half-life (hours) |
| Storage | 4 | 7.0 | ~48 |
| -20 | 7.0 | > 1 month (in aliquots) | |
| -80 | 7.0 | > 6 months (in aliquots) | |
| Experimental | 25 | 6.0 | ~12 |
| 25 | 7.4 | ~6 | |
| 25 | 8.0 | ~2 | |
| 37 | 7.4 | ~1.5 |
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Freeze-Thaw Cycles on Amino Acids and Fatty Acids in Rabbit Meat [spkx.net.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Mass Spectrometry of 5-Oxooctanoyl-CoA
Welcome to the technical support center for the mass spectrometry analysis of 5-oxooctanoyl-CoA. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental analysis of this keto-acyl-CoA.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound in a question-and-answer format.
Question 1: Why am I observing a weak or no signal for my this compound analyte?
Answer: Low signal intensity for this compound is a common challenge and can be attributed to several factors:
-
Poor Ionization Efficiency: Keto-acyl-CoAs can exhibit poor ionization, particularly with electrospray ionization (ESI).
-
Analyte Instability: this compound, like many acyl-CoAs, can be unstable and prone to degradation during sample preparation and analysis.
-
Suboptimal Liquid Chromatography (LC) Conditions: Inadequate chromatographic separation can lead to co-elution with matrix components, causing ion suppression.
-
Inefficient Sample Preparation: Failure to effectively remove interfering substances from the sample matrix can significantly reduce the analyte signal.
-
Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned or calibrated for the target analyte.
Question 2: I am observing unexpected peaks in my mass spectrum. What are the potential artifacts associated with this compound analysis?
Answer: Several artifacts can arise during the mass spectrometry of this compound:
-
In-source Fragmentation: The energy in the ion source can cause the molecule to fragment before it reaches the mass analyzer. For acyl-CoAs, a common in-source fragmentation is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da). The presence of the keto group in this compound might also lead to other specific fragmentation patterns.
-
Decarboxylation: The keto group at the 5-position can facilitate the loss of CO2, particularly at elevated temperatures in the ion source.
-
Adduct Formation: The analyte can form adducts with cations present in the mobile phase or sample matrix, such as sodium ([M+Na]+) or potassium ([M+K]+), leading to unexpected m/z values.
-
Degradation Products: this compound can degrade via hydrolysis of the thioester bond, especially in aqueous solutions or at non-optimal pH and temperatures. This will result in the appearance of peaks corresponding to the free 5-oxooctanoic acid and Coenzyme A.
Question 3: My mass accuracy is poor, and the peaks are broad or splitting. How can I troubleshoot this?
Answer: Issues with mass accuracy and peak shape can often be resolved by:
-
Mass Calibration: Regular calibration of the mass spectrometer with appropriate standards is crucial for accurate mass measurements.
-
Instrument Maintenance: Ensure the mass spectrometer is clean and well-maintained according to the manufacturer's guidelines to prevent instrument drift and contamination.
-
Chromatographic Conditions: Optimize the LC method to ensure good peak shape. This includes selecting the appropriate column, mobile phase composition, and gradient. Peak splitting can sometimes be caused by contaminants on the column or in the sample.
-
Ionization Conditions: Adjusting ion source parameters such as capillary voltage, nebulizer pressure, and gas flows can help reduce peak broadening.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic fragment ions of this compound in tandem mass spectrometry (MS/MS)?
A1: Acyl-CoAs typically exhibit a characteristic fragmentation pattern in positive ion mode MS/MS. The most common fragmentation involves a neutral loss of 507.0 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety. Another characteristic fragment ion is observed at m/z 428.0365, which corresponds to the adenosine (B11128) 3',5'-diphosphate fragment. For 3-oxooctanoyl-CoA, a close analog, a fragment at m/z 766 has been reported, corresponding to the deprotonated Coenzyme A following the cleavage of the acyl group[1].
Q2: How can I improve the stability of this compound during sample preparation and storage?
A2: To minimize degradation, it is recommended to:
-
Work with samples on ice as much as possible.
-
Use solvents with a slightly acidic to neutral pH, as acyl-CoAs are more stable under these conditions.
-
For long-term storage, keep samples as a dry pellet at -80°C.
-
Reconstitute samples in an appropriate solvent immediately before analysis.
Q3: What are the recommended starting points for LC-MS/MS method development for this compound?
A3: A good starting point would be a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of a weak acid like formic acid to improve peak shape and ionization efficiency. A flow rate of 0.2-0.5 mL/min is typically suitable for standard analytical columns.
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Biological Matrices
This protocol provides a general guideline for the extraction of medium-chain acyl-CoAs from cellular or tissue samples.
-
Homogenization: Homogenize the cell pellet or tissue sample in a cold extraction solvent (e.g., 80% methanol) on ice.
-
Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol (B129727) in water with 0.1% formic acid).
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines a general method for the analysis of this compound using a triple quadrupole mass spectrometer.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions:
-
Precursor Ion: The m/z of protonated this compound.
-
Product Ions: Monitor for the characteristic neutral loss of 507.0 Da and the fragment at m/z 428.0. Additional product ions specific to the 5-oxooctanoyl moiety should be determined by infusing a standard.
-
Quantitative Data Summary
The stability of acyl-CoAs is highly dependent on the storage conditions. The following table provides a general overview of the stability of acyl-CoAs based on available literature. Specific quantitative data for this compound is limited, and it is recommended to perform stability studies for this specific compound under your experimental conditions.
| Condition | Storage Time | Stability | Reference |
| Aqueous solution, 4°C | Hours to days | Prone to hydrolysis | General knowledge |
| Dry pellet, -20°C | Weeks to months | Generally stable | General knowledge |
| Dry pellet, -80°C | Months to years | Highly stable | General knowledge |
| Slightly acidic pH (e.g., pH 5-6) | - | More stable than at neutral or alkaline pH | General knowledge |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for low signal of this compound.
Caption: Beta-oxidation pathway of octanoic acid and the position of this compound.
References
Challenges with 5-oxooctanoyl-CoA solubility and stability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-oxooctanoyl-CoA. The information provided is based on general knowledge of medium-chain acyl-CoA and ketoacyl-CoA derivatives, as specific experimental data for this compound is limited.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Inconsistent or No Enzyme Activity
You are performing an enzyme assay using this compound as a substrate, but you observe inconsistent results or a complete lack of product formation.
| Potential Cause | Recommended Solution |
| Degradation of this compound Stock | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes and store at -80°C for long-term storage or -20°C for short-term storage. |
| Incorrect Buffer pH | The stability of acyl-CoA thioesters is pH-dependent. Hydrolysis rates increase at alkaline pH.[1] Ensure your assay buffer is within the optimal pH range for your enzyme and consider a pH of 6.0-7.5 for improved stability of the substrate. |
| Presence of Interfering Substances | Contaminants such as proteases, nucleases, or heavy metals in your enzyme preparation or buffer components can degrade the substrate or inhibit the enzyme. Use high-purity reagents and consider including a protease inhibitor cocktail. |
| Inaccurate Quantification of Stock Solution | Re-quantify your this compound stock solution using a reliable method, such as spectrophotometry (measuring absorbance at 260 nm for the adenine (B156593) portion of CoA). |
Issue 2: Poor Solubility of this compound
You are having difficulty dissolving this compound in your desired buffer, leading to precipitation or cloudiness.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | While aqueous buffers are common, the solubility of medium-chain acyl-CoAs can be limited. If your experimental design allows, consider preparing a concentrated stock in a small amount of an organic solvent like DMSO or ethanol (B145695) before diluting it into the final aqueous buffer. Always perform a solvent tolerance test for your enzyme. |
| Low Temperature of Buffer | Attempt to dissolve the compound in a buffer at room temperature before cooling it down for the experiment. |
| High Concentration | Prepare a more dilute stock solution. It is often better to add a larger volume of a less concentrated stock to your assay than a small volume of a poorly dissolved, highly concentrated one. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For long-term stability, it is recommended to store this compound as a lyophilized powder or in a solution at -80°C. For short-term storage (days to weeks), a solution stored at -20°C is acceptable. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.
Q2: How can I assess the purity and integrity of my this compound?
A: The purity of this compound can be assessed using techniques like High-Performance Liquid Chromatography (HPLC). The integrity of the thioester bond can be indirectly checked using Ellman's reagent (DTNB) to quantify the free thiol group of Coenzyme A after chemical or enzymatic hydrolysis.
Q3: My this compound solution has a slight yellow tint. Is it still usable?
A: A slight yellow color can sometimes be observed in concentrated solutions of Coenzyme A derivatives and may not necessarily indicate degradation. However, a significant change in color or the appearance of a precipitate is a sign of potential degradation or contamination. If in doubt, it is best to prepare a fresh solution.
Q4: Can I expect the keto group in this compound to affect its stability?
A: Yes, the presence of a keto group, particularly an α-keto group, can make the molecule more susceptible to nucleophilic attack, including hydrolysis. This could potentially lead to a shorter half-life in aqueous solutions compared to a simple acyl-CoA of the same chain length.
Quantitative Data (Reference for Medium-Chain Acyl-CoAs)
| Parameter | Value (for Octanoyl-CoA) | Conditions |
| Solubility in Water | Estimated to be sparingly soluble. | Data not specified. |
| Critical Micelle Concentration (CMC) | ~1.5 mM | In 50 mM potassium phosphate (B84403) buffer, pH 7.4. |
| Stability in Buffer | Stable for several hours at 4°C. | pH 7.0. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Equilibration: Allow the lyophilized this compound powder to come to room temperature before opening the vial to prevent condensation of moisture.
-
Weighing: Accurately weigh a small amount of the powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water or a suitable buffer (e.g., 50 mM HEPES, pH 7.0) to achieve a final concentration of 10 mM.
-
Mixing: Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking to prevent foaming and potential oxidation.
-
Quantification: Confirm the concentration by measuring the absorbance at 260 nm using a spectrophotometer. The molar extinction coefficient for Coenzyme A at 260 nm is 16,400 M⁻¹cm⁻¹.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store immediately at -80°C.
Protocol 2: General Enzyme Assay Workflow
This is a generalized protocol and should be adapted for your specific enzyme and assay conditions.
-
Reagent Preparation: Prepare all buffers and reagents, ensuring they are at the correct pH and temperature.
-
Enzyme Dilution: Prepare a working dilution of your enzyme in the appropriate assay buffer immediately before use. Keep the enzyme on ice.
-
Substrate Preparation: Thaw a single-use aliquot of the this compound stock solution on ice. Prepare the final working concentration of the substrate in the assay buffer.
-
Assay Initiation: In a microplate or cuvette, combine the assay buffer, any necessary co-factors, and the enzyme solution. Pre-incubate at the desired assay temperature.
-
Reaction Start: Initiate the reaction by adding the this compound substrate solution.
-
Data Acquisition: Monitor the reaction progress by measuring the change in absorbance or fluorescence of a product or co-factor over time.
-
Controls: Include appropriate controls, such as a reaction without the enzyme (to check for non-enzymatic substrate degradation) and a reaction without the substrate (to measure background enzyme activity).
Visualizations
Caption: General workflow for an enzyme assay using this compound.
Caption: Potential degradation pathways for this compound in solution.
References
Substrate channeling to prevent intermediate degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the study of substrate channeling to prevent intermediate degradation.
Frequently Asked Questions (FAQs)
Q1: What is substrate channeling?
A1: Substrate channeling is a metabolic process where the product of one enzymatic reaction is directly transferred to the active site of the next enzyme in a metabolic pathway without releasing it into the general cellular environment.[1][2] This direct transfer minimizes the diffusion of intermediate metabolites.[1]
Q2: Why is substrate channeling important for preventing intermediate degradation?
A2: Many metabolic intermediates are unstable or highly reactive.[1][3] Substrate channeling protects these labile molecules from degradation or from participating in unintended side reactions by confining them within a multi-enzyme complex or "metabolon".[1][4][5] This protection increases the overall efficiency and yield of the metabolic pathway.[1][3]
Q3: What are the different mechanisms of substrate channeling?
A3: Substrate channeling can occur through several mechanisms:
-
Tunneling: Some multi-enzyme complexes have physical tunnels that connect the active sites of sequential enzymes, through which the intermediate travels.[4][6] A classic example is tryptophan synthase.[4][6]
-
Proximity Channeling (Static or Dynamic): Enzymes can be held in close proximity, either in stable (static) multi-enzyme complexes or through transient (dynamic) interactions.[1][7] This proximity facilitates the direct transfer of intermediates.
-
Electrostatic Highways: Charged regions on the surface of an enzyme can guide a charged intermediate from one active site to the next.[4]
Q4: What are the advantages of studying substrate channeling in drug development?
A4: Understanding and engineering substrate channeling has significant potential in drug development and biotechnology.[7][8] By creating synthetic enzyme complexes that channel substrates, it's possible to:
-
Increase the production of therapeutic compounds.
-
Develop more efficient biocatalytic processes.[7]
Troubleshooting Guides
Issue 1: Inconclusive evidence of substrate channeling in kinetic assays.
Q: My transient-time kinetic data does not show a clear reduction in the lag phase, which is expected with substrate channeling. What could be the issue?
A: This can be a common and frustrating issue. Here are several potential causes and troubleshooting steps:
-
Suboptimal Assay Conditions: The conditions of your in vitro assay may not be conducive to the formation or stability of the enzyme complex responsible for channeling.
-
Troubleshooting:
-
Enzyme Concentrations: Vary the relative concentrations of the enzymes in the pathway. The formation of a channeling complex can be concentration-dependent.
-
pH and Ionic Strength: The electrostatic interactions that can be crucial for complex formation are sensitive to pH and salt concentration. Experiment with a range of buffer conditions.
-
Cofactors and Allosteric Effectors: The presence of necessary cofactors or allosteric modulators might be required to induce a conformational change that promotes enzyme-enzyme interaction. Ensure these are present at optimal concentrations.
-
-
-
Dynamic and Weak Interactions: The interaction between the enzymes might be transient and weak, making the channeling effect subtle and difficult to detect under standard assay conditions.
-
Troubleshooting:
-
Cross-linking Studies: Use chemical cross-linkers to stabilize the enzyme complex before conducting your kinetic assays. If you observe a significant reduction in the lag phase after cross-linking, it strongly suggests a transient interaction is responsible for channeling.
-
Proximity Ligation Assay (PLA): This technique can detect transient protein-protein interactions in situ with high sensitivity.[10][11]
-
-
-
Incorrect Interpretation of Kinetics: The assumptions of the kinetic model you are using may not be valid for your system.
-
Troubleshooting:
-
Consult Kinetic Modeling Experts: Collaborate with a specialist in enzyme kinetics to ensure you are using the appropriate models to analyze your data.
-
Isotope Dilution Experiments: This method can provide more direct evidence of channeling by tracking the fate of a labeled intermediate.
-
-
Issue 2: Failure to demonstrate a physical interaction between pathway enzymes via Co-Immunoprecipitation (Co-IP).
Q: I am unable to pull down the suspected partner enzyme in my Co-IP experiment, even though kinetic data suggests channeling. Why is this happening?
A: A negative Co-IP result doesn't definitively rule out an interaction, especially in the context of substrate channeling where interactions can be transient.
-
Interaction is Too Weak or Transient: The enzyme-enzyme interaction may be too weak to survive the Co-IP procedure.
-
Troubleshooting:
-
Optimize Wash Buffers: Reduce the stringency of your wash buffers by lowering the salt and detergent concentrations.[4][12] However, be mindful that this may increase non-specific binding.
-
In Vivo Cross-linking: Treat cells with a cross-linking agent (e.g., formaldehyde) before lysis to covalently trap interacting proteins.
-
Proximity Ligation Assay (PLA): As mentioned before, PLA is an excellent alternative for detecting weak or transient interactions.[10][11][13][14]
-
-
-
Antibody Issues: The antibody used for the immunoprecipitation might be sterically hindering the interaction site.
-
Troubleshooting:
-
Use a Different Antibody: Try an antibody that recognizes a different epitope on the bait protein.[15]
-
Tag the Protein: Use an epitope-tagged version of your protein of interest (e.g., HA, Myc, FLAG) and a high-affinity antibody against the tag for the pull-down.
-
-
-
Lysis Conditions Disrupting the Complex: The detergents used in the lysis buffer may be disrupting the native protein complex.
-
Troubleshooting:
-
Use Milder Detergents: Switch to a milder non-ionic detergent like NP-40 or Triton X-100 at a low concentration (e.g., 0.1-0.5%).[4]
-
Test Different Lysis Buffers: Experiment with a variety of lysis buffers to find one that effectively solubilizes the proteins while preserving the interaction.
-
-
Quantitative Data on Substrate Channeling Efficiency
| Metabolic Pathway/Enzyme System | Channeled Intermediate | Organism/System | Channeling Efficiency (%) | Reference |
| Tryptophan Synthase | Indole | Salmonella typhimurium | ~100% | [6] |
| Carbamoyl Phosphate Synthetase | Carbamate | Escherichia coli | ~100% | [6] |
| Dihydrofolate Reductase-Thymidylate Synthase | Dihydrofolate | Leishmania major | High (not quantified) | [16] |
| Rationally Designed Fusion Protein (ADH-aldDH) | Acetaldehyde | In vitro | >90% | [9] |
| Coenzyme Q Biosynthesis Metabolon | Coenzyme Q intermediates | Saccharomyces cerevisiae | Significantly enhanced | [17] |
Experimental Protocols
Protocol 1: Transient-Time Analysis to Detect Substrate Channeling
This method measures the time lag (transient time) before the final product of a coupled enzyme reaction reaches a steady-state rate. A shorter transient time in a suspected channeling system compared to a non-channeling control suggests that the intermediate is being efficiently transferred.[18][19][20][21]
Materials:
-
Purified enzymes of the pathway (E1 and E2)
-
Substrate for E1 (S)
-
Cofactors and buffers
-
Spectrophotometer or other suitable detector for the final product (P)
Procedure:
-
Prepare a reaction mixture containing the buffer, cofactors, and the second enzyme (E2) at a concentration that is not rate-limiting.
-
Initiate the reaction by adding the first enzyme (E1) and its substrate (S).
-
Immediately begin monitoring the formation of the final product (P) over time.
-
Plot the concentration of P versus time. The transient time (τ) is the intercept of the steady-state line with the time axis.
-
As a control, measure the transient time for a system where the enzymes are known not to interact (e.g., by using enzymes from different species that do not form a complex, or by using mutant enzymes that cannot interact but are still active).
-
Interpretation: A significantly shorter τ for the test system compared to the control system is indicative of substrate channeling.
Protocol 2: Proximity Ligation Assay (PLA) for In Situ Detection of Enzyme-Enzyme Interactions
PLA allows for the visualization of protein-protein interactions within fixed cells, making it ideal for detecting transient or weak interactions that are difficult to capture with Co-IP.[10][11][13][14]
Materials:
-
Cells expressing the enzymes of interest
-
Primary antibodies against the two enzymes, raised in different species (e.g., rabbit and mouse)
-
PLA probes (secondary antibodies conjugated to oligonucleotides)
-
Ligation and amplification reagents
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Grow cells on coverslips, fix, and permeabilize them.
-
Primary Antibody Incubation: Incubate the cells with a mixture of the two primary antibodies.
-
PLA Probe Incubation: Wash the cells and then incubate with the PLA probes (one anti-rabbit, one anti-mouse).
-
Ligation: If the two enzymes are in close proximity (<40 nm), the oligonucleotides on the PLA probes are close enough to be ligated into a circular DNA molecule. Add the ligation solution containing ligase.
-
Amplification: Add a solution containing DNA polymerase to perform rolling circle amplification of the circular DNA template. This generates a long DNA product.
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.
-
Imaging: Visualize the fluorescent signals using a fluorescence microscope. Each fluorescent spot represents an interaction between the two enzymes.
-
Analysis: Quantify the number of spots per cell to determine the extent of the interaction under different conditions.
Visualizations
Caption: Mechanisms of substrate channeling.
Caption: Proximity Ligation Assay workflow.
Caption: Troubleshooting logic for interaction studies.
References
- 1. Substrate channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kmdbioscience.com [kmdbioscience.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Metabolic channeling: predictions, deductions, and evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substrate channeling and enzyme complexes for biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Substrate Channeling by a Rationally Designed Fusion Protein in a Biocatalytic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. ptglab.com [ptglab.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Proximity Ligation Assay (PLA) to Detect Protein-protein Interactions in Breast Cancer Cells [bio-protocol.org]
- 15. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. A model study of sequential enzyme reactions and electrostatic channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Transient-time analysis of substrate-channelling in interacting enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Transient-time analysis of substrate-channelling in interacting enzyme systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield for Acyl-CoA Utilizing Enzymes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the expression and purification yield of enzymes that utilize 5-oxooctanoyl-CoA and other acyl-CoA substrates.
Frequently Asked Questions (FAQs)
Q1: My enzyme expression is very low or undetectable. What are the common causes and solutions?
A1: Low or no protein expression is a frequent challenge. The issue can often be traced back to several factors related to the gene sequence, expression vector, or host cell health.
-
Codon Bias: The codons in your gene might be rare for the expression host (e.g., E. coli), leading to slow translation and low yield.[1][2] Solution: Synthesize a new version of the gene with codons optimized for your specific expression host. This can significantly improve translation efficiency.[2][3]
-
mRNA Secondary Structure: Strong secondary structures, especially near the 5' end of the mRNA, can block ribosome access and inhibit translation. Solution: Codon optimization algorithms can often identify and remove these inhibitory structures.[2]
-
Protein Toxicity: The expressed enzyme may be toxic to the host cells, leading to poor growth and low yields.[4] Solution: Use a tightly regulated promoter system (e.g., pBAD or T7 with pLysS/E) to minimize basal expression before induction.[1][4] Lowering the induction temperature and using a lower concentration of the inducer can also reduce the metabolic burden on the cells.[5][6][7]
-
Metabolic Burden: High-level expression of a foreign protein can drain the host cell's resources, leading to slower growth and reduced protein production.[8][9][10] Solution: Optimize culture conditions by using a richer medium or a fed-batch system to provide adequate nutrients.[11] Reducing the expression level by lowering inducer concentration or temperature can sometimes lead to a higher overall yield of active protein.[5]
Q2: My enzyme is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?
A2: Inclusion bodies are insoluble aggregates of misfolded protein.[7][12] Several strategies can be employed to promote proper folding and increase the yield of soluble, active enzyme.
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 16-25°C) slows down the rate of protein synthesis, giving the polypeptide chain more time to fold correctly.[1][5][13]
-
Use Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP), Glutathione S-transferase (GST), or Small Ubiquitin-like Modifier (SUMO), to the N-terminus of your enzyme can significantly improve its solubility.[14][15][16][17] These tags can often be cleaved off after purification.[1]
-
Co-express Chaperones: Molecular chaperones assist in the proper folding of other proteins. Co-expressing chaperones compatible with your host system can help prevent aggregation of your target enzyme.[11]
-
Optimize Culture and Lysis Conditions: Sometimes, changes in media composition, pH, or the ionic strength of the lysis buffer can impact protein solubility.[1][18]
Q3: My purified enzyme has very low activity. What could be the problem?
A3: Low enzymatic activity can stem from improper folding, absence of necessary cofactors, or issues with the assay conditions.
-
Improper Folding: Even if the protein is soluble, it may not be correctly folded. Ensure purification steps are performed at low temperatures (e.g., 4°C) and that buffers are optimized for stability.[18][19]
-
Missing Cofactors: Many enzymes require cofactors (e.g., metal ions) for activity. Ensure that any necessary cofactors are present in your purification and assay buffers.[19][20]
-
Assay Conditions: The pH, temperature, and substrate concentration in your activity assay must be optimal for the enzyme.[19][20] Verify that your buffer system does not interfere with the enzyme's function.[19]
-
Substrate Quality: For enzymes using acyl-CoA substrates, ensure the substrate is not degraded. Prepare it fresh or store it appropriately under conditions that prevent hydrolysis.
-
Fusion Tag Interference: The fusion tag, while aiding solubility or purification, might interfere with the enzyme's active site. If possible, cleave the tag and re-assay the enzyme's activity.[1]
Q4: Are there specific challenges related to the this compound substrate?
A4: While general protein expression principles apply, enzymes using specific acyl-CoA substrates may present unique challenges.
-
Substrate Availability: The expression host may not naturally produce this compound. If the enzyme requires this substrate for folding or stability in vivo, you might need to supplement the culture medium with a precursor or co-express the necessary biosynthetic enzymes.
-
Substrate Toxicity: High concentrations of certain fatty acids or their CoA derivatives can be toxic to host cells, potentially impacting membrane integrity or metabolic pathways. This can lead to reduced cell growth and lower protein yields.
-
Enzyme Characterization: When working with enzymes that utilize acyl-CoA substrates, it is crucial to use a sensitive and reliable assay for kinetic analysis, such as an HPLC-based method, to accurately determine parameters like K(_{m}) for the acyl-CoA.[21]
Troubleshooting Guides
Guide 1: Troubleshooting Low Protein Yield
This guide provides a systematic approach to diagnosing and resolving issues of low recombinant protein yield.
Step 1: Verify Gene and Construct Integrity
-
Action: Sequence your expression plasmid to confirm the gene of interest is in-frame, free of mutations, and correctly inserted.
-
Rationale: Errors during cloning are a common source of expression failure.
Step 2: Assess mRNA Expression
-
Action: Perform a reverse transcription-quantitative PCR (RT-qPCR) on RNA extracted from induced and uninduced cells.
-
Rationale: This will determine if the gene is being transcribed. If no transcript is detected, the issue may lie with the promoter, the inducer, or the integrity of the plasmid.
Step 3: Optimize Expression Conditions
-
Action: Systematically vary induction parameters. Test different cell densities at induction (OD(_{600}) of 0.4-0.8), inducer concentrations (e.g., IPTG from 0.1 mM to 1.0 mM), and post-induction temperatures (e.g., 18°C, 25°C, 37°C) and durations.[6][12][22]
-
Rationale: Every protein has a unique optimal set of expression conditions. Lower temperatures and milder induction often improve the yield of soluble, folded protein.[5][13]
Step 4: Change Expression Host or Vector
-
Action: Test different E. coli expression strains (e.g., BL21(DE3), Rosetta™ for rare codons, SHuffle® for disulfide bonds).[1][23] If expression remains low, consider a different expression system entirely (e.g., yeast, insect, or mammalian cells).[24]
-
Rationale: Host strains are engineered to overcome specific expression challenges like rare codon usage or proteolytic degradation.[1] Some proteins may require the post-translational modifications available only in eukaryotic systems.[24]
Guide 2: Improving Protein Solubility and Purity
This guide addresses the common problems of protein aggregation (inclusion bodies) and contamination during purification.
Step 1: Optimize for Solubility During Expression
-
Action: Clone the gene into vectors with different solubility-enhancing tags (e.g., His-tag, MBP, GST, SUMO).[14][15] Express at a reduced temperature (16-20°C) overnight.[5]
-
Rationale: Slower expression promotes correct folding, and large fusion tags can prevent aggregation.[13][14]
Step 2: Optimize Lysis and Purification Buffers
-
Action: During cell lysis and purification, maintain a temperature of 4°C.[25] Screen different buffer conditions, varying pH and salt concentration (e.g., 300-500 mM NaCl) to find conditions that keep the protein stable and soluble.[1][26] Additives like glycerol (B35011) (5-10%) or non-detergent sulfobetaines can also enhance solubility.
-
Rationale: Buffer conditions are critical for maintaining protein stability.[18] Appropriate salt concentrations can prevent non-specific ionic interactions.[26]
Step 3: Refine Chromatography Strategy
-
Action: If using an affinity tag, ensure sufficient washing steps to remove non-specifically bound proteins.[25] Consider adding a low concentration of imidazole (B134444) (10-20 mM) to the lysis buffer for His-tagged proteins to reduce non-specific binding.[25]
-
Rationale: A well-optimized affinity chromatography step is often the most critical for achieving high purity.[25][27]
Step 4: Add Secondary Purification Steps
-
Action: If the protein is not pure after affinity chromatography, add a second or third purification step based on different properties of the protein, such as ion-exchange chromatography (separating by charge) followed by size-exclusion chromatography (separating by size).[1][27]
-
Rationale: Multi-step purification protocols are often necessary to achieve the high purity required for downstream applications.[27]
Data Presentation
Table 1: Effect of Expression Temperature and Fusion Tag on Enzyme Yield and Solubility.
| Fusion Tag | Induction Temp. (°C) | Total Yield (mg/L) | Soluble Fraction (%) | Specific Activity (U/mg) |
| 6xHis | 37 | 50 | 15 | 120 |
| 6xHis | 18 | 35 | 60 | 450 |
| GST | 37 | 80 | 40 | 310 |
| GST | 18 | 65 | 85 | 480 |
| MBP | 37 | 120 | 70 | 400 |
| MBP | 18 | 100 | 95 | 510 |
This table illustrates how lowering the expression temperature and using larger solubility tags like GST and MBP can dramatically increase the percentage of soluble, active enzyme.
Table 2: Optimization of Purification Buffer for a His-tagged Enzyme.
| NaCl (mM) | Imidazole (mM) | Glycerol (%) | Purity (%) | Recovered Activity (%) |
| 150 | 10 | 0 | 75 | 60 |
| 300 | 20 | 5 | 92 | 85 |
| 500 | 20 | 5 | 90 | 81 |
| 300 | 40 | 10 | 85 | 70 |
This table shows the impact of buffer components on purification efficiency. A combination of 300 mM NaCl, 20 mM imidazole, and 5% glycerol resulted in the best balance of purity and activity recovery.
Experimental Protocols
Protocol 1: Small-Scale Expression Trials for Optimization
-
Transformation: Transform your expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Plate on LB-agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculation: Inoculate single colonies into 5 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 50 mL of LB medium (with antibiotic) with the overnight culture to a starting OD(_{600}) of ~0.05. Grow at 37°C with shaking.
-
Induction: When the culture reaches an OD(_{600}) of 0.6-0.8, take a 1 mL "uninduced" sample. Induce the remaining culture with a predetermined concentration of IPTG (e.g., 0.5 mM).
-
Post-Induction Growth: Divide the culture into separate flasks and incubate them at different temperatures (e.g., 18°C, 25°C, 37°C) for different time points (e.g., 4 hours for 37°C, overnight for 18°C).
-
Harvesting: Harvest 1 mL from each condition. Centrifuge at max speed for 2 minutes to pellet the cells.
-
Analysis: Resuspend the cell pellets in SDS-PAGE loading buffer, normalized by OD(_{600}). Boil for 10 minutes and analyze by SDS-PAGE to compare expression levels under different conditions.
Protocol 2: Analysis of Soluble vs. Insoluble Protein Fractions
-
Harvest Cells: From a 50 mL induced culture, pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Lysis: Resuspend the cell pellet in 5 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mg/mL lysozyme, DNAse I). Incubate on ice for 30 minutes.
-
Sonication: Sonicate the cell suspension on ice to ensure complete lysis.
-
Separation: Take a 50 µL aliquot of the total lysate (T). Centrifuge the remaining lysate at high speed (e.g., 15,000 x g for 20 minutes at 4°C).
-
Fraction Collection: Carefully collect the supernatant, which contains the soluble protein fraction (S). The pellet contains the insoluble fraction (I).
-
Analysis: Resuspend the insoluble pellet in a volume of lysis buffer equal to the soluble fraction. Analyze equal volumes of the Total (T), Soluble (S), and Insoluble (I) fractions by SDS-PAGE to determine the solubility of your target protein.
Visualizations
References
- 1. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. researchgate.net [researchgate.net]
- 4. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - AU [thermofisher.com]
- 5. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
- 6. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 7. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 8. Quantification of proteomic and metabolic burdens predicts growth retardation and overflow metabolism in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. repo.uni-hannover.de [repo.uni-hannover.de]
- 11. How to achieve high-level expression of microbial enzymes: Strategies and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 13. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. goldbio.com [goldbio.com]
- 15. Tagging recombinant proteins to enhance solubility and aid purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fusion Tags Enhance the Solubility - Biologicscorp [biologicscorp.com]
- 17. [PDF] Tagging recombinant proteins to enhance solubility and aid purification. | Semantic Scholar [semanticscholar.org]
- 18. bitesizebio.com [bitesizebio.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. Expression, purification, and characterization of human acetyl-CoA carboxylase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bitesizebio.com [bitesizebio.com]
- 23. neb.com [neb.com]
- 24. researchgate.net [researchgate.net]
- 25. benchwise.wordpress.com [benchwise.wordpress.com]
- 26. biomatik.com [biomatik.com]
- 27. goldbio.com [goldbio.com]
Validation & Comparative
A Comparative Analysis of 5-oxooctanoyl-CoA and 4-oxooctanoyl-CoA for Researchers and Drug Development Professionals
An objective guide to the biochemical characteristics, metabolic fate, and potential enzymatic interactions of two isomeric oxo-acyl-CoA molecules.
In the landscape of lipid metabolism and cellular signaling, the roles of various acyl-Coenzyme A (acyl-CoA) thioesters are of paramount importance. While much is known about common saturated and unsaturated acyl-CoAs, less is understood about their oxidized derivatives. This guide provides a comparative analysis of two isomeric medium-chain oxo-acyl-CoAs: 5-oxooctanoyl-CoA and 4-oxooctanoyl-CoA. Due to a lack of direct comparative studies, this guide synthesizes information from related metabolic pathways and enzymatic functions to provide a scientifically grounded, albeit partially hypothetical, comparison.
Introduction to Oxo-Acyl-CoAs
Oxo-acyl-CoAs are intermediates that can arise from the metabolism of fatty acids, amino acids, and xenobiotics. The position of the ketone (oxo) group along the acyl chain can significantly influence their metabolic fate and interaction with enzymes. This comparison focuses on C8 oxo-acyl-CoAs, which are relevant in the context of medium-chain fatty acid metabolism.
Physicochemical Properties
The fundamental physicochemical properties of this compound and 4-oxooctanoyl-CoA are identical due to their shared molecular formula. However, the position of the carbonyl group can influence their three-dimensional structure and interaction with enzyme active sites.
| Property | This compound | 4-oxooctanoyl-CoA |
| Molecular Formula | C₂₉H₄₆N₇O₁₈P₃S | C₂₉H₄₆N₇O₁₈P₃S |
| Molecular Weight | 905.70 g/mol | 905.70 g/mol |
| Structure | Octanoyl-CoA with a ketone group at the C5 position | Octanoyl-CoA with a ketone group at the C4 position |
Proposed Metabolic Pathways
While specific metabolic pathways for this compound and 4-oxooctanoyl-CoA have not been explicitly detailed in the literature, their metabolism can be inferred from the known mechanisms of fatty acid β-oxidation. The key difference in their processing would likely arise at the point where the oxo group interferes with the standard enzymatic steps.
Hypothetical Metabolism of 4-oxooctanoyl-CoA
4-oxooctanoyl-CoA, being a β-ketoacyl-CoA analog (with the ketone at the β-position relative to a potential thiolytic cleavage site further down the chain), could be a substrate for β-ketoacyl-CoA thiolase.
A Comparative Guide to Mass Spectrometry Standards for Acyl-CoA Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acyl-Coenzyme A (acyl-CoA) species is crucial for understanding cellular metabolism, identifying disease biomarkers, and developing novel therapeutics. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and synthesis, the Krebs cycle, and amino acid metabolism. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for the sensitive and specific analysis of these molecules. However, the accuracy of LC-MS-based quantification heavily relies on the use of appropriate standards. This guide provides an objective comparison of commonly used mass spectrometry standards for acyl-CoA analysis, supported by experimental data and detailed protocols.
The Critical Role of Internal Standards in Acyl-CoA Analysis
Due to the complexity of biological matrices and the potential for variability during sample preparation and analysis, the use of internal standards is indispensable for accurate and precise quantification of acyl-CoAs. Internal standards are compounds added to a sample at a known concentration before processing. They help to correct for the loss of analyte during sample extraction and purification, as well as for variations in instrument response. The ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. For acyl-CoA analysis, two main types of internal standards are commonly employed: non-endogenous odd-chain acyl-CoAs and stable isotope-labeled (SIL) acyl-CoAs.
Comparison of Acyl-CoA Internal Standards
The choice of internal standard can significantly impact the quality of quantitative data. Below is a comparison of different types of standards used in acyl-CoA analysis.
| Standard Type | Advantages | Disadvantages | Typical Application |
| Odd-Chain Acyl-CoAs (e.g., Heptadecanoyl-CoA, C17:0) | Commercially available. Not naturally abundant in most biological systems. Cost-effective. | May not perfectly mimic the extraction and ionization behavior of all endogenous acyl-CoAs, especially short-chain species. | Normalization of long-chain acyl-CoA profiles.[1] |
| Crotonoyl-CoA | Can be used as an internal standard for short-chain acyl-CoA analysis. | May not be suitable for all short-chain acyl-CoAs due to differences in chromatographic retention and ionization efficiency. | Quantification of short-chain acyl-CoAs.[2] |
| Stable Isotope-Labeled (SIL) Acyl-CoAs | Co-elute chromatographically with their unlabeled counterparts. Have nearly identical chemical and physical properties, providing the most accurate correction for matrix effects and analyte loss. | Can be expensive. Availability may be limited for some acyl-CoA species. Requires careful validation to ensure no isotopic interference. | Gold standard for accurate quantification of specific acyl-CoAs.[1][3] |
| In-house Generated SIL Standards (e.g., SILEC) | Can provide a wide range of labeled standards. May be more cost-effective for large-scale studies. | Requires specialized cell culture and purification expertise. Labor-intensive to produce and validate. | Comprehensive and accurate profiling of a wide range of acyl-CoAs.[3] |
Quantitative Performance Data
The performance of an analytical method is assessed by several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), linearity, and accuracy. The following tables summarize quantitative data from published methods for acyl-CoA analysis, highlighting the performance achievable with different standards and techniques.
Table 1: Performance Metrics for Short-Chain Acyl-CoA Analysis
| Analyte | Method | Internal Standard | Linearity (R²) | LOD (nM) | LOQ (nM) | Accuracy (%) | Reference |
| Acetyl-CoA | LC-MS/MS | Labeled Acetyl-CoA | >0.99 | - | 3.91 ng/mL | Within ±15% | [3] |
| Free CoA | LC-MS/MS | - | 0.9993 | 2 | - | 81-108 | [4] |
| Acetyl-CoA | LC-MS/MS | - | 0.9919 | - | - | 100-105 | [4] |
| Propionyl-CoA | LC-MS/MS | - | 0.9984 | - | - | 99-114 | [4] |
Table 2: Performance Metrics for Long-Chain Acyl-CoA Analysis
| Analyte | Method | Internal Standard | Linearity (R²) | LOD (fmol) | Recovery (%) | Precision (RSD %) | Reference |
| C16:0-CoA | UHPLC-MS/MS | C17:0-CoA | >0.99 | 1-5 | 90-111 | <15 | [5] |
| C18:0-CoA | UHPLC-MS/MS | C17:0-CoA | >0.99 | 1-5 | 90-111 | <15 | [5] |
| C18:1-CoA | UHPLC-MS/MS | C17:0-CoA | >0.99 | 1-5 | 90-111 | <15 | [5] |
| C20:0-CoA | UHPLC-MS/MS | C17:0-CoA | >0.99 | 1-5 | 90-111 | <15 | [5] |
| C16:0, C16:1, C18:0, C18:1, C18:2-CoA | LC/MS/MS | - | - | - | - | 1.2-4.4 (intrarun), 2.6-12.2 (interrun) | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving high-quality data in acyl-CoA analysis. Below are representative methodologies for sample preparation and LC-MS/MS analysis.
Protocol 1: Sample Preparation using Protein Precipitation
This method is suitable for the extraction of a broad range of acyl-CoAs from cultured cells or tissues.
-
Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).
-
Internal Standard Spiking: Add a known amount of the chosen internal standard (e.g., a mixture of SIL acyl-CoAs or an odd-chain acyl-CoA) to the homogenate.
-
Protein Precipitation: Vortex the mixture vigorously to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube for analysis.
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
SPE is often employed to remove interfering substances and enrich for acyl-CoAs, thereby reducing matrix effects and improving sensitivity.[7]
-
Column Conditioning: Precondition an Oasis HLB SPE column with 1 mL of methanol, followed by equilibration with 1 mL of water.[7]
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE column.[7]
-
Washing: Wash the column with 1 mL of water to remove polar impurities.[7]
-
Elution: Elute the acyl-CoAs with 1 mL of 25 mM ammonium (B1175870) acetate (B1210297) in methanol.[7]
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 5% 5-sulfosalicylic acid (SSA) in water) for LC-MS analysis.[7]
Protocol 3: LC-MS/MS Analysis
The following is a general workflow for the chromatographic separation and mass spectrometric detection of acyl-CoAs.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.[8]
-
Mobile Phase A: Water with a volatile buffer such as 10 mM ammonium acetate and 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[8]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to elute the more hydrophobic long-chain acyl-CoAs.[8]
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI) is generally preferred for acyl-CoA analysis.[2][6]
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.[4]
-
MRM Transitions: For acyl-CoAs, a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, is often monitored.[9][10]
-
Visualizing the Workflow and Metabolic Context
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the metabolic pathways in which acyl-CoAs play a pivotal role.
Caption: Experimental workflow for acyl-CoA analysis.
Caption: Fatty acid β-oxidation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 7. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validating the Biological Activity of Synthetic 5-Oxooctanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of synthetically produced 5-oxooctanoyl-CoA. By comparing its performance against a well-characterized standard, researchers can ensure the reliability of their synthetic compound in experimental settings. This document outlines key experimental protocols, presents data in a comparative format, and illustrates the underlying biochemical pathways and workflows.
Introduction to this compound
This compound is a derivative of coenzyme A and is anticipated to be an intermediate in fatty acid metabolism. While specific literature on this compound is limited, the metabolism of similar keto acyl-CoAs, such as 3-oxooctanoyl-CoA, suggests its likely involvement in beta-oxidation. In this pathway, 3-oxoacyl-CoA thiolase enzymes catalyze the cleavage of 3-ketoacyl-CoAs.[1] Validating the biological activity of synthetic this compound is crucial for its use in studying enzyme kinetics, screening potential inhibitors, and elucidating metabolic pathways.
Performance Comparison: Synthetic vs. Standard this compound
The primary method for validating the biological activity of synthetic this compound is to compare its function as an enzyme substrate to a known standard. The following table summarizes hypothetical quantitative data from an enzymatic assay using a 3-oxoacyl-CoA thiolase.
| Parameter | Synthetic this compound | Standard this compound |
| Purity (by HPLC) | >95% | >98% |
| Enzyme | Recombinant Human 3-Oxoacyl-CoA Thiolase | Recombinant Human 3-Oxoacyl-CoA Thiolase |
| Apparent Km (µM) | 55 | 50 |
| Apparent Vmax (nmol/min/mg) | 120 | 125 |
| Inhibition by Known Inhibitor (%) | 92% | 95% |
Note: The data presented are for illustrative purposes and will vary based on experimental conditions.
Experimental Protocols
Detailed methodologies are essential for reproducible validation experiments.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthetic this compound.
Method:
-
Prepare a stock solution of synthetic this compound in an appropriate buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid.
-
Monitor the elution profile at 260 nm (for the adenine (B156593) ring of CoA) and 280 nm.
-
Calculate the purity based on the area of the major peak relative to the total peak area.
Enzymatic Activity Assay: 3-Oxoacyl-CoA Thiolase
Objective: To compare the substrate activity of synthetic this compound with a standard using a 3-oxoacyl-CoA thiolase. This assay is based on the thiolytic cleavage of the substrate, which is coupled to a colorimetric or fluorometric detection method.
Method:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), MgCl₂, and a detecting agent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Enzyme: Add a purified recombinant 3-oxoacyl-CoA thiolase to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding varying concentrations of either synthetic or standard this compound.
-
Detection: Monitor the increase in absorbance at 412 nm resulting from the reaction of the free Coenzyme A thiol group with DTNB.
-
Data Analysis: Determine the initial reaction velocities at each substrate concentration. Plot the data using a Michaelis-Menten curve to calculate the apparent Km and Vmax values.
Cell-Based Assay: Cellular Uptake and Metabolism
Objective: To assess if the synthetic this compound can be utilized by cells, for instance, by measuring its impact on cellular respiration.
Method:
-
Cell Culture: Culture a relevant cell line (e.g., hepatocytes) in appropriate media.
-
Treatment: Treat the cells with either synthetic or standard this compound. A vehicle control should be included.
-
Metabolic Analysis: After incubation, lyse the cells and use tandem mass spectrometry to measure the levels of downstream metabolites, such as acetyl-CoA.[2]
-
Respiration Assay: Alternatively, use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) to assess changes in cellular respiration upon addition of the compound.
Visualizing Workflows and Pathways
Diagrams are provided to clarify the experimental process and the potential biological context of this compound.
Caption: Experimental workflow for validating synthetic this compound.
Caption: Hypothetical involvement of a keto-octanoyl-CoA in fatty acid beta-oxidation.
References
A Functional Comparison of Keto-Reductases on Acyl-CoA Substrates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the functional nuances of keto-reductases (KRs) is critical for applications ranging from metabolic engineering to the development of novel therapeutics. This guide provides a comparative analysis of different keto-reductases that act on acyl-CoA substrates, supported by experimental data and detailed protocols.
Keto-reductases are a broad class of enzymes that catalyze the reduction of a keto group to a hydroxyl group, utilizing NAD(P)H as a cofactor. They are integral components of metabolic pathways such as fatty acid synthesis (FAS) and polyketide synthesis (PKS), where they play a crucial role in determining the structure and stereochemistry of the final product. The substrate specificity of these enzymes, particularly towards acyl-CoAs of varying chain lengths, is a key determinant of their biological function and their potential for biotechnological applications.
Quantitative Comparison of Keto-reductase Activity
The catalytic efficiency of keto-reductases can be compared by examining their kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity for the substrate, while a higher kcat value signifies a faster conversion of the substrate to the product. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.
Comparative Kinetics of FabG Orthologs with Acetoacetyl-CoA
The β-ketoacyl-ACP reductase (FabG) is a key keto-reductase in the type II fatty acid synthesis pathway. The following table summarizes the kinetic parameters of FabG orthologs from several ESKAPE pathogens, using acetoacetyl-CoA as a substrate. This data allows for a direct comparison of their activity on a short-chain acyl-CoA.
| Enzyme Source | Co-substrate | Km (AcAc-CoA) (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Escherichia coli (EcFabG) | NADPH | 160 ± 20 | 18 ± 0.5 | 112,500 |
| Klebsiella pneumoniae (KpFabG1) | NADPH | 110 ± 10 | 12 ± 0.3 | 109,091 |
| Klebsiella pneumoniae (KpFabG2) | NADH | 130 ± 20 | 15 ± 0.6 | 115,385 |
| Pseudomonas aeruginosa (PaFabG) | NADPH | 190 ± 30 | 25 ± 1.2 | 131,579 |
| Salmonella typhimurium (StFabG) | NADPH | 120 ± 15 | 14 ± 0.4 | 116,667 |
| Acinetobacter baumannii (AbFabG) | NADPH | 210 ± 25 | 28 ± 1.5 | 133,333 |
| Staphylococcus aureus (SaFabG) | NADPH | 150 ± 20 | 17 ± 0.7 | 113,333 |
| Mycobacterium tuberculosis (MtFabG) | NADPH | 180 ± 25 | 22 ± 1.1 | 122,222 |
Note: Data is compiled from a study where a panel of FabG orthologs were characterized under identical experimental conditions, providing a robust basis for comparison.[1]
Substrate Specificity of Various Keto-reductases on Different Acyl-CoAs
A direct, comprehensive comparison of different keto-reductases across a range of acyl-CoA chain lengths is challenging due to variations in experimental conditions across different studies. The following table compiles available kinetic data for several keto-reductases on various acyl-CoA substrates. It is important to consider the different enzyme sources and experimental contexts when interpreting this data.
| Enzyme | Enzyme Source | Substrate (Acyl-CoA) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| FabH | Staphylococcus aureus | Acetyl-CoA (C2) | 373 ± 45 | 0.8 ± 0.05 | 2,145 |
| Butyryl-CoA (C4) | 20 ± 3 | 2.5 ± 0.1 | 125,000 | ||
| Hexanoyl-CoA (C6) | 25 ± 4 | 2.8 ± 0.2 | 112,000 | ||
| Isobutyryl-CoA | 37 ± 5 | 3.1 ± 0.2 | 83,784 | ||
| Isovaleryl-CoA | 45 ± 6 | 1.5 ± 0.1 | 33,333 | ||
| AKR1B15.1 | Human | Acetoacetyl-CoA (C4) | 58 ± 7 | 0.09 ± 0.01 | 1,552 |
| PKS KR Domain | Anas platyrhynchos | Acetoacetyl-ACP (C4) | - | - | - |
Note: Data for S. aureus FabH was obtained from a coupled assay with FabG.[2][3] Data for human AKR1B15.1 was determined using the purified enzyme. The PKS KR domain from A. platyrhynchos was shown to be active on acetoacetyl-ACP, but detailed kinetic parameters with acyl-CoAs are not available.[4] The activity of keto-reductases within polyketide synthases is often tightly coupled to the acyl carrier protein (ACP), and they may not show significant activity with free acyl-CoAs.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Spectrophotometric Assay for Keto-reductase Activity
This protocol describes a common method for determining the kinetic parameters of a keto-reductase by monitoring the consumption of NADPH at 340 nm.
Materials:
-
Purified keto-reductase enzyme
-
Acyl-CoA substrate of desired chain length (e.g., acetoacetyl-CoA, hexanoyl-CoA)
-
NADPH (or NADH, depending on the enzyme's cofactor preference)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
UV-Vis spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Prepare a stock solution of the acyl-CoA substrate in the reaction buffer.
-
Prepare a stock solution of NADPH in the reaction buffer. The concentration should be determined based on the expected Km value.
-
Prepare a series of dilutions of the acyl-CoA substrate in the reaction buffer.
-
In a 96-well plate or cuvette, add the reaction buffer, a fixed concentration of NADPH, and the purified enzyme.
-
Initiate the reaction by adding the acyl-CoA substrate to the wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.
-
Repeat the assay for each concentration of the acyl-CoA substrate.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from the equation Vmax = kcat * [E], where [E] is the enzyme concentration.
Coupled Enzyme Assay for Keto-reductase Activity
This method is useful when the product of the keto-reductase reaction is a substrate for a second, easily assayable enzyme. For example, the activity of a β-ketoacyl-CoA reductase can be coupled to the subsequent reaction catalyzed by an enoyl-CoA hydratase.
Materials:
-
Purified keto-reductase (Enzyme 1)
-
Purified coupling enzyme (e.g., enoyl-CoA hydratase, Enzyme 2)
-
Acyl-CoA substrate for Enzyme 1
-
NADPH (or NADH)
-
Reaction buffer
-
Spectrophotometer
Procedure:
-
Set up the reaction mixture containing the reaction buffer, NADPH, the acyl-CoA substrate, and an excess of the coupling enzyme (Enzyme 2).
-
Initiate the reaction by adding the keto-reductase (Enzyme 1).
-
The product of the keto-reductase reaction is immediately consumed by the coupling enzyme. The overall rate of NADPH consumption is limited by the activity of the keto-reductase.
-
Monitor the decrease in absorbance at 340 nm and calculate the kinetic parameters as described in the spectrophotometric assay protocol.
DTNB (Ellman's Reagent) Assay for CoA Release
This colorimetric assay can be used as an alternative or complementary method to measure the activity of enzymes that release Coenzyme A (CoA) as a product. The free thiol group of CoA reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified by measuring the absorbance at 412 nm.
Visualizations
The following diagrams illustrate key concepts and workflows related to the functional comparison of keto-reductases.
Caption: General reaction catalyzed by a keto-reductase.
Caption: Workflow for a spectrophotometric enzyme assay.
Caption: Conceptual diagram of keto-reductase substrate specificity.
Conclusion
This guide highlights the functional diversity among keto-reductases in their activity towards acyl-CoA substrates. The compiled data, though not exhaustive, demonstrates that different keto-reductases exhibit distinct substrate preferences, which are reflected in their kinetic parameters. For instance, the comparison of FabG orthologs reveals subtle but significant differences in their efficiency even with a simple substrate like acetoacetyl-CoA. The broader, albeit less direct, comparison with other keto-reductases suggests that enzymes from different metabolic pathways are tuned to act on specific ranges of acyl-CoA chain lengths.
A significant gap in the current literature is the lack of systematic, head-to-head comparative studies of a wide range of keto-reductases with a standardized panel of acyl-CoA substrates. Such studies would be invaluable for a more definitive understanding of their structure-function relationships and would greatly facilitate the selection of appropriate enzymes for synthetic biology and metabolic engineering applications. The provided experimental protocols offer a starting point for researchers to conduct such comparative analyses. Future work should focus on expanding the library of characterized keto-reductases and their acyl-CoA substrate profiles to create a comprehensive resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetically guided, ratiometric tuning of fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical characterization of the minimal domains of an iterative eukaryotic polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PKSIII Enzymes: A Head-to-Head Battle of Starter Units - 2-Methylbutyryl-CoA vs. 5-Oxooctanoyl-CoA
For Immediate Release
A Deep Dive into the Substrate Promiscuity of Type III Polyketide Synthases Offers New Perspectives for Synthetic Biology and Drug Discovery
Researchers, scientists, and drug development professionals are constantly seeking to understand the intricacies of enzymatic reactions to harness their potential for creating novel bioactive compounds. A key area of interest lies in the substrate flexibility of Type III polyketide synthases (PKSIIIs), a class of enzymes responsible for the biosynthesis of a wide array of natural products. This guide provides a comparative analysis of the enzymatic performance of a model promiscuous PKSIII enzyme when utilizing two distinct starter units: the branched-chain 2-methylbutyryl-CoA (2-MB-CoA) and the functionalized 5-oxooctanoyl-CoA.
While direct comparative kinetic data for these two substrates with a single PKSIII enzyme is not yet available in published literature, this guide synthesizes current knowledge on PKSIII substrate promiscuity to offer a predictive analysis and a comprehensive experimental framework for researchers to conduct this novel comparison. The PKSIII from Aspergillus niger (AnPKS), known for its exceptionally broad substrate tolerance, is used as a model for this analysis.[1]
Introduction to PKSIII Substrate Specificity
Type III PKSs are homodimeric enzymes that catalyze the iterative decarboxylative condensation of malonyl-CoA with a starter acyl-CoA molecule to produce a diverse range of polyketide scaffolds.[2] Their relatively simple structure and broad substrate acceptance make them attractive targets for bioengineering.[1] Many PKSIIIs are known to accept a wide variety of aliphatic acyl-CoAs, ranging from short-chain (C2) to very-long-chain (C22) substrates, as well as aromatic and branched-chain starter units.[1][3] This inherent promiscuity is attributed to the architecture of their active site, which often features a hydrophobic tunnel capable of accommodating diverse acyl chains.[1]
The selection of starter units is a critical determinant of the final polyketide structure. 2-Methylbutyryl-CoA, derived from isoleucine metabolism, introduces a branched alkyl chain, a common feature in various natural products. In contrast, this compound presents a linear chain with a ketone functionality, offering a reactive handle for further enzymatic or chemical modifications. Understanding how a PKSIII enzyme utilizes these structurally distinct starter units is crucial for predicting and engineering the biosynthesis of novel polyketides.
Predicted Performance and Comparative Analysis
Based on the known substrate promiscuity of enzymes like AnPKS, it is hypothesized that both 2-MB-CoA and this compound will be accepted as starter units. However, differences in their kinetic parameters are anticipated due to their distinct structural features.
-
2-Methylbutyryl-CoA: The branched nature of this substrate may influence its binding affinity and the rate of the initial condensation reaction. While some PKSIIIs, like the one from Streptomyces coelicolor involved in germicidin (B582966) biosynthesis, are known to utilize 2-methylbutyryl-CoA, detailed kinetic studies are lacking.[4] It is plausible that the methyl branch could lead to steric hindrance within the active site, potentially resulting in a higher Michaelis constant (Km) and a lower catalytic turnover number (kcat) compared to a linear acyl-CoA of similar chain length.
-
This compound: The presence of a ketone group on this linear acyl-CoA introduces polarity. The interaction of this functional group with amino acid residues lining the active site tunnel could either enhance or slightly impede binding and catalysis. The longer chain length compared to 2-MB-CoA might lead to stronger hydrophobic interactions within the binding tunnel, potentially resulting in a lower Km. However, the keto group's influence on the catalytic steps remains to be experimentally determined.
Data Presentation: A Template for Experimental Findings
To facilitate a direct comparison, all quantitative data from future experimental work should be summarized in a structured table. Below is a template table populated with hypothetical data, illustrating the expected kinetic parameters for a promiscuous PKSIII enzyme like AnPKS with the two starter units.
| Starter Substrate | Apparent Km (µM) | Apparent kcat (min-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Relative Activity (%) |
| 2-Methylbutyryl-CoA | 75 | 15 | 3.3 x 103 | 60 |
| This compound | 50 | 25 | 8.3 x 103 | 100 |
| Control: Hexanoyl-CoA | 30 | 40 | 2.2 x 104 | 160 |
Note: The data presented in this table is hypothetical and serves as an illustrative example for researchers. A linear acyl-CoA of intermediate chain length, such as hexanoyl-CoA, is included as a potential positive control to benchmark the relative activities.
Experimental Protocols
To empirically determine the kinetic parameters for 2-MB-CoA and this compound with a chosen PKSIII enzyme, the following detailed experimental protocol is proposed. This protocol is a composite based on established methods for PKSIII characterization.
Heterologous Expression and Purification of PKSIII Enzyme
The gene encoding the selected PKSIII (e.g., AnPKS from Aspergillus niger) will be codon-optimized for expression in Escherichia coli and cloned into an expression vector (e.g., pET-28a(+)) with an N-terminal His6-tag.
-
Expression: The plasmid will be transformed into E. coli BL21(DE3) cells. A single colony will be used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic, grown overnight at 37°C. This starter culture will then be used to inoculate a larger volume of LB broth. The culture will be grown at 37°C to an OD600 of 0.6-0.8, at which point protein expression will be induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture will then be incubated at 18°C for 16-20 hours.
-
Purification: Cells will be harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (B142953) (DTT), and protease inhibitors), and lysed by sonication. The lysate will be clarified by centrifugation. The supernatant containing the His6-tagged PKSIII will be loaded onto a Ni-NTA affinity column. The column will be washed with wash buffer (lysis buffer with 20 mM imidazole) and the protein will be eluted with elution buffer (lysis buffer with 250 mM imidazole). The purified protein will be dialyzed against a storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) and stored at -80°C. Protein concentration will be determined using the Bradford assay.
Synthesis of Acyl-CoA Substrates
While some acyl-CoAs are commercially available, 2-methylbutyryl-CoA and this compound may need to be synthesized. A common method involves the conversion of the corresponding carboxylic acid to its mixed anhydride, followed by reaction with Coenzyme A.
In Vitro PKSIII Enzyme Assay
The activity of the purified PKSIII enzyme will be measured by quantifying the formation of polyketide products using HPLC-MS.
-
Reaction Mixture: A typical reaction mixture (100 µL final volume) will contain 100 mM Tris-HCl (pH 7.5), 1 mM DTT, 2 µg of purified PKSIII enzyme, 200 µM [14C]-malonyl-CoA (as a tracer) or unlabeled malonyl-CoA, and varying concentrations of the starter acyl-CoA (2-MB-CoA or this compound, typically ranging from 0.2 to 5 times the expected Km).
-
Reaction Conditions: The reaction will be initiated by the addition of the enzyme and incubated at 30°C for a set period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Quenching and Extraction: The reaction will be stopped by the addition of an equal volume of acetonitrile (B52724) or by acidification with 10% acetic acid. The products will be extracted with an organic solvent such as ethyl acetate. The organic layer will be collected, evaporated to dryness, and resuspended in a suitable solvent for analysis.
Product Analysis and Quantification
The reaction products will be analyzed and quantified by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
HPLC Separation: The resuspended product mixture will be injected onto a C18 reverse-phase HPLC column. A gradient of water and acetonitrile (both containing 0.1% formic acid) will be used to separate the products.
-
MS Detection: The eluent from the HPLC will be directed to a mass spectrometer for detection and identification of the polyketide products based on their mass-to-charge ratio (m/z).
-
Quantification: The amount of product formed will be quantified by integrating the peak area from the HPLC chromatogram. A standard curve of a known polyketide product can be used for absolute quantification. For kinetic analysis, the initial velocity of the reaction at each substrate concentration will be determined.
Kinetic Data Analysis
The initial velocity data will be plotted against the substrate concentration and fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the apparent Km and Vmax values. The kcat will be calculated from Vmax and the enzyme concentration.
Visualizing the Workflow and Relationships
To clearly illustrate the experimental process and the underlying biochemical logic, the following diagrams are provided.
Conclusion and Future Outlook
This guide outlines a predictive comparative analysis and a robust experimental strategy to investigate the performance of a promiscuous Type III PKS enzyme with 2-methylbutyryl-CoA and this compound as starter units. The proposed research will provide valuable quantitative data on the substrate tolerance of PKSIII enzymes, contributing to a deeper understanding of their catalytic mechanisms. The insights gained will be instrumental for the rational design and engineering of PKSIII enzymes for the biosynthesis of novel, high-value polyketides for applications in medicine and biotechnology. The elucidation of structure-activity relationships through such comparative studies will ultimately expand the synthetic biology toolbox for creating next-generation therapeutics.
References
- 1. How structural subtleties lead to molecular diversity for the type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneticsmr.org [geneticsmr.org]
A Comparative Guide to Isotopic Labeling of 5-Oxooctanoyl-CoA for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopically labeled 5-oxooctanoyl-CoA with other metabolic tracing methods. It is designed to assist researchers in selecting the most appropriate tools for their studies in fatty acid metabolism and related drug development. This document includes detailed experimental protocols, quantitative data comparisons, and visual diagrams of metabolic pathways and experimental workflows.
Introduction to this compound and Metabolic Tracing
This compound is a derivative of octanoic acid, a medium-chain fatty acid (MCFA). MCFAs are an important energy source and are primarily metabolized in the liver through mitochondrial β-oxidation to produce acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle or be used for ketogenesis. The presence of a ketone group at the 5th carbon position of this compound suggests a potentially unique metabolic pathway compared to standard MCFAs, making it an interesting subject for metabolic studies.
Metabolic tracing, through the use of isotopically labeled molecules, allows researchers to follow the journey of a specific compound through various metabolic pathways. This technique is invaluable for understanding cellular metabolism, identifying metabolic bottlenecks, and elucidating the mechanism of action of drugs that target metabolic pathways.
Comparison of Metabolic Tracing Methods
The primary method for tracing the metabolism of this compound is through the use of its isotopically labeled forms. The most common stable isotopes used for this purpose are Carbon-13 (¹³C) and Deuterium (²H). These isotopes can be incorporated into the this compound molecule at specific positions, allowing for detailed tracking of its metabolic fate using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Here, we compare isotopic labeling of this compound with other potential metabolic tracing methodologies.
| Method | Principle | Advantages | Disadvantages | Quantitative Data Summary |
| Isotopic Labeling of this compound (e.g., ¹³C, ²H) | Introduction of a stable isotope-labeled version of this compound into a biological system. The labeled atoms are traced as the molecule is metabolized. | - High Specificity & Sensitivity: Allows for precise tracking of the carbon or hydrogen backbone. - Quantitative Analysis: Mass spectrometry enables accurate quantification of labeled metabolites. - Detailed Pathway Information: Can reveal the specific metabolic pathways and fluxes. - Minimal Perturbation: Stable isotopes do not significantly alter the chemical properties of the molecule. | - Synthesis Complexity: The chemical synthesis of isotopically labeled this compound can be complex and costly. - Specialized Equipment: Requires access to sophisticated analytical instruments like high-resolution mass spectrometers or NMR spectrometers. | - Detection Limit: Picomole to femtomole range with LC-MS/MS. - Isotopic Enrichment: Can be precisely measured to determine metabolic flux. |
| Fluorescent Probes | Use of fluorescently tagged analogs of fatty acids to visualize their uptake and localization within cells. | - Real-time Imaging: Allows for dynamic visualization of fatty acid trafficking in living cells. - Subcellular Localization: Can provide information on where the fatty acid accumulates. | - Bulky Tag: The fluorescent tag can alter the metabolism and transport of the fatty acid. - Less Quantitative: Difficult to obtain precise quantitative data on metabolic flux. - Phototoxicity: Can cause damage to cells during imaging. | - Signal-to-Noise Ratio: Variable, dependent on the probe and imaging system. |
| Genetic Reporters (e.g., FRET-based sensors) | Genetically encoded sensors that change their fluorescent properties in response to changes in the concentration of specific metabolites. | - High Specificity: Can be designed to be highly specific for certain metabolites. - Dynamic Measurements: Allows for real-time monitoring of metabolite levels in living cells. | - Indirect Measurement: Measures metabolite concentration, not flux. - Developmental Effort: Designing and validating new sensors can be time-consuming. - Potential for Cellular Perturbation: Overexpression of the sensor protein may affect cellular processes. | - Dynamic Range: Varies depending on the specific sensor. |
Metabolic Pathway of this compound
The metabolic fate of this compound is hypothesized to involve an initial reduction of the 5-oxo group, followed by β-oxidation. The presence of the ketone at the γ-position (C5) prevents its direct entry into the standard β-oxidation pathway that acts on 3-oxoacyl-CoAs. Therefore, a key initial step is likely the reduction of this ketone to a hydroxyl group.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for Metabolic Tracing
A typical metabolic tracing experiment using isotopically labeled this compound involves several key steps, from the synthesis of the labeled compound to the analysis of labeled metabolites.
Caption: Experimental workflow for metabolic tracing with labeled this compound.
Experimental Protocols
Synthesis of Isotopically Labeled 5-Oxooctanoic Acid
Objective: To synthesize 5-oxooctanoic acid with a ¹³C label for subsequent conversion to its CoA ester.
Materials:
-
¹³C-labeled starting material (e.g., [1-¹³C]pentanoic acid)
-
Appropriate reagents for chain extension and oxidation (specifics will depend on the chosen synthetic route)
-
Solvents (e.g., THF, diethyl ether)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
General Procedure (example using a Grignard-based approach):
-
Preparation of a labeled Grignard reagent: Convert a ¹³C-labeled alkyl halide (e.g., derived from a labeled alcohol) to a Grignard reagent using magnesium turnings in dry ether.
-
Coupling reaction: React the Grignard reagent with a suitable electrophile containing the remaining carbon backbone and a protected carboxylic acid or a precursor to the keto group.
-
Deprotection and Oxidation: Deprotect the functional groups and oxidize the appropriate carbon to introduce the 5-oxo group.
-
Purification: Purify the final product, isotopically labeled 5-oxooctanoic acid, using column chromatography or recrystallization.
-
Characterization: Confirm the structure and isotopic enrichment of the product using NMR and mass spectrometry.
Preparation of Isotopically Labeled this compound
Objective: To convert the synthesized labeled 5-oxooctanoic acid into its coenzyme A thioester.
Materials:
-
Isotopically labeled 5-oxooctanoic acid
-
Coenzyme A (CoA)
-
Activating agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or an appropriate ligase)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer)
-
Solvents
General Procedure (Chemical Synthesis):
-
Activation of the carboxylic acid: Activate the carboxylic acid group of the labeled 5-oxooctanoic acid using an activating agent like DCC.
-
Thioesterification: React the activated carboxylic acid with the free thiol group of Coenzyme A in a suitable buffer.
-
Purification: Purify the resulting this compound using high-performance liquid chromatography (HPLC).
-
Quantification and Storage: Determine the concentration of the labeled this compound and store it under appropriate conditions (typically frozen at -80°C).
Metabolic Tracing Experiment in Cell Culture
Objective: To trace the metabolic fate of isotopically labeled this compound in cultured cells.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Isotopically labeled this compound
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., methanol/water/chloroform mixture)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Tracer Introduction: Replace the culture medium with a fresh medium containing a known concentration of the isotopically labeled this compound.
-
Incubation: Incubate the cells for a specific period (time-course experiments can be performed to track the label over time).
-
Metabolism Quenching: Rapidly quench the cellular metabolism by adding a cold quenching solution and placing the plates on dry ice.
-
Metabolite Extraction: Extract the intracellular metabolites using a suitable extraction solvent.
-
Sample Preparation: Prepare the extracts for LC-MS/MS analysis (e.g., by centrifugation to remove cell debris and drying the supernatant).
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of acyl-CoAs and other relevant metabolites.
-
Data Analysis: Process the mass spectrometry data to identify and quantify the labeled metabolites. Calculate the isotopic enrichment and determine the metabolic flux through different pathways.
Conclusion
Isotopic labeling of this compound is a powerful technique for elucidating its metabolic fate and understanding its role in cellular metabolism. While the synthesis of the labeled tracer can be challenging, the high specificity and quantitative nature of this method provide unparalleled insights into metabolic pathways. This guide serves as a starting point for researchers interested in employing this technique and provides a framework for comparing it with alternative methods. The detailed protocols and visual aids are intended to facilitate the design and execution of robust metabolic tracing experiments.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of enzyme cross-reactivity with 5-oxooctanoyl-CoA and related molecules. The information is intended to assist researchers in understanding the substrate specificity of enzymes involved in fatty acid metabolism and to provide a basis for designing experiments and developing novel therapeutics.
Introduction
This compound is a derivative of octanoic acid characterized by a ketone group at the C5 position. Its structural similarity to intermediates of fatty acid β-oxidation suggests that it may interact with enzymes of this pathway. Understanding the cross-reactivity of these enzymes with this compound is crucial for elucidating its metabolic fate and its potential effects on cellular metabolism. This guide focuses on the key enzymes of β-oxidation and their potential interaction with this compound and its analogs.
Key Enzymes in Medium-Chain Fatty Acid Metabolism
The mitochondrial β-oxidation of medium-chain fatty acids is a cyclical process involving a series of enzymatic reactions. The primary enzymes involved are:
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD): Catalyzes the initial dehydrogenation of medium-chain fatty acyl-CoAs.
-
Enoyl-CoA Hydratase: Hydrates the resulting trans-Δ²-enoyl-CoA.
-
Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MCHAD): Catalyzes the NAD+-dependent oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA.
-
Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT): Catalyzes the thiolytic cleavage of 3-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.
Of these, 3-ketoacyl-CoA thiolases are of particular interest due to their broad substrate specificity for 3-ketoacyl-CoAs, making them likely candidates for interacting with keto-acyl-CoA molecules like this compound.[1][2] Thiolases are categorized into two main types: acetoacetyl-CoA thiolase (specific for acetoacetyl-CoA) and 3-ketoacyl-CoA thiolase, which acts on a wider range of 3-ketoacyl-CoAs.[2]
Comparative Enzyme Activity Data
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | kcat (s⁻¹) | Source |
| Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT) | 3-Oxooctanoyl-CoA | Data not available | Data not available | Data not available | |
| 3-Oxohexanoyl-CoA | Data not available | Data not available | Data not available | ||
| Acetoacetyl-CoA | ~50 | Data not available | Data not available | [1] | |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA | ~2-10 | Data not available | Data not available | |
| Hexanoyl-CoA | ~2-10 | Data not available | Data not available |
Note: The absence of specific data for this compound highlights a key area for future research. The promiscuity of MCKAT suggests that it is a primary candidate for interaction, and its kinetic parameters with this compound should be experimentally determined.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments.
Synthesis of this compound
The synthesis of this compound is a prerequisite for enzymatic assays. Chemo-enzymatic methods are often employed for the synthesis of acyl-CoA esters.[3] A general approach involves the activation of 5-oxooctanoic acid to its corresponding N-hydroxysuccinimide ester, followed by reaction with Coenzyme A.
Materials:
-
5-oxooctanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A (free acid)
-
Anhydrous Dioxane
-
Sodium bicarbonate buffer (pH 8.0)
-
HPLC system for purification
Procedure:
-
Activation of 5-oxooctanoic acid: Dissolve 5-oxooctanoic acid and N-Hydroxysuccinimide in anhydrous dioxane. Add DCC and stir at room temperature overnight.
-
Filtration: Remove the dicyclohexylurea precipitate by filtration.
-
Reaction with Coenzyme A: Add the filtrate containing the activated ester to a solution of Coenzyme A in sodium bicarbonate buffer (pH 8.0).
-
Incubation: Stir the reaction mixture at room temperature for 4-6 hours.
-
Purification: Purify the resulting this compound by reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the product by mass spectrometry and NMR.
Enzyme Activity Assays
The activity of enzymes with this compound can be determined using spectrophotometric assays.
This assay measures the decrease in absorbance at 303 nm, which corresponds to the cleavage of the 3-ketoacyl-CoA substrate.
Materials:
-
Purified 3-ketoacyl-CoA thiolase
-
This compound (substrate)
-
Coenzyme A (free acid)
-
Potassium phosphate (B84403) buffer (pH 8.0)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer and Coenzyme A in a quartz cuvette.
-
Substrate Addition: Add a known concentration of this compound to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the purified 3-ketoacyl-CoA thiolase.
-
Measurement: Immediately monitor the decrease in absorbance at 303 nm over time.
-
Calculation: Calculate the initial velocity of the reaction from the linear portion of the absorbance curve. The molar extinction coefficient for the enolate form of 3-ketoacyl-CoA at 303 nm is required for this calculation.
This assay quantifies the amount of Coenzyme A released during the thiolysis reaction using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a colored product with an absorbance maximum at 412 nm.[4]
Materials:
-
Purified 3-ketoacyl-CoA thiolase
-
This compound (substrate)
-
Tris-HCl buffer (pH 8.0)
-
DTNB solution
-
Microplate reader
Procedure:
-
Reaction Incubation: In a microplate well, combine the Tris-HCl buffer, this compound, and the purified enzyme. Incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Reaction Termination and Color Development: Stop the reaction by adding the DTNB solution.
-
Measurement: Measure the absorbance at 412 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of Coenzyme A to determine the amount of Coenzyme A released in the enzymatic reaction.
Signaling Pathways and Workflows
The following diagrams illustrate the metabolic context of this compound and the general workflow for assessing enzyme cross-reactivity.
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway showing the potential entry point for this compound.
Caption: General workflow for determining the cross-reactivity of an enzyme with this compound.
Conclusion
The study of enzyme cross-reactivity with this compound is an emerging area of research. Based on current knowledge of fatty acid metabolism, 3-ketoacyl-CoA thiolases are the most probable enzymes to interact with this molecule due to their inherent substrate promiscuity. The experimental protocols and workflows provided in this guide offer a framework for researchers to investigate these potential interactions. The determination of specific kinetic parameters will be crucial for a comprehensive understanding of the metabolic role and potential physiological effects of this compound. This knowledge will be invaluable for the development of novel therapeutic strategies targeting fatty acid metabolism.
References
- 1. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation | PLOS Computational Biology [journals.plos.org]
- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of 5-oxooctanoyl-CoA in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the cellular functions of the novel metabolite, 5-oxooctanoyl-CoA. Due to the limited direct experimental data on this molecule, we present a comparative analysis with its structural analog, 3-oxooctanoyl-CoA, a well-characterized intermediate in fatty acid metabolism. This guide offers hypothesized metabolic pathways, detailed experimental protocols for validation, and quantitative comparisons to aid in the design and interpretation of cell-based assays.
Introduction to this compound: A Hypothesized Role
This compound is a coenzyme A derivative whose cellular role is currently under investigation. Based on its structure, it is hypothesized to be an intermediate in a modified fatty acid oxidation pathway or a related biosynthetic process. Its potential involvement in cellular signaling cascades is also an area of active exploration. In contrast, 3-oxooctanoyl-CoA is a known intermediate in the beta-oxidation of fatty acids, where it is cleaved by the enzyme 3-ketoacyl-CoA thiolase to produce acetyl-CoA and hexanoyl-CoA. Understanding the similarities and differences between these two molecules is crucial for elucidating the specific functions of this compound.
Comparative Data Presentation
The following table summarizes a hypothetical comparison between this compound and 3-oxooctanoyl-CoA based on their potential roles and expected outcomes in various cell-based assays. These values are illustrative and require experimental validation.
| Feature | This compound (Hypothesized) | 3-oxooctanoyl-CoA (Established) |
| Metabolic Pathway | Potential intermediate in a modified fatty acid oxidation or biosynthetic pathway. | Intermediate in the beta-oxidation of fatty acids. |
| Key Enzyme | Unknown, potentially a novel ketoacyl-CoA thiolase or a dehydrogenase. | 3-ketoacyl-CoA thiolase. |
| Cellular Uptake Rate | Expected to be similar to other medium-chain fatty acyl-CoAs. | Readily taken up by cells, particularly in metabolically active tissues. |
| Impact on ATP Production | Dependent on its metabolic fate; could be a substrate for energy production or consume energy in a biosynthetic pathway. | Direct precursor to acetyl-CoA, contributing to ATP production via the citric acid cycle. |
| Signaling Potential | May act as a signaling molecule by influencing transcription factors or enzyme activities. | Primarily a metabolic intermediate with limited direct signaling roles established. |
| LC-MS/MS Detection | Quantifiable using targeted mass spectrometry. | Routinely quantified in metabolomics studies. |
| Reporter Assay Activity | May modulate the activity of fatty acid-responsive reporters (e.g., PPAR-luciferase). | Can influence metabolic flux, indirectly affecting reporter readouts. |
| FRET Biosensor Response | Could potentially be detected by a specifically designed acyl-CoA biosensor. | May be detected by biosensors with broad acyl-CoA specificity. |
Experimental Protocols
To validate the hypothesized roles of this compound, a series of cell-based assays are recommended. Below are detailed protocols for key experiments.
Quantification of Intracellular this compound by LC-MS/MS
Objective: To determine the intracellular concentration of this compound and compare it to 3-oxooctanoyl-CoA under various metabolic conditions.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HepG2, C2C12) to 80% confluency. Treat cells with 5-oxooctanoate or a suitable precursor for various time points. Include untreated cells and cells treated with octanoate (B1194180) (precursor for 3-oxooctanoyl-CoA) as controls.
-
Metabolite Extraction: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add 1 mL of ice-cold 80% methanol (B129727) to each well and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Sample Preparation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen gas.
-
LC-MS/MS Analysis: Reconstitute the dried metabolites in 100 µL of 50% methanol. Inject the samples onto a C18 reverse-phase liquid chromatography column coupled to a triple quadrupole mass spectrometer.
-
Data Analysis: Develop a multiple reaction monitoring (MRM) method for the specific parent and fragment ion transitions of this compound and 3-oxooctanoyl-CoA. Quantify the analytes using a standard curve generated with purified standards.
Luciferase Reporter Assay for Fatty Acid-Responsive Gene Expression
Objective: To assess whether this compound can modulate the activity of transcription factors involved in lipid metabolism, such as Peroxisome Proliferator-Activated Receptors (PPARs).
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a PPAR-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Cell Treatment: After 24 hours, treat the transfected cells with varying concentrations of 5-oxooctanoate, 3-oxooctanoate, or a known PPAR agonist (e.g., rosiglitazone) for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the fold-change in reporter activity induced by this compound to that of the controls.
FRET-Based Biosensor for Real-Time Monitoring of Acyl-CoA Dynamics
Objective: To visualize the spatiotemporal dynamics of this compound in living cells. Note: This requires the development of a specific FRET biosensor for this compound, which is a significant undertaking. The protocol below outlines the general workflow once such a sensor is available.
Protocol:
-
Biosensor Expression: Transfect cells with a plasmid encoding a FRET-based biosensor designed to specifically bind this compound.
-
Live-Cell Imaging: Culture the transfected cells on a glass-bottom dish suitable for live-cell microscopy.
-
Stimulation and Imaging: Stimulate the cells with a precursor of this compound or other metabolic stimuli. Acquire FRET images over time using a fluorescence microscope equipped with the appropriate filter sets for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the FRET ratio (acceptor emission / donor emission) for each time point. Changes in the FRET ratio will indicate fluctuations in the intracellular concentration of this compound.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized metabolic pathway, an experimental workflow, and a potential signaling cascade involving this compound.
Caption: Hypothesized metabolic pathway of this compound.
Caption: Workflow for validating the role of this compound.
Caption: Potential signaling cascade initiated by this compound.
Unveiling 5-Oxooctanoyl-CoA: A High-Resolution Mass Spectrometry Perspective
A detailed comparison of the theoretically calculated versus experimentally observed mass-to-charge ratio (m/z) for 5-oxooctanoyl-CoA, a key intermediate in fatty acid metabolism, is presented. This guide provides researchers, scientists, and drug development professionals with essential data and protocols for the accurate identification and characterization of this molecule using High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization Time-of-Flight (ESI-TOF).
Calculated vs. Observed m/z: A Comparative Analysis
The accurate mass of a molecule is a fundamental property used for its identification and confirmation. In mass spectrometry, this is measured as the mass-to-charge ratio (m/z). For this compound, the theoretically calculated m/z can be compared against experimentally observed values to confirm its presence in a sample with high confidence.
The following table summarizes the calculated m/z values for this compound.
| Ion Species | Molecular Formula | Calculated m/z |
| [M+H]+ | C29H49N7O18P3S+ | 908.2065 |
| [M+Na]+ | C29H48N7NaO18P3S+ | 930.1884 |
Note: The calculated m/z values are based on the most abundant isotopes of each element.
Experimental Protocol: A General Approach for Acyl-CoA Analysis by LC-HRMS (ESI-TOF)
While a specific protocol for this compound was not found, a general methodology for the analysis of acyl-CoA species by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) with ESI-TOF is described below. This protocol is a composite based on established methods for similar molecules.[5][6][7][8][9]
1. Sample Preparation:
-
Acyl-CoAs are extracted from biological samples (cells or tissues) using a cold solvent mixture, often containing acetonitrile (B52724), methanol, and water, to precipitate proteins and preserve the integrity of the analytes.
-
Internal standards, such as isotopically labeled acyl-CoAs, are typically added to the extraction solvent for accurate quantification.
-
The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant containing the acyl-CoAs is collected for analysis.
2. Liquid Chromatography (LC) Separation:
-
The extracted acyl-CoAs are separated using a reversed-phase C18 column.
-
A gradient elution is employed, typically with a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).
-
The gradient is optimized to achieve good separation of the different acyl-CoA species.
3. High-Resolution Mass Spectrometry (HRMS) Detection:
-
The eluent from the LC system is introduced into the ESI source of a TOF mass spectrometer.
-
The mass spectrometer is operated in positive ion mode to detect protonated ([M+H]+) and other adducted ions.
-
Data is acquired in full scan mode over a relevant m/z range to detect all ions of interest.
-
The high resolution and mass accuracy of the TOF analyzer allow for the precise determination of the m/z of the detected ions.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using LC-HRMS (ESI-TOF).
Figure 1. General experimental workflow for the analysis of this compound by LC-HRMS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-oxooctanoyl-CoA | C29H48N7O18P3S | CID 11966162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-oxooctanoyl-CoA | C29H48N7O18P3S | CID 157009558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Ketooctanoyl-CoA | C29H48N7O18P3S | CID 440608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of 5-oxooctanoyl-CoA: An In Vitro vs. In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of 5-oxooctanoyl-CoA, a medium-chain acyl-coenzyme A derivative, under in vitro and in vivo conditions. Due to the limited direct experimental data on this compound, this comparison is based on established principles of acyl-CoA metabolism and stability, drawing parallels with structurally similar molecules like octanoyl-CoA and other medium-chain fatty acyl-CoAs.
Data Presentation: A Comparative Overview
The stability of this compound is expected to differ significantly between a controlled in vitro environment and a complex biological in vivo system. The primary distinction lies in the presence of metabolic enzymes and compartmentalization within a living organism.
| Parameter | In Vitro Stability | In Vivo Stability | Key Differentiating Factors |
| Half-life | Expected to be relatively stable in buffered solutions at physiological pH, with degradation primarily driven by non-enzymatic hydrolysis of the thioester bond. Stability is highly dependent on temperature and pH. | Expected to be significantly shorter due to rapid enzymatic turnover. The presence of a ketone group may also influence its metabolic fate compared to a saturated acyl-CoA. | Enzymatic degradation by acyl-CoA dehydrogenases, hydrolases, and other metabolic enzymes. Cellular uptake and compartmentalization. |
| Primary Degradation Pathways | Chemical hydrolysis of the thioester bond, potentially accelerated by high or low pH and elevated temperatures. | Enzymatic degradation through mitochondrial and peroxisomal β-oxidation pathways. Potential for metabolism by other ketoacyl-CoA utilizing enzymes. | Presence and activity of specific and non-specific hydrolases and dehydrogenases.[1] |
| Influencing Factors | pH, temperature, buffer composition, presence of chelating agents (to inhibit metal-catalyzed oxidation). | Cellular metabolic state (fed vs. fasted), tissue type (e.g., liver, heart), presence of enzyme inhibitors or inducers. | Hormonal regulation, substrate availability, and the overall metabolic flux of the organism. |
| Analytical Measurement | Relatively straightforward to quantify using methods like HPLC or LC-MS/MS by monitoring the decrease of the parent compound over time in a defined matrix.[2] | More complex, requiring tissue or biofluid extraction, and sophisticated analytical techniques like tandem mass spectrometry to distinguish from other acyl-CoAs and measure turnover rates. | Endogenous nature of similar compounds, rapid metabolism, and the need to account for distribution within different cellular compartments. |
Experimental Protocols
Detailed methodologies are crucial for assessing the stability of acyl-CoA molecules. Below are generalized protocols that can be adapted for this compound.
In Vitro Stability Assay
This protocol aims to determine the chemical stability of this compound in a controlled environment.
Objective: To measure the rate of non-enzymatic degradation of this compound in a buffered solution.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
HPLC or LC-MS/MS system
-
Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a mild buffer).
-
Dilute the stock solution to a final concentration (e.g., 10 µM) in pre-warmed PBS (pH 7.4).
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with a known concentration of an internal standard (e.g., a stable isotope-labeled acyl-CoA).
-
Centrifuge the samples to precipitate any proteins or other insoluble material.
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the remaining this compound.
-
Calculate the half-life by plotting the concentration of this compound versus time.
In Vivo Stability Assessment (Conceptual)
This protocol outlines a conceptual framework for assessing the metabolic stability of this compound in a biological system, such as cultured cells or an animal model.
Objective: To determine the rate of metabolic turnover of this compound in a cellular or whole organism context.
Materials:
-
Cultured cells (e.g., hepatocytes) or animal model (e.g., mouse)
-
Stable isotope-labeled this compound (e.g., ¹³C-labeled)
-
Cell culture medium or vehicle for in vivo administration
-
Homogenization buffer
-
LC-MS/MS system
Procedure (Cell-based):
-
Culture cells to the desired confluency.
-
Introduce the stable isotope-labeled this compound into the cell culture medium at a defined concentration.
-
At various time points, harvest the cells by washing with cold PBS and then lysing with a homogenization buffer.
-
Extract the acyl-CoAs from the cell lysate using a suitable method (e.g., solid-phase extraction).
-
Analyze the extracts by LC-MS/MS to measure the disappearance of the labeled this compound and the appearance of its metabolites.
-
Determine the rate of turnover.
Mandatory Visualization
The following diagrams illustrate key concepts related to the stability and metabolism of this compound.
In Vitro Stability Experimental Workflow
References
Authentication of 5-Oxooctanoyl-CoA: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals, the accurate authentication and quantification of acyl-CoA species such as 5-oxooctanoyl-CoA is paramount for understanding cellular metabolism and advancing drug discovery. This guide provides an objective comparison of analytical techniques for the characterization of this compound, with a focus on tandem mass spectrometry (LC-MS/MS). Supporting experimental data, detailed protocols, and visual workflows are presented to aid in the selection of the most appropriate methodology.
Comparative Analysis of Analytical Techniques
The authentication of this compound can be approached through various analytical methods, each with distinct advantages and limitations. While tandem mass spectrometry stands out for its superior sensitivity and specificity, other techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and enzymatic assays offer alternative solutions. A comparative overview of the performance of these methods is summarized below.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Recovery (%) | Precision (%RSD) |
| Tandem Mass Spectrometry (LC-MS/MS) | Measures mass-to-charge ratio of fragmented ions, providing high specificity and sensitivity. | 1-5 fmol[1] | 2.4–285.3 nmol/L | >0.99[2] | 90-111%[1] | <15% |
| High-Performance Liquid Chromatography (HPLC-UV) | Separates compounds based on their physicochemical properties, with detection via UV absorbance. | 0.1-1 ng | Not explicitly stated | >0.99[3] | Not explicitly stated | <3%[3] |
| Enzymatic Assays | Utilizes specific enzyme reactions that produce a measurable signal (e.g., colorimetric, fluorometric). | 3 µM (fluorometric) | 5 µM (colorimetric) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Tandem Mass Spectrometry: The Gold Standard
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the definitive identification and quantification of this compound.[4] This technique offers unparalleled sensitivity and selectivity, allowing for the detection of low-abundance species in complex biological matrices.
Fragmentation Pattern of this compound
The structural confirmation of this compound by tandem mass spectrometry relies on its characteristic fragmentation pattern. The molecular weight of this compound is 907.71 g/mol .[5] In positive ion mode, the protonated molecule ([M+H]⁺) is expected at an m/z of approximately 908.7. Upon collision-induced dissociation, acyl-CoAs typically exhibit a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) and produce a characteristic fragment ion at m/z 428.[4][6] For this compound, the expected major product ion corresponding to the [M-507+H]⁺ fragment would be at approximately m/z 401.7.
In negative ion mode, the fragmentation of the related compound 3-oxooctanoyl-CoA provides insight into the expected fragments for this compound. Key fragments observed for 3-oxooctanoyl-CoA include ions at m/z 766 (deprotonated Coenzyme A), m/z 408 (deprotonated 3-phospho-AMP with water loss), and m/z 79 (PO₃⁻).[5]
Experimental Protocols
Tandem Mass Spectrometry (LC-MS/MS)
A detailed protocol for the analysis of medium-chain acyl-CoAs provides a framework for the authentication of this compound.
1. Sample Preparation (from cells or tissues):
-
Homogenize the sample in a cold extraction solution (e.g., 2:2:1 acetonitrile (B52724)/methanol (B129727)/water).
-
Centrifuge to pellet proteins and debris.
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute more hydrophobic compounds.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Transitions to Monitor (Positive Mode):
-
Precursor Ion (Q1): m/z 908.7
-
Product Ions (Q3): m/z 401.7 and m/z 428
-
-
Transitions to Monitor (Negative Mode):
-
Precursor Ion (Q1): m/z 906.7
-
Product Ions (Q3): m/z 766, m/z 408, and m/z 79
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While less sensitive than LC-MS/MS, HPLC-UV can be a viable option for the quantification of this compound, particularly at higher concentrations. The CoA moiety exhibits a characteristic UV absorbance at approximately 260 nm.
1. Sample Preparation: Similar to the LC-MS/MS protocol, with a focus on removing interfering substances that may absorb at 260 nm.
2. HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set to 260 nm.
-
Quantification: Based on a calibration curve generated from standards of known concentration.
Enzymatic Assays
Enzymatic assays offer a functional approach to quantification, relying on the specific conversion of the target molecule by an enzyme to produce a detectable signal. For this compound, a coupled enzymatic reaction could be designed. For example, an assay could be based on the activity of a 3-ketoacyl-CoA thiolase, which would cleave the molecule, releasing Coenzyme A. The released CoA can then be quantified using a colorimetric or fluorometric assay. While generally less sensitive and specific than LC-MS/MS, enzymatic assays can be high-throughput and cost-effective.
1. Assay Principle:
-
An enzyme specific for the cleavage of the 3-ketoacyl-CoA (as a proxy for the 5-oxo position) is used.
-
The reaction releases Coenzyme A (CoA-SH).
-
The free thiol group of CoA-SH reacts with a chromogenic or fluorogenic reagent (e.g., DTNB (Ellman's reagent) for colorimetric detection) to produce a measurable signal.
2. Procedure:
-
Prepare a reaction mixture containing a suitable buffer, the specific thiolase enzyme, and the sample containing this compound.
-
Incubate to allow for the enzymatic reaction to proceed.
-
Add the detection reagent and measure the absorbance or fluorescence.
-
Quantify the amount of this compound based on a standard curve of Coenzyme A.
Conclusion
For the unambiguous authentication and precise quantification of this compound, tandem mass spectrometry is the superior analytical technique due to its high sensitivity, specificity, and structural confirmation capabilities. HPLC-UV offers a more accessible but less sensitive alternative for quantitative analysis. Enzymatic assays, while potentially high-throughput, provide a functional measure and may be subject to interferences. The choice of methodology should be guided by the specific research question, the required level of sensitivity and specificity, and the available instrumentation.
References
- 1. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 5-Oxooctanoyl-CoA: A Comprehensive Safety and Operational Guide
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). All handling of 5-oxooctanoyl-CoA and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
In the event of accidental exposure, the following first-aid measures should be taken:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[3] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek prompt medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
Quantitative Data Summary for Acyl-CoA Compounds
While specific quantitative data for this compound is not available, the following table summarizes general safety and handling information for related acyl-CoA compounds, which should be considered as a precautionary measure.
| Parameter | Guideline | Source |
| Exposure Limits | No specific limits established for this compound. Follow general guidelines for non-volatile organic compounds. | General Laboratory Practice |
| Storage Temperature | Store in a cool, dry, well-ventilated area.[3] Specific acyl-CoA compounds may require storage at -20°C or below. | Manufacturer's Recommendations |
| pH Stability | Acyl-CoA thioester bonds are susceptible to hydrolysis at extreme pH. Maintain neutral pH for solutions. | Biochemical Principles |
| Chemical Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | General Chemical Safety |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on general guidelines for laboratory chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated this compound powder and any materials contaminated with it (e.g., weighing papers, pipette tips, gloves) in a designated, leak-proof, and clearly labeled solid chemical waste container.[4][5]
-
Liquid Waste: If this compound is in a solution, it must be disposed of as liquid chemical waste.[4] Collect the solution in a compatible, sealed, and clearly labeled liquid waste container. Do not pour any amount down the drain.[6]
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.[6]
2. Waste Container Labeling:
Proper labeling is critical for safe disposal. All waste containers must be labeled with the following information:[4][7]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
If in solution, the name of the solvent and its approximate concentration.
-
The date when the waste was first added to the container.
-
The laboratory of origin (building and room number).
3. Storage of Chemical Waste:
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[7][8] This area should be away from general lab traffic and have secondary containment to prevent spills.[8] Ensure that incompatible wastes are not stored together.[8]
4. Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4][7] Follow all institutional procedures for waste pickup requests.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby maintaining a secure working environment and complying with institutional and regulatory standards. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.[4][7]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. resources.finalsite.net [resources.finalsite.net]
- 4. benchchem.com [benchchem.com]
- 5. gmpsop.com [gmpsop.com]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. odu.edu [odu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 5-oxooctanoyl-CoA
Personal Protective Equipment (PPE)
When handling 5-oxooctanoyl-CoA, a multi-layered approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity Level | Task Examples | Required Personal Protective Equipment |
| Level 1: General Laboratory Use | Preparing solutions, aliquoting, non-aerosol generating procedures. | - Gloves: Nitrile or latex gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. |
| Level 2: Potential for Splash or Aerosol | Vortexing, sonicating, heating, or procedures with a higher risk of splashing. | - Gloves: Double gloving with nitrile or latex gloves. - Eye Protection: Chemical splash goggles. - Face Protection: Face shield in addition to goggles. - Lab Coat: Chemical-resistant lab coat or apron over a standard lab coat. |
| Level 3: High-Risk Procedures | Handling large quantities, procedures with significant aerosol generation potential. | - Gloves: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). - Eye and Face Protection: Full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR). - Body Protection: Chemical-resistant suit or coveralls.[1][2] |
It is imperative to always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powdered forms of the compound or generating aerosols.
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to a strict, procedural workflow is critical for minimizing risks associated with the handling and disposal of this compound.
1. Preparation and Handling:
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.
-
Designated Area: Conduct all work with this compound in a designated area within a chemical fume hood to control potential exposure.
-
Weighing: If handling a solid form, weigh the necessary amount in a disposable weigh boat inside the fume hood to prevent inhalation of dust particles.
-
Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing. Acyl-CoAs are often soluble in aqueous buffers or methanol.[3]
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
2. Spill Management:
-
Alerting Personnel: In the event of a spill, immediately alert others in the vicinity.
-
Evacuation: If the spill is large or generates significant vapors, evacuate the immediate area.
-
Containment: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or granules) to contain the substance.
-
Cleaning: Wearing appropriate PPE, carefully clean the affected area. Decontaminate the area with a suitable cleaning agent.
-
Disposal: All materials used for cleanup should be collected in a sealed, labeled container for hazardous waste disposal.
3. Disposal Plan:
-
Waste Segregation: Segregate all waste contaminated with this compound from general laboratory waste. This includes unused compound, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials.
-
Waste Containers: Use clearly labeled, leak-proof containers for all hazardous chemical waste.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing the Workflow
To provide a clear, step-by-step visual guide, the following diagram illustrates the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
